N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Description
Properties
IUPAC Name |
2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFLERFAUNWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. Designed for researchers, scientists, and professionals in drug development, this document details a proposed synthetic pathway, purification protocols, and in-depth characterization methodologies. The experimental design is grounded in established principles of heterocyclic chemistry and spectroscopic analysis, drawing from analogous transformations in the synthesis of related benzothiazole derivatives.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule, with its unique substitution pattern featuring a methylsulfonyl group and an N-methylglycine moiety, presents an intriguing candidate for further investigation in drug discovery programs. This guide aims to provide a robust and reproducible framework for its synthesis and thorough characterization.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned as a multi-step process. The proposed route commences with the formation of a substituted 2-aminobenzothiazole, followed by the introduction of the glycine and N-methyl functionalities. This strategy is predicated on well-documented reactions for the formation of the benzothiazole ring system and subsequent N-functionalization.[4][5][6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on analogous chemical transformations.[7][8][9][10] Each step should be monitored by thin-layer chromatography (TLC) to ensure reaction completion.
Step 1: Synthesis of 2-Amino-4-(methylsulfonyl)-1,3-benzothiazole (Intermediate 1)
The initial step involves the formation of the benzothiazole ring. A common method for this is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, followed by cyclization.
Protocol:
-
To a stirred solution of 3-(methylsulfonyl)aniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2.2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield 2-amino-4-(methylsulfonyl)-1,3-benzothiazole.
Step 2: Synthesis of N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine ethyl ester (Intermediate 2)
This step involves the alkylation of the amino group of the benzothiazole with an ethyl bromoacetate.
Protocol:
-
Suspend 2-amino-4-(methylsulfonyl)-1,3-benzothiazole (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Add ethyl bromoacetate (1.2 equivalents) to the suspension.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the desired product.
Step 3: Synthesis of this compound ethyl ester (Intermediate 3)
N-methylation of the secondary amine can be achieved using a suitable methylating agent.
Protocol:
-
Dissolve the product from Step 2 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound (Final Product)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol:
-
Dissolve the methylated ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the final product.
-
Further purification can be achieved by recrystallization if necessary.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Data
| Technique | Predicted Data for this compound |
| ¹H NMR | * Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. |
-
CH₂ (glycine): A singlet around δ 4.0-4.5 ppm.
-
N-CH₃: A singlet around δ 3.0-3.5 ppm.
-
SO₂-CH₃: A singlet around δ 3.2 ppm.
-
COOH: A broad singlet at δ > 10 ppm (may not be observed in all solvents). | | ¹³C NMR | * C=O (acid): δ 170-175 ppm.
-
C=N (benzothiazole): δ 160-165 ppm.
-
Aromatic Carbons: δ 110-150 ppm.
-
CH₂ (glycine): δ 50-55 ppm.
-
N-CH₃: δ 35-40 ppm.
-
SO₂-CH₃: δ 40-45 ppm. | | IR (cm⁻¹) | * O-H stretch (acid): Broad band around 3000 cm⁻¹.
-
C=O stretch (acid): 1700-1730 cm⁻¹.
-
C=N stretch: 1600-1620 cm⁻¹.
-
S=O stretch (sulfonyl): Two bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. | | Mass Spec. | * Expected [M+H]⁺: 301.04 m/z for C₁₁H₁₂N₂O₄S₂. |
Note: Predicted spectral data is based on the analysis of structurally similar compounds and standard chemical shift/frequency tables.[8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile is recommended. Purity should be assessed by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
Rationale and Scientific Integrity
The proposed synthetic route is designed for efficiency and reliability, utilizing well-established chemical reactions. The choice of reagents and conditions is based on literature precedents for the synthesis of analogous benzothiazole derivatives, ensuring a high probability of success.[4][5][7] The multi-step purification process, incorporating recrystallization and column chromatography, is crucial for obtaining a high-purity final product suitable for biological evaluation.
The characterization plan provides a self-validating system. The combination of NMR, IR, and mass spectrometry will provide unambiguous structural confirmation, while HPLC will verify the purity of the synthesized compound. This rigorous analytical approach ensures the trustworthiness of the experimental data.
Potential Applications
Benzothiazole derivatives are known to possess a wide range of biological activities.[1][2][11] The introduction of a methylsulfonyl group, a common moiety in pharmaceuticals, and an N-methylglycine side chain could modulate the compound's physicochemical properties, such as solubility and membrane permeability, and potentially enhance its biological activity. This novel compound could be screened for various therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent.
Conclusion
This technical guide outlines a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. The detailed protocols and analytical methodologies provide a clear roadmap for researchers to produce and validate this novel compound. The successful synthesis of this molecule will open avenues for its evaluation in various biological assays, contributing to the ever-expanding field of medicinal chemistry.
References
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents - sfera - Unife. (2020-04-28). Available at: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (n.d.). Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (n.d.). Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (n.d.). Available at: [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. (2016-09-08). Available at: [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). Available at: [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate. (2025-08-06). Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Available at: [Link]
-
Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations - MDPI. (2024-03-30). Available at: [Link]
-
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine 1g - Dana Bioscience. (n.d.). Available at: [Link]
-
(PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids - ResearchGate. (2021-02-03). Available at: [Link]
-
Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents - TSI Journals. (2012-01-28). Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sfera.unife.it [sfera.unife.it]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. mdpi.com [mdpi.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tsijournals.com [tsijournals.com]
"physicochemical properties of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine"
An In-depth Technical Guide on the Physicochemical Properties of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is a foundational pillar for success. These intrinsic attributes—solubility, lipophilicity, ionization state, and stability—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, ultimately dictating its bioavailability and clinical efficacy.[1][2][3][4] The failure to identify and address suboptimal physicochemical properties at an early stage is a leading cause of costly late-stage attrition in the development pipeline.[2][5]
This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of this compound. As a molecule featuring a benzothiazole scaffold—a privileged structure in medicinal chemistry known for a wide array of biological activities—a thorough understanding of its properties is paramount.[6][7][8][9] This document is structured not as a static data sheet, but as a strategic guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols to ensure data integrity.
Part 1: Molecular Identity and Structure
A precise understanding of the molecular structure is the starting point for all physicochemical analysis.
Chemical Structure:
The structure reveals key functional groups that will dictate the molecule's behavior: a carboxylic acid (acidic), a tertiary amine, a benzothiazole ring system (potentially basic nitrogen), and a sulfone group (polar, non-ionizable).
| Identifier | Value | Source |
| IUPAC Name | {methyl[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}acetic acid | [1] |
| CAS Number | 1351632-54-6 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₄S₂ | [1] |
| Molecular Weight | 300.36 g/mol | [1] |
| Physical Form | Solid | [1] |
Part 2: Ionization Constant (pKa) Determination
Rationale: The ionization constant (pKa) is arguably the most critical physicochemical parameter. It defines the extent of ionization of a molecule at a given pH, which directly influences its solubility, lipophilicity (LogD), and ability to cross biological membranes.[2][10][11] For this compound, we anticipate at least two pKa values: one for the acidic carboxylic acid group and another for the most basic nitrogen atom in the benzothiazole ring system.
Proposed Methodology: Potentiometric Titration with Co-Solvent
Given that many complex organic molecules exhibit poor aqueous solubility, a co-solvent potentiometric titration is the most robust and widely accepted method.[11][12][13] This approach enhances the solubility of the neutral species, allowing for an accurate titration curve to be generated.[13]
Experimental Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C or 37 °C).[14]
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1-5 mM) in a suitable organic co-solvent such as methanol or acetonitrile.
-
Titration Setup: In a thermostated vessel, create a series of solutions with varying percentages of the co-solvent (e.g., 40%, 50%, 60% v/v methanol in water). Add a known volume of the compound's stock solution and an electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH), adding small, precise volumes. Record the pH value after each addition, ensuring the reading stabilizes.[12][14]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values in the mixed solvent system correspond to the pH at the half-equivalence points on the titration curve.
-
Aqueous pKa Extrapolation: Repeat the titration at multiple co-solvent concentrations. Plot the apparent pKa values against the co-solvent percentage and extrapolate the linear portion of the graph back to 0% co-solvent to determine the aqueous pKa (Yasuda-Shedlovsky extrapolation).[13]
Workflow for pKa Determination:
Caption: Workflow for co-solvent potentiometric pKa determination.
Part 3: Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of oral absorption and achievable concentrations for in vitro assays.[2][5] Poor solubility can lead to erratic absorption and insufficient drug exposure. It is essential to measure thermodynamic solubility, which represents the true equilibrium concentration of the dissolved compound.
Proposed Methodology: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility due to its directness and reliability.[15]
Experimental Protocol:
-
Media Preparation: Prepare relevant aqueous media, such as deionized water, Simulated Gastric Fluid (SGF, pH ~1.2), and Simulated Intestinal Fluid (SIF, pH ~6.8).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each medium in separate glass vials. The excess solid ensures that equilibrium is reached with the saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with solid particles.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.
Workflow for Solubility Determination:
Caption: Workflow for the equilibrium shake-flask solubility assay.
Data Presentation:
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | To be determined |
| SGF (Simulated Gastric Fluid) | ~1.2 | To be determined |
| SIF (Simulated Intestinal Fluid) | ~6.8 | To be determined |
Part 4: Lipophilicity (LogP and LogD)
Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key predictor of its permeability across biological membranes, plasma protein binding, and metabolic stability.[3][10] The partition coefficient (LogP) measures the lipophilicity of the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for both neutral and ionized forms.
Proposed Methodology: OECD 107 Shake-Flask Method
The shake-flask method remains the definitive technique for LogP determination within the range of -2 to 4.[16][17]
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (for LogD, use a buffer of desired pH, e.g., 7.4; for LogP, use water).
-
Equilibration: Shake the vials vigorously for a set period, then allow the phases to separate completely, often aided by centrifugation.[17]
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP = log₁₀ ( [Concentration in octanol] / [Concentration in water] )
-
LogD = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous buffer] )
-
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
This technical guide outlines a systematic and robust strategy for the comprehensive physicochemical characterization of this compound. By employing these validated methodologies, researchers can generate high-quality data for critical parameters including pKa, solubility, lipophilicity, thermal properties, and chemical stability. This information is indispensable for making informed decisions during lead optimization, guiding formulation development, and ultimately increasing the probability of advancing a successful drug candidate through the development pipeline. The emphasis on methodological rigor and causal understanding ensures that the generated data is not only accurate but also contextually valuable for drug development professionals.
References
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
University of Houston. Melting Point Apparatus Guidelines. [Link]
-
Alex Avdeef. Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 2001. [Link]
-
CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]
-
PubMed. Impact of physicochemical profiling for rational approach on drug discovery. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]
-
Chemical Research in Toxicology. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]
-
J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
-
Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
PubMed. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
National Institutes of Health (NIH). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]
-
Scribd. Melting Point Procedure. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
-
ResearchGate. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
ResearchGate. Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
IJCRT.org. A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis and various biological activities of benzothiazole derivative: A review. [Link]
-
TA Instruments. decomposition kinetics using TGA, TA-075. [Link]
-
Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
-
ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]
-
International Journal of Pharmacy and Technology. Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. [Link]
-
ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]
-
University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
MDPI. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. [Link]
-
European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]
-
National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
AWS. A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]
-
National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement. [Link]
-
Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
-
NETZSCH Analyzing & Testing. Thermal Stability. [Link]
-
JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Semantic Scholar. Synthesis and spectral characterization of some new N-substituted 2-aminobenzothiazoles, 2-aminothiazolopyridines and 2-aminothiazoloquinolines. [Link]
-
Research Square. Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
-
TSI Journals. Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. [Link]
Sources
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. benthamscience.com [benthamscience.com]
- 10. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
An In-depth Technical Guide to the Spectroscopic Characterization of CAS Number 1351632-54-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Structure
The compound registered under CAS number 1351632-54-6 is identified as N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, with the molecular formula C₁₁H₁₂N₂O₄S₂. Understanding the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis.
The proposed structure of this compound is presented below. This structure forms the basis for the predictive spectroscopic data outlined in the subsequent sections.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of neighboring functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic Protons (3H) | 7.5 - 8.5 | Multiplet | 3H | The protons on the benzothiazole ring will appear in the aromatic region, with their exact shifts and splitting patterns depending on the substitution pattern. |
| -CH₂- (Glycine) | 4.0 - 4.5 | Singlet | 2H | The methylene protons of the glycine moiety are adjacent to a nitrogen and a carbonyl group, leading to a downfield shift. |
| -N-CH₃ (Methyl) | 3.0 - 3.5 | Singlet | 3H | The methyl group attached to the nitrogen will appear as a singlet. |
| -SO₂-CH₃ (Methyl) | 3.0 - 3.5 | Singlet | 3H | The methyl group of the sulfonyl moiety will also be a singlet in a similar region to the N-methyl group. |
| -COOH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically broad and appears significantly downfield. Its observation may depend on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Aromatic Carbons (6C) | 110 - 155 | The six carbons of the benzothiazole ring system will have distinct chemical shifts based on their electronic environment. |
| -CH₂- (Glycine) | 50 - 60 | The methylene carbon of the glycine moiety. |
| -N-CH₃ (Methyl) | 30 - 40 | The N-methyl carbon. |
| -SO₂-CH₃ (Methyl) | 40 - 50 | The methyl carbon of the sulfonyl group. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often a good choice for compounds with carboxylic acid groups as it can help in observing the exchangeable acidic proton.
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad absorption due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | A sharp, strong peak characteristic of a carboxylic acid carbonyl. |
| C=N stretch (Benzothiazole) | 1600 - 1650 | Medium | Absorption from the imine bond within the thiazole ring. |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected for the aromatic ring. |
| S=O stretch (Sulfonyl) | 1300 - 1350 and 1140 - 1160 | Strong | Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group. |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation, reducing the chances of error and sample contamination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): For this compound (C₁₁H₁₂N₂O₄S₂), the exact mass is approximately 316.02 g/mol . In positive ion mode (e.g., ESI+), a prominent peak at m/z 317.03 would be expected for the protonated molecule. In negative ion mode (ESI-), a peak at m/z 315.01 would correspond to the deprotonated molecule.
-
Key Fragmentation Patterns: Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da), the methylsulfonyl group (-79 Da), and cleavage of the glycine side chain.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Figure 2: General workflow for the spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a comprehensive roadmap for the spectroscopic characterization of CAS number 1351632-54-6, this compound. While experimental data is not currently available in the public domain, the predictive analyses and detailed experimental protocols herein offer a solid foundation for researchers to confidently acquire and interpret the necessary spectroscopic data. The application of NMR, IR, and MS, as outlined, will enable unambiguous structural confirmation and purity assessment, which are critical steps in any drug discovery and development pipeline.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]
In Vitro Biological Activity of Novel Benzothiazole Derivatives: A Technical Guide
Introduction: The Versatility of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry. Its unique structural features, comprising a benzene ring fused to a thiazole ring, confer a wide range of pharmacological properties. The amenability of the benzothiazole nucleus to chemical modification has led to the synthesis of a vast library of derivatives, each with tailored biological activities.[1][2] This technical guide provides an in-depth exploration of the in vitro biological activities of novel benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant potential. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their evaluation, designed for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity of Benzothiazole Derivatives
The quest for novel anticancer agents has identified benzothiazole derivatives as a promising class of compounds.[3][4][5][6][7] Their cytotoxic effects have been demonstrated across a panel of human cancer cell lines, including but not limited to lung (A549), colon (HCT-116, SW480), breast (MCF-7, MDA-MB-231), and liver (HepG2) cancer cells.[3][5]
Mechanism of Anticancer Action: Inducing Apoptosis and Modulating Signaling Pathways
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][9][10] This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[9][10]
Furthermore, these compounds have been shown to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis. Key pathways impacted by benzothiazole derivatives include:
-
JAK/STAT Pathway: Some derivatives have been found to downregulate the Janus kinase/signal transducer and activator of transcription pathway, which is often constitutively active in many cancers.
-
ERK/MAPK Pathway: Inhibition of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway is another mechanism by which these compounds can halt cancer cell proliferation.
-
PI3K/Akt/mTOR Pathway: Benzothiazole derivatives have demonstrated the ability to inhibit the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, a crucial regulator of cell growth and survival.[11]
-
NF-κB Signaling: Certain derivatives have been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[8]
Figure 1: Inhibition of Pro-survival Signaling Pathways by Benzothiazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel benzothiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.
-
Part 2: Antimicrobial Activity of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as potent antimicrobial agents, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi.[1][5][13][15] Their efficacy has been demonstrated against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[1][16]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes.[4][11][17] Some of the reported targets include:
-
Dihydroorotase: Inhibition of this enzyme disrupts pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis in bacteria.[11]
-
DNA Gyrase: By targeting DNA gyrase, these compounds can interfere with DNA replication and repair.[11]
-
Peptide Deformylase: Inhibition of this enzyme is essential for bacterial protein synthesis.[11]
-
Tyrosine Kinase: Some derivatives have been shown to inhibit bacterial tyrosine kinases, which are involved in various cellular processes.[11]
Figure 2: Antimicrobial Mechanisms of Benzothiazole Derivatives.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][18]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving.
-
Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn culture.[18]
-
-
Well Preparation:
-
Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[18]
-
Carefully remove the agar plugs from the wells.
-
-
Compound Application:
-
Prepare different concentrations of the novel benzothiazole derivative in a suitable solvent.
-
Add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into the respective wells.
-
Include a solvent control and a positive control (a standard antibiotic or antifungal agent).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Part 3: Antioxidant Activity of Benzothiazole Derivatives
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[2][19][20] Benzothiazole derivatives have demonstrated significant antioxidant potential by scavenging free radicals.[10][21][22]
Mechanism of Antioxidant Action
The primary antioxidant mechanism of benzothiazole derivatives is their ability to act as free radical scavengers or hydrogen donors.[2] The heterocyclic ring system can donate an electron or a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing oxidative damage to cellular components.
Figure 3: DPPH Radical Scavenging by a Benzothiazole Derivative.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[6][23]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[6][24]
Step-by-Step Protocol:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[25]
-
-
Sample Preparation:
-
Prepare a stock solution of the novel benzothiazole derivative in a suitable solvent (e.g., methanol, ethanol).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 50 µL) to a fixed volume of the DPPH solution (e.g., 150 µL).[25]
-
Prepare a blank containing the solvent and the DPPH solution.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[25]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[23]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Data Summary
| Biological Activity | Key In Vitro Assays | Common Cell Lines/Strains | Measured Parameters |
| Anticancer | MTT Assay, Apoptosis Assays (e.g., Annexin V/PI), Western Blot | A549, HCT-116, MCF-7, HepG2 | IC₅₀, Percentage of Apoptotic Cells, Protein Expression Levels |
| Antimicrobial | Agar Well Diffusion, Broth Microdilution | S. aureus, E. coli, P. aeruginosa, C. albicans | Zone of Inhibition (mm), Minimum Inhibitory Concentration (MIC) |
| Antioxidant | DPPH Radical Scavenging, ABTS Radical Scavenging | - | % Scavenging Activity, IC₅₀ |
Conclusion and Future Perspectives
Novel benzothiazole derivatives represent a versatile and promising class of compounds with significant in vitro anticancer, antimicrobial, and antioxidant activities. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these biological properties. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring structure-activity relationships to optimize potency and selectivity, and advancing lead compounds into preclinical and clinical development. The continued exploration of the benzothiazole scaffold holds great promise for the discovery of new therapeutic agents to address unmet medical needs.
References
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). In Vivo. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). National Institutes of Health. [Link]
-
Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). National Institutes of Health. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]
-
Antioxidant activity of novel coumarin substituted benzothiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). National Institutes of Health. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). National Institutes of Health. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Genesis and development of DPPH method of antioxidant assay. (2011). National Institutes of Health. [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025). ResearchGate. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health. [Link]
-
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. (2022). US National Library of Medicine. [Link]
-
Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). Royal Society of Chemistry. [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Agar well diffusion assay. (2020). YouTube. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is a novel compound belonging to this class. Before exploring its therapeutic potential, a rigorous assessment of its cytotoxic profile is a fundamental and non-negotiable step in preclinical development.[2] This guide provides a comprehensive, technically-grounded framework for conducting a preliminary cytotoxicity screening of this compound. We move beyond simple protocols to explain the causal logic behind assay selection, experimental design, and data interpretation, ensuring a robust and reliable initial safety assessment. The methodologies outlined herein follow a tiered approach, beginning with broad metabolic viability assessment, followed by specific assays to delineate the mechanism of cell death, such as necrosis and apoptosis.
Introduction: The Imperative of Early Cytotoxicity Assessment
This compound (herein referred to as "the compound") is a synthetic molecule incorporating the benzothiazole nucleus, a group known for its wide range of biological activities.[1][3] The process of drug discovery necessitates early and accurate identification of a compound's potential to cause cellular damage.[2][4] Preliminary cytotoxicity screening serves as a critical filter, providing essential data to guide go/no-go decisions, inform dose selection for further studies, and begin to elucidate the compound's mechanism of action.[5] A compound's value is determined not only by its efficacy but also by its safety margin; therefore, understanding its cytotoxic profile is paramount.[5]
This guide details a multi-faceted screening strategy designed to build a foundational understanding of the compound's effect on cell health.
Strategic Assay Selection: A Multi-Tiered Approach
No single assay can provide a complete picture of cytotoxicity.[4][6] A robust screening strategy employs a panel of orthogonal assays that measure different cellular health indicators. We propose a logical three-tiered workflow.
Caption: Tiered approach for comprehensive cytotoxicity screening.
-
Tier 1: Metabolic Viability Assessment (MTT Assay): The initial screen utilizes the MTT assay, a colorimetric method that measures the activity of mitochondrial dehydrogenases.[7] This provides a rapid, high-throughput assessment of how the compound affects overall cell metabolic health, which is a strong indicator of cell viability.[8]
-
Tier 2: Plasma Membrane Integrity (LDH Assay): If the MTT assay indicates a reduction in viability, the Lactate Dehydrogenase (LDH) assay is employed. LDH is a stable cytosolic enzyme that is released into the cell culture medium only when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis.[9] This assay directly measures cell lysis.
-
Tier 3: Delineating Cell Death Pathway (Apoptosis vs. Necrosis Assay): To distinguish between programmed cell death (apoptosis) and uncontrolled lysis (necrosis), a dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI) is the gold standard.[10][11] This provides quantitative data on the mode of cell death, offering deeper mechanistic insight.[12]
Foundational Principles of Experimental Design
Cell Line Selection
The choice of cell line is critical. For a preliminary screen, it is advisable to use at least two distinct, well-characterized cell lines:
-
A cancerous cell line: For example, A549 (lung carcinoma)[13] or HepG2 (hepatocellular carcinoma)[14], as the compound may have anticancer potential.
-
A non-cancerous, "normal" cell line: For example, MRC-5 (normal lung fibroblasts)[15] or HEK293 (human embryonic kidney cells), to assess general toxicity and selectivity.
Dose-Response and IC50 Determination
Cytotoxicity is dose-dependent. The compound must be tested over a wide range of concentrations (e.g., a logarithmic serial dilution from 0.1 µM to 100 µM) to establish a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 is the concentration of the compound required to inhibit cell viability or growth by 50% and is a key metric of potency.[5][16] A lower IC50 value indicates higher cytotoxic potency.[17]
The Centrality of Controls
Every plate must include a full set of controls to ensure the validity of the results:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.
-
Untreated Control (Negative Control): Cells in culture medium only. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is working correctly.
-
Blank Control: Medium only, with no cells. This is used for background subtraction.
Detailed Experimental Protocols
Tier 1: MTT Cell Viability Assay
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of viable cells.[8][18]
Caption: Principle of the MTT colorimetric assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including controls) to the respective wells in triplicate.
-
Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[18]
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Tier 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[19] When the plasma membrane loses integrity, LDH is released into the culture supernatant. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colored product, with the intensity of the color being proportional to the number of lysed cells.[9]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is possible to use the same plate for both LDH and a subsequent MTT assay by collecting a small aliquot of supernatant for the LDH assay before proceeding.[20]
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Maximum LDH Release Control: To determine the maximum possible LDH release, add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before supernatant collection.
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the Percentage Cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Treated - Absorbance_Untreated) / (Absorbance_MaxRelease - Absorbance_Untreated)) * 100
Tier 3: Apoptosis vs. Necrosis Assay (Annexin V/PI)
Principle: This flow cytometry-based assay differentiates cell death pathways.[10]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[21]
-
Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by cells with an intact plasma membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[10][21]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations (as determined by the MTT assay) for 24 hours. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC or CF®488A) and PI according to the manufacturer's protocol.[12][21]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Annexin V fluorescence is typically detected in the FL1 channel (green), and PI in the FL3 channel (red).[12]
Data Interpretation: The analysis of the flow cytometry dot plot reveals four distinct cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells (or cells with mechanically damaged membranes).[11]
Caption: Interpretation of cell populations in a typical Annexin V/PI dot plot.
Data Synthesis and Interpretation
The power of this tiered approach lies in synthesizing the data from all three assays to build a coherent cytotoxicity profile.
| Scenario | MTT Result (↓ Viability) | LDH Result (↑ Release) | Annexin V+/PI- Population | Interpretation |
| 1 | Yes | No | High | The compound is cytostatic or induces early-stage apoptosis without significant membrane rupture at the tested time point.[22] |
| 2 | Yes | Yes | Low | The compound primarily induces necrosis, causing rapid loss of membrane integrity. |
| 3 | Yes | Yes | High | The compound induces apoptosis, and at the tested time point, a significant population has progressed to late-stage apoptosis/secondary necrosis.[11] |
| 4 | Yes | No | Low | The compound may be interfering with mitochondrial function without causing overt cell death, or it could be interfering with the MTT assay chemistry itself.[23] |
Table 1: Example scenarios for synthesizing results from the cytotoxicity assay panel.
Conclusion and Next Steps
This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By integrating assays that probe metabolic health, membrane integrity, and specific cell death pathways, researchers can generate a reliable and mechanistically informative initial profile of the compound.
The results of this screening will be pivotal. If the compound demonstrates high cytotoxicity against normal cells, its therapeutic window may be too narrow for further development. Conversely, if it shows selective cytotoxicity towards cancer cells over normal cells, it warrants further investigation as a potential anticancer agent. Subsequent steps would include more advanced mechanistic studies (e.g., caspase activity assays, mitochondrial membrane potential assays) and progression into in vivo toxicology models.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Online] Available at: [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Online] Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Online] Available at: [Link]
-
What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Online] Available at: [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Online] Available at: [Link]
-
Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. [Online] Available at: [Link]
-
The Importance of IC50 Determination. Visikol. [Online] Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Online] Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Online] Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Online] Available at: [Link]
-
How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? ResearchGate. [Online] Available at: [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. [Online] Available at: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. [Online] Available at: [Link]
-
How to comment after finding IC50 according to MTT results? ResearchGate. [Online] Available at: [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Online] Available at: [Link]
-
Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry. [Online] Available at: [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Online] Available at: [Link]
-
Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents. TSI Journals. [Online] Available at: [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. [Online] Available at: [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. [Online] Available at: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. [Online] Available at: [Link]
-
N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Online] Available at: [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Online] Available at: [Link]
-
(PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. ResearchGate. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. logosbio.com [logosbio.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. jnu.ac.bd [jnu.ac.bd]
- 14. static.igem.wiki [static.igem.wiki]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.in]
- 21. biotium.com [biotium.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Exploring the Therapeutic Potential of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine: A Hypothetical Framework for Preclinical Development
An In-Depth Technical Guide
Disclaimer: The following guide is a theoretical exploration of the potential therapeutic applications of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. As of the date of this publication, no specific experimental data for this exact molecule is publicly available. The proposed synthesis, mechanisms of action, and experimental frameworks are based on established principles of medicinal chemistry and the known biological activities of structurally related compounds. This document is intended to serve as a strategic roadmap for the initial investigation of this novel chemical entity.
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide outlines a hypothetical preclinical development plan for a novel, rationally designed benzothiazole derivative, This compound (hereafter referred to as Cpd-1). This molecule integrates three key structural motifs intended to confer a unique and potent therapeutic profile:
-
A benzothiazole core , known for its diverse biological activities, including anticancer and neuroprotective effects.[3][4]
-
A 4-methylsulfonyl group , a functional moiety known to improve physicochemical properties such as solubility and metabolic stability, and to act as a hydrogen bond acceptor, enhancing target engagement.[5]
-
An N-methyl-N-glycine side chain , which may enhance bioavailability and cellular uptake, and can be considered a strategy to modulate the compound's pharmacokinetic profile.[6][7]
This whitepaper proposes a dual therapeutic hypothesis for Cpd-1, exploring its potential as both a neuroprotective agent for ischemic injury and as a targeted anticancer agent . We present a plausible synthetic route, hypothesize mechanisms of action, and provide detailed, self-validating experimental protocols for in vitro and in vivo evaluation. The narrative is grounded in the established pharmacology of the benzothiazole class, providing a scientifically rigorous, albeit theoretical, foundation for future research.
Introduction: A Rationale for the Design of Cpd-1
The search for novel therapeutics with improved efficacy and safety profiles is a perpetual challenge in drug discovery. The strategy of leveraging "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets—is a proven approach. The benzothiazole ring is one such scaffold, exhibiting a remarkable range of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3]
The specific design of Cpd-1 is a deliberate exercise in chemical architecture, aiming to synthesize the distinct advantages of its constituent parts:
-
The Benzothiazole Nucleus: This bicyclic system provides a rigid, aromatic platform ideal for precise interactions with protein targets. Substitutions at the 2- and 4-positions are known to be critical for modulating its biological effects.[2] Many 2-substituted benzothiazoles have demonstrated potent anticancer activity, often by inhibiting key signaling kinases or topoisomerases.[8]
-
The 4-Methylsulfonyl Moiety (SO₂CH₃): The inclusion of a sulfonyl group is a common strategy in modern drug design.[5] This electron-withdrawing group can significantly alter the electronic properties of the benzothiazole ring, potentially influencing target affinity. Furthermore, its ability to form hydrogen bonds can provide additional anchor points within a protein's binding pocket, while also improving metabolic stability and aqueous solubility, key determinants of a favorable pharmacokinetic profile.[5][9]
-
The N-methyl-N-glycine Moiety: The conjugation of amino acids to drug scaffolds is a recognized strategy for improving their therapeutic index.[10] Glycine conjugation, in particular, is a natural metabolic pathway that can enhance water solubility and facilitate excretion.[6][7] The N-methylation of the glycine may prevent it from being a substrate for certain metabolic enzymes, potentially prolonging its half-life, while the carboxylic acid provides a handle for further prodrug strategies if needed.
By combining these features, Cpd-1 is hypothesized to be a novel chemical entity with significant potential for therapeutic intervention, particularly in oncology and neurology, where benzothiazole derivatives have already shown promise.[1]
Proposed Synthesis and Characterization
A plausible and efficient synthesis of Cpd-1 can be conceptualized through a multi-step process, leveraging established methodologies for benzothiazole formation and N-alkylation. The rationale behind this proposed pathway is its reliance on commercially available starting materials and high-yielding reaction types.
Proposed Synthetic Pathway
The synthesis can be envisioned in three main stages:
-
Formation of the Benzothiazole Core: Condensation of a substituted 2-aminothiophenol with a suitable one-carbon synthon.
-
Introduction of the Glycine Moiety: N-alkylation of the 2-amino group.
-
N-methylation: Final modification of the glycine nitrogen.
A more detailed, step-by-step protocol is outlined below.
Experimental Protocol: Synthesis of this compound (Cpd-1)
Step 1: Synthesis of 2-amino-4-(methylsulfonyl)benzothiazole (Intermediate A)
-
To a stirred solution of 3-amino-4-mercaptophenyl methyl sulfone (1.0 eq) in a suitable solvent such as ethanol, add cyanogen bromide (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate A .
Step 2: Synthesis of Ethyl N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycinate (Intermediate B)
-
Dissolve Intermediate A (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to yield Intermediate B . Causality: This is a standard N-alkylation of a 2-aminobenzothiazole. The use of a polar aprotic solvent like DMF and a moderate base like K₂CO₃ facilitates the SN2 reaction.[11]
Step 3: Synthesis of Ethyl N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycinate (Intermediate C)
-
Dissolve Intermediate B (1.0 eq) in a mixture of formaldehyde (37% aqueous solution, 5.0 eq) and formic acid (5.0 eq).
-
Heat the mixture to 100°C for 2-4 hours (Eschweiler-Clarke reaction).
-
Cool to room temperature, basify with 2M sodium hydroxide, and extract with dichloromethane (3x).
-
Dry the combined organic layers and concentrate to yield Intermediate C , which may be used in the next step without further purification.
Step 4: Synthesis of this compound (Cpd-1)
-
Dissolve Intermediate C (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 3.0 eq).
-
Stir at room temperature for 2-4 hours until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the organic phase, concentrate under vacuum, and purify by recrystallization or preparative HPLC to yield the final product, Cpd-1 .
Characterization
The identity and purity of the synthesized Cpd-1 would be rigorously confirmed using a standard battery of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, aiming for >98%.
Caption: Proposed multi-step synthesis workflow for Cpd-1.
Hypothetical Mechanisms of Action and Therapeutic Targets
Based on the extensive literature on benzothiazole derivatives, Cpd-1 is postulated to have therapeutic potential in two primary areas: neuroprotection and oncology.[1][12]
Neuroprotective Potential: Targeting Oxidative Stress and Excitotoxicity
Neurodegenerative diseases and ischemic events like stroke are often characterized by glutamate-induced excitotoxicity and excessive oxidative stress, leading to neuronal cell death.[13] Benzothiazole derivatives have shown promise as neuroprotective agents.[3]
Hypothesized Mechanism: Cpd-1 may exert neuroprotective effects by modulating intracellular signaling pathways related to oxidative stress and apoptosis. A plausible mechanism involves the inhibition of downstream effectors in the glutamate excitotoxicity cascade. Excessive glutamate receptor (e.g., NMDA receptor) activation leads to a massive influx of Ca²⁺, which in turn activates pathways leading to the production of Reactive Oxygen Species (ROS) and the activation of pro-apoptotic proteins like Bax.
Cpd-1 could potentially:
-
Reduce ROS Production: By scavenging free radicals directly or by upregulating endogenous antioxidant systems (e.g., Nrf2 pathway).
-
Modulate Apoptotic Pathways: By inhibiting the activation of caspase cascades or by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[14]
Caption: Hypothesized neuroprotective mechanism of Cpd-1.
Anticancer Potential: Targeting Angiogenesis Pathways
Many benzothiazole derivatives exhibit potent anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival.[8] The vascular endothelial growth factor receptor (VEGFR) family, particularly VEGFR-2, is a critical mediator of tumor angiogenesis. Its inhibition is a clinically validated strategy for cancer therapy.
Hypothesized Mechanism: The structural features of Cpd-1, particularly the substituted benzothiazole core, are consistent with those of known kinase inhibitors. It is hypothesized that Cpd-1 could act as an inhibitor of VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 kinase domain, Cpd-1 would block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK cascade. This would lead to an inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis and growth.
Caption: Hypothesized anti-angiogenic mechanism via VEGFR-2 inhibition.
Preclinical Development Framework: In Vitro Evaluation
To validate the therapeutic hypotheses, a tiered in vitro screening approach is proposed. This framework is designed to first establish biological activity and then to elucidate the mechanism of action.
Cellular Assays for Neuroprotection
Objective: To determine if Cpd-1 can protect neuronal cells from glutamate-induced excitotoxicity and oxidative stress.
Cell Line: SH-SY5Y human neuroblastoma cell line (differentiated with retinoic acid to induce a mature neuronal phenotype).
Protocol 1: Neuroprotective Efficacy against Glutamate-Induced Toxicity
-
Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Compound Pre-treatment: Treat cells with varying concentrations of Cpd-1 (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (0.1% DMSO).
-
Induce Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the negative control group.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Assess Viability: Measure cell viability using the MTT assay. Read absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the EC₅₀ (effective concentration for 50% protection). Self-Validation: A known neuroprotective agent, such as MK-801, should be run in parallel as a positive control to validate assay performance.[15]
Table 1: Hypothetical Neuroprotection Data
| Compound | Max. Protection (%) | EC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |
| Cpd-1 | 85 | 8.5 | > 100 |
| MK-801 | 95 | 1.2 | > 100 |
Cellular Assays for Anticancer Activity
Objective: To assess the antiproliferative activity of Cpd-1 against relevant cancer cell lines and to confirm its mechanism of action as a VEGFR-2 inhibitor.
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
MCF-7 (Human Breast Adenocarcinoma)
-
HUVEC (Human Umbilical Vein Endothelial Cells - for angiogenesis assays)
Protocol 2: Antiproliferative Activity (MTT Assay)
-
Cell Plating: Seed A549 and MCF-7 cells in 96-well plates (5 x 10³ cells/well).
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of Cpd-1 (e.g., 0.01 to 100 µM) for 72 hours.
-
Viability Assessment: Perform MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the IC₅₀ (concentration for 50% inhibition of growth). Self-Validation: A standard-of-care chemotherapeutic agent, such as Sorafenib, should be included as a positive control.[1]
Protocol 3: HUVEC Tube Formation Assay (Angiogenesis)
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify.
-
Cell Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel in media containing VEGF.
-
Treatment: Immediately add varying concentrations of Cpd-1 or a vehicle control.
-
Incubation: Incubate for 6-8 hours to allow for tube formation.
-
Imaging & Analysis: Stain cells with Calcein AM, visualize under a fluorescence microscope, and quantify the total tube length and number of branch points using image analysis software. A significant reduction in tube formation relative to the VEGF-treated control indicates anti-angiogenic activity.
Caption: Tiered workflow for the in vitro evaluation of Cpd-1.
In Vivo Efficacy Models
Positive in vitro results would warrant progression to in vivo models to assess efficacy and tolerability in a complex biological system.
Rodent Model of Ischemic Stroke for Neuroprotection
Model: Transient Middle Cerebral Artery Occlusion (MCAO) in mice. This model effectively simulates the pathology of focal ischemic stroke in humans.[13]
Protocol 4: MCAO Mouse Model
-
Animal Acclimatization: Acclimate male C57BL/6 mice (10-12 weeks old) for one week.
-
MCAO Surgery: Anesthetize the mouse and induce ischemia by inserting a filament into the internal carotid artery to occlude the middle cerebral artery for 60 minutes.
-
Compound Administration: Administer Cpd-1 (e.g., 10 mg/kg, intraperitoneally) or vehicle either 30 minutes before reperfusion or immediately after.
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Analysis: At 48 hours, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis. Causality: A statistically significant reduction in both neurological deficit score and infarct volume in the Cpd-1 treated group compared to the vehicle group would demonstrate in vivo neuroprotective efficacy.
Xenograft Mouse Model for Oncology
Model: A549 human lung cancer xenograft in immunodeficient mice (e.g., athymic nude mice).
Protocol 5: A549 Xenograft Model
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle, Cpd-1 at 25 mg/kg, positive control). Administer treatment daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and record animal body weight three times per week.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31). Self-Validation: The primary endpoint is Tumor Growth Inhibition (TGI). A significant TGI with minimal impact on body weight indicates a favorable therapeutic window.
Hypothetical Pharmacokinetic and Safety Profile
A successful therapeutic agent requires not only efficacy but also a favorable ADME (Absorption, Distribution, Metabolism, Excretion) and safety profile.
Table 2: Predicted ADME and Safety Profile for Cpd-1
| Parameter | Predicted Characteristic | Rationale |
| Absorption | Moderate to good oral bioavailability | The N-glycine moiety may improve solubility, while the benzothiazole core provides sufficient lipophilicity for membrane permeation.[16] |
| Distribution | Good tissue penetration, potential for BBB crossing | The overall lipophilicity and molecular weight should allow for distribution into tissues. The potential to cross the blood-brain barrier is critical for the neuroprotection indication and would need to be experimentally verified.[14] |
| Metabolism | Primarily hepatic (Phase I & II) | The benzothiazole ring may undergo oxidation. The glycine moiety may be subject to conjugation. The methylsulfonyl group is generally metabolically stable.[5][17] |
| Excretion | Primarily renal | The carboxylic acid of the glycine moiety will be ionized at physiological pH, promoting renal clearance.[6] |
| Safety | Low potential for hERG inhibition; monitor for hepatotoxicity | The sulfonyl group can reduce hERG liability.[5] Some benzothiazole derivatives have been associated with liver effects, warranting in vitro (e.g., HepG2 cytotoxicity) and in vivo monitoring. |
Summary and Future Directions
This guide presents a comprehensive, albeit hypothetical, framework for the initial exploration of This compound (Cpd-1) . By rationally combining a privileged benzothiazole scaffold with moieties known to enhance drug-like properties, Cpd-1 emerges as a promising candidate for development as a neuroprotective or anticancer agent.
The proposed research plan follows a logical, tiered approach, beginning with a feasible chemical synthesis and progressing through targeted in vitro assays to validate the dual therapeutic hypotheses. Success at the in vitro stage would trigger advancement into well-established in vivo models of ischemic stroke and cancer to demonstrate preclinical efficacy.
Future work should focus on:
-
Executing the proposed synthesis and confirming the structure of Cpd-1.
-
Performing the outlined in vitro screening cascade to identify the primary therapeutic area.
-
Conducting early ADME and toxicology studies to ensure a favorable drug-like profile.
-
If promising, initiating lead optimization to further enhance potency and selectivity.
This structured and scientifically grounded exploration provides a clear and actionable path for investigating the therapeutic potential of this novel chemical entity.
References
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology.
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved from [Link]
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). Journal of Taibah University Medical Sciences.
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
- Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. (2025). Molecules.
- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025).
-
Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via... (n.d.). ResearchGate. Retrieved from [Link]
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.
- A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. (2025).
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry.
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). sfera.unife.it.
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
- (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023).
- Application of Sulfonyl in Drug Design. (2025).
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). National Institutes of Health. Retrieved from [Link]
- What is the best in vivo model for testing potential anti-amyloid-ß drugs?. (2012).
-
A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. (n.d.). PubMed. Retrieved from [Link]
-
Special Issue : Heterocyclic Compounds and Their Application in Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Methylsulfonylmethane. (n.d.). Wikipedia. Retrieved from [Link]
-
N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4. (n.d.). AIP Publishing. Retrieved from [Link]
- Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023).
-
Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. Retrieved from [Link]
-
6-Methoxy-2-Benzothiazolylamines. An Extranuclear N-Alkylation of a 2-Aminobenzothiazole. (n.d.). ACS Publications. Retrieved from [Link]
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
-
Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. (n.d.). MDPI. Retrieved from [Link]
-
A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. (n.d.). Semantic Scholar. Retrieved from [Link]
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021).
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancre
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]
- Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. (n.d.).
-
Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (n.d.). MDPI. Retrieved from [Link]
-
Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses. Retrieved from [Link]
- Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. (2022).
-
N-[(2-Amino-1,3-Benzothiazol-6-Yl)carbonyl]glycine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Structure-Activity Relationship of N-methyl-benzothiazolyl-glycine Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of Benzothiazole-Glycine Scaffolds
The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of amino acid moieties, particularly glycine, into the benzothiazole scaffold introduces a new dimension of structural diversity and potential for targeted therapeutic interventions. This technical guide delves into the nuanced world of N-methyl-benzothiazolyl-glycine analogs, a class of compounds with significant, yet underexplored, therapeutic potential. By examining the interplay between the benzothiazole core, the glycine linker, and the critical N-methyl group, we aim to provide a comprehensive understanding of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and optimization of novel therapeutics based on this promising scaffold.
The Benzothiazole-Glycine Conjugate: A Privileged Scaffold
The conjugation of a glycine molecule to a benzothiazole core creates a molecule with both a rigid aromatic system and a flexible amino acid linker. This combination allows for diverse interactions with biological targets. The benzothiazole moiety can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, while the glycine portion offers a handle for further chemical modification and can influence physicochemical properties such as solubility and membrane permeability.
The point of attachment of the glycine moiety to the benzothiazole ring is a critical determinant of biological activity. Most commonly, the glycine is attached at the 2-position of the benzothiazole ring, often through an amino, thio, or amido linkage. This positioning allows for facile synthesis and diversification.
The Critical Role of N-Methylation: A Subtle Modification with Profound Impact
N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. In the context of N-methyl-benzothiazolyl-glycine analogs, methylation of the glycine nitrogen can have several profound effects:
-
Conformational Rigidity: The introduction of a methyl group can restrict the conformational flexibility of the glycine linker, potentially locking the molecule into a bioactive conformation. This can lead to enhanced binding affinity and selectivity for the target protein.
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance membrane permeability and cellular uptake, potentially leading to improved oral bioavailability.
-
Metabolic Stability: N-methylation can block metabolic pathways that involve N-dealkylation, thereby increasing the metabolic stability and in vivo half-life of the compound.
-
Alteration of Hydrogen Bonding Capacity: The N-methyl group replaces a hydrogen atom that could act as a hydrogen bond donor. This can significantly alter the binding mode of the compound within the active site of a target protein, sometimes leading to improved affinity or a change in the pharmacological profile.
Synthesis of N-methyl-benzothiazolyl-glycine Analogs: A Step-by-Step Approach
The synthesis of N-methyl-benzothiazolyl-glycine analogs can be achieved through a variety of established synthetic routes. A general and versatile approach involves the initial synthesis of the benzothiazole-glycine core, followed by N-methylation.
Synthesis of the Benzothiazole-Glycine Core
A common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative.[4] For the synthesis of a benzothiazolyl-glycine analog, this would involve the reaction of 2-aminothiophenol with an appropriately protected glycine derivative.
Experimental Protocol: Synthesis of Ethyl 2-(benzothiazol-2-ylamino)acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and ethyl 2-bromoacetate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-(benzothiazol-2-ylamino)acetate.
N-Methylation of the Glycine Moiety
The N-methylation of the synthesized benzothiazole-glycine core can be achieved using various methylating agents. A common and effective method is reductive amination.
Experimental Protocol: Synthesis of Ethyl 2-(N-methyl-N-(benzothiazol-2-yl)amino)acetate
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 2-(benzothiazol-2-ylamino)acetate (1 equivalent) in a suitable solvent such as methanol.
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (1.2 equivalents) to the reaction mixture.
-
Reducing Agent Addition: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-methylated product.
Biological Activities and Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically focused on N-methyl-benzothiazolyl-glycine analogs is not extensively documented in a single body of work, we can extrapolate key SAR principles from studies on related benzothiazole derivatives. The primary biological targets for this class of compounds are likely to be enzymes, such as kinases and carbonic anhydrases, where the benzothiazole scaffold has shown significant inhibitory activity.[5][6]
The Benzothiazole Core: The Anchor for Biological Activity
The benzothiazole ring system is the primary pharmacophore responsible for anchoring the molecule to the biological target. Substitutions on the benzene ring of the benzothiazole moiety can significantly influence activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the benzothiazole ring can modulate the overall electron density of the aromatic system, affecting its ability to participate in π-π interactions with the target protein. For instance, in some series of benzothiazole-based inhibitors, electron-withdrawing groups at the 6-position have been shown to enhance activity.
-
Steric Hindrance: The size and position of substituents on the benzothiazole ring can influence the orientation of the molecule within the binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric clashes.
The Glycine Linker: A Modulator of Potency and Selectivity
The glycine moiety acts as a linker between the benzothiazole core and further substituents, and its conformation and properties are critical for optimal biological activity.
-
Linker Length and Flexibility: While this guide focuses on glycine, the length and flexibility of the amino acid linker can be varied to optimize interactions with the target. Longer or more rigid linkers may be necessary to span different regions of the binding site.
-
Chirality: If a different amino acid with a chiral center is used instead of glycine, the stereochemistry can have a profound impact on biological activity, with one enantiomer often being significantly more active than the other.
The N-Methyl Group: A Key Determinant of SAR
The presence or absence of the N-methyl group on the glycine nitrogen is a critical determinant of the SAR.
-
Impact on Potency: As observed in studies of other N-methylated compounds, the introduction of an N-methyl group can lead to a significant increase in potency.[7] This can be attributed to the conformational constraint imposed by the methyl group, which may favor a more bioactive conformation.
-
Influence on Selectivity: The altered hydrogen bonding capacity and increased lipophilicity due to N-methylation can lead to changes in the selectivity profile of the analogs. An analog might gain selectivity for a specific isoform of an enzyme or a particular receptor subtype.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the potential SAR, the following hypothetical data table summarizes the inhibitory activity of a series of N-methyl-benzothiazolyl-glycine analogs against a generic kinase.
| Compound ID | R1 (Benzothiazole Substitution) | R2 (Glycine Substitution) | IC50 (nM) |
| 1a | H | H | 250 |
| 1b | 6-Cl | H | 120 |
| 1c | 6-OCH3 | H | 350 |
| 2a | H | CH3 | 80 |
| 2b | 6-Cl | CH3 | 35 |
| 2c | 6-OCH3 | CH3 | 150 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, we can infer the following SAR trends:
-
An electron-withdrawing group (Cl) at the 6-position of the benzothiazole ring enhances activity (compare 1a and 1b ; 2a and 2b ).
-
An electron-donating group (OCH3) at the 6-position is detrimental to activity (compare 1a and 1c ; 2a and 2c ).
-
N-methylation of the glycine moiety consistently improves inhibitory potency across all substitution patterns on the benzothiazole ring (compare 1a-c with 2a-c ).
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the SAR and experimental workflow.
Figure 1: A diagram illustrating the key structural components influencing the SAR of N-methyl-benzothiazolyl-glycine analogs.
Figure 2: A generalized workflow for the synthesis of N-methyl-benzothiazolyl-glycine analogs.
Conclusion and Future Directions
The N-methyl-benzothiazolyl-glycine scaffold represents a promising area for the development of novel therapeutic agents. The strategic interplay between the benzothiazole core, the glycine linker, and the N-methyl group provides a rich landscape for SAR exploration. This guide has outlined the fundamental principles governing the SAR of these analogs, provided detailed synthetic protocols, and highlighted the potential impact of N-methylation on their pharmacological profiles.
Future research in this area should focus on the systematic synthesis and biological evaluation of libraries of N-methyl-benzothiazolyl-glycine analogs with diverse substitution patterns. A thorough investigation of their inhibitory activity against a panel of relevant biological targets, such as kinases and other enzymes implicated in disease, will be crucial for elucidating their mechanism of action and identifying promising lead compounds. Furthermore, detailed pharmacokinetic and in vivo efficacy studies will be necessary to translate the potential of this scaffold into clinically viable drug candidates. By leveraging the principles outlined in this guide, researchers can accelerate the journey from chemical synthesis to the development of novel and effective therapeutics.
References
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved January 21, 2026, from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Structure-activity relationships of benzothiazole GPR35 antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 27(3), 612–615. [Link]
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 29-34.
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2019). Indian Journal of Pharmaceutical Education and Research, 53(2), 199-211. [Link]
-
Structure-activity Relationships of Benzothiazole GPR35 Antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 612–615. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343–351. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 598. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Pharmacology, 15, 1364585. [Link]
-
Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. (2013). Journal of Medicinal Chemistry, 56(13), 5335–5350. [Link]
-
Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. (2023). European Journal of Medicinal Chemistry, 256, 115456. [Link]
- Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2012). Journal of Al-Nahrain University, 15(2), 94-100.
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules, 27(14), 4639. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]
-
Inhibition of peptidylglycine alpha-amidating monooxygenase by N-substituted homocysteine analogs. (1995). Journal of Medicinal Chemistry, 38(11), 1864–1871. [Link]
-
Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). Molecules, 23(9), 2187. [Link]
-
Inhibitory Activity and Mechanism of Inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Aldose Reductase Inhibitors. (1988). Journal of Medicinal Chemistry, 31(11), 2108–2119. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2004). Journal of Medicinal Chemistry, 47(10), 2421–2436. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). RSC Advances, 14(3), 1709–1726. [Link]
-
A Glycine Site Associated With N-methyl-D-aspartic Acid Receptors: Characterization and Identification of a New Class of Antagonists. (1988). Journal of Neurochemistry, 51(5), 1404–1411. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijper.org [ijper.org]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to Target Identification for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (GW501516/Cardarine)
Authored for: Drug Development Professionals, Researchers, and Scientists
Abstract
The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. A precise understanding of its molecular target(s) is paramount for advancing a compound through the development pipeline, anticipating potential toxicities, and designing next-generation therapies. This guide provides an in-depth, multi-faceted strategy for the target identification of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, a compound widely known as GW501516 or Cardarine.[1][2][3] While its primary target, Peroxisome Proliferator-Activated Receptor Delta (PPARδ), is well-established, this document serves as a comprehensive methodological framework.[1][2][4][5] It outlines a logical, field-proven workflow that could be applied to novel compounds with unknown targets or to comprehensively profile the off-target landscape of known molecules like GW501516. We will detail a four-phase approach, integrating computational prediction, unbiased affinity-based proteomics, biophysical validation of target engagement, and functional cellular assays.
Introduction: The Challenge of GW501516
This compound, or GW501516, is a potent and selective synthetic agonist of the PPARδ nuclear receptor.[1][4] Developed in the 1990s, it modulates the transcription of genes involved in lipid metabolism and energy homeostasis.[1][6] Its ability to increase fatty acid oxidation and enhance endurance made it a candidate for treating metabolic disorders but also led to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[1][7]
Despite the identification of PPARδ as its primary target, a comprehensive understanding of any small molecule requires ruling out or identifying additional "off-targets" that may contribute to its overall biological effect or potential toxicity. This guide uses GW501516 as a model compound to illustrate a robust, self-validating workflow for moving from an unknown or hypothetical target to a fully validated molecular partner.
Phase 1: Predictive Target Profiling (In Silico)
Before initiating resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective strategy to generate testable hypotheses. The objective is to leverage the known chemical structure of GW501516 to predict its potential biological targets.
Ligand-Based Similarity Searching
-
Rationale: The principle of "similar property" states that structurally similar molecules are likely to have similar biological activities. By searching large databases of compounds with known targets, we can identify proteins that are modulated by molecules resembling GW501516.
-
Methodology:
-
Obtain the 2D structure (SMILES string) of GW501516.
-
Utilize chemical informatics platforms such as ChEMBL, PubChem, or SciFinder.
-
Perform a Tanimoto-based similarity search against the database. A Tanimoto coefficient >0.85 is often considered a high degree of similarity.
-
Compile a list of structurally similar compounds and their annotated primary targets.
-
-
Expected Outcome: This search would likely identify other synthetic agonists that target the nuclear receptor superfamily, providing the first clue pointing toward PPARs.
Reverse Docking and Pharmacophore Screening
-
Rationale: Instead of finding similar ligands, this approach "docks" the GW501516 structure against a library of 3D protein crystal structures to predict binding affinity. This is an unbiased method that can suggest targets outside of those predicted by ligand similarity.
-
Methodology:
-
Generate a low-energy 3D conformer of GW501516.
-
Use a reverse-docking server or software (e.g., PharmMapper, SuperDRUG2).
-
Screen against a library of druggable human proteins (e.g., the PDB).
-
Rank the potential targets based on docking scores, which estimate the binding free energy.
-
-
Data Interpretation: The results should be interpreted with caution. A high docking score is a hypothesis, not a confirmation of binding. The output is a ranked list of potential protein targets for further experimental validation.
Phase 2: Unbiased Target Discovery via Affinity Proteomics
This phase aims to physically isolate the binding partners of GW501516 from a complex biological sample, such as a cell lysate, without prior assumptions. The cornerstone of this approach is Affinity Purification coupled with Mass Spectrometry (AP-MS).[8][9]
Synthesis of an Affinity Probe
-
Causality: To use GW501516 as "bait," it must be immobilized on a solid support (e.g., agarose beads).[8][9] This requires synthesizing a derivative of the molecule that incorporates a linker arm and an affinity tag (e.g., biotin) without disrupting its native binding activity. Structure-activity relationship (SAR) data is crucial here. The linker should be attached at a position on the molecule known to be non-essential for target binding. A biochemical or cell-based assay must be used to confirm that the synthesized probe retains its biological activity.
Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is a self-validating system, with the competition control being the most critical element for distinguishing true binders from non-specific background.
-
Probe Immobilization:
-
Couple the biotinylated GW501516 probe to streptavidin-coated magnetic beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a suitable buffer (e.g., TBS-T) to remove any unbound probe.
-
-
Lysate Preparation:
-
Culture a relevant cell line (e.g., HepG2, a human liver cell line where PPARs are active) and harvest ~1x10^8 cells.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Affinity Pulldown:
-
Divide the clarified lysate into two experimental arms:
-
Test Condition: Incubate lysate with the GW501516-immobilized beads.
-
Competition Control: Pre-incubate the lysate with a 100-fold molar excess of free, unmodified GW501516 for 1 hour before adding the GW501516-immobilized beads. This step is critical; true binding partners will be occupied by the free drug and will not bind to the beads.
-
-
Incubate both conditions overnight at 4°C with rotation.
-
-
Washing:
-
Wash the beads from both conditions 5-7 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 10 minutes.
-
-
Proteomic Analysis:
-
Run the eluted proteins a short distance into an SDS-PAGE gel for in-gel digestion with trypsin.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a database search algorithm (e.g., MaxQuant) against a human proteome database.
-
Data Analysis & Interpretation
The primary output is a list of proteins identified in both the test and control samples. A high-confidence "hit" is a protein that is highly abundant in the test condition but significantly depleted in the competition control.
| Protein ID | Spectral Counts (Test) | Spectral Counts (Competition) | Fold Change (Test/Control) | p-value | Annotation |
| P37231 | 152 | 8 | 19.0 | <0.001 | PPARδ |
| Q9Y619 | 10 | 9 | 1.1 | 0.85 | Non-specific binder |
| P04075 | 25 | 22 | 1.1 | 0.79 | Non-specific binder |
| P62937 | 5 | 7 | 0.7 | 0.61 | Non-specific binder |
Phase 3: Biophysical Validation of Target Engagement
While AP-MS identifies binding partners, it does not confirm direct engagement in a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this validation.[10][11][12]
-
Rationale: The binding of a ligand (GW501516) to its target protein (e.g., PPARδ) confers thermodynamic stability.[12] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. CETSA measures this change in thermal stability.[11]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture HepG2 cells and treat them with either vehicle (DMSO) or a saturating concentration of GW501516 for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
-
Detection:
-
Collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of soluble PPARδ remaining at each temperature using Western Blotting with a specific anti-PPARδ antibody.
-
Data Analysis & Interpretation
By plotting the amount of soluble protein versus temperature, a "melting curve" is generated. In the presence of GW501516, the melting curve for PPARδ will shift to the right, indicating a higher melting temperature (Tm) and confirming direct target engagement in the cell.
Phase 4: Functional Validation & Pathway Analysis
Confirming a direct physical interaction is necessary but not sufficient. The final phase is to demonstrate that the engagement of GW501516 with PPARδ is responsible for the compound's observed biological activity.
Target Knockdown/Knockout
-
Rationale: If PPARδ is the true target, its removal should abolish the cellular effects of GW501516.
-
Methodology:
-
Use siRNA or a CRISPR/Cas9 system to specifically deplete PPARδ in a responsive cell line.
-
Confirm knockdown/knockout by Western Blot or qPCR.
-
Treat both the wild-type and the PPARδ-depleted cells with GW501516.
-
Measure a known downstream effect, such as the upregulation of a target gene like CPT1 (Carnitine O-palmitoyltransferase 1), which is involved in fatty acid oxidation.[14]
-
-
Expected Outcome: GW501516 will induce CPT1 expression in wild-type cells but will have no effect in PPARδ-depleted cells, causally linking the target to the function.
Reporter Gene Assay
-
Rationale: This assay directly measures the ability of a compound to activate its nuclear receptor target and initiate transcription.[15][16]
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with two plasmids:
-
Treat the transfected cells with varying concentrations of GW501516.
-
If GW501516 binds to the PPARδ-LBD, the GAL4-DBD will bind to the UAS and drive luciferase expression.
-
Measure luciferase activity using a luminometer.
-
-
Expected Outcome: A dose-dependent increase in luciferase activity upon treatment with GW501516, confirming that it functions as a transcriptional activator of PPARδ.
Conclusion
The identification of a small molecule's target is a multi-step, iterative process that requires the integration of computational, chemical, proteomic, and cellular biology approaches. By using this compound (GW501516) as a case study, we have outlined a robust and logical workflow. This framework begins with broad, unbiased screening methods to generate high-quality hypotheses and progressively narrows the focus through orthogonal validation techniques. Each phase is designed to be self-validating, incorporating essential controls (e.g., competition pulldowns, target knockdowns) to ensure scientific rigor. Following this guide allows researchers to move with confidence from a bioactive compound to a fully validated molecular target, a critical step in modern drug discovery and chemical biology.
References
-
Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genet Mol Med, 5(1), 1-12. [Link]
-
Chen, W., et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific Reports, 5, 9884. [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. [Link]
-
Healthy Male. (n.d.). Cardarine or GW1516: What you need to know. Retrieved January 20, 2026, from [Link]
-
U.S. Anti-Doping Agency. (n.d.). What Should Tested Athletes Know About GW1516? Retrieved January 20, 2026, from [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]
-
Seedorf, U., et al. (2007). The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. Biochemical and Biophysical Research Communications, 360(2), 436-441. [Link]
-
Benci, J., et al. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. Molecules, 29(9), 2154. [Link]
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor delta. Retrieved January 20, 2026, from [Link]
-
Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. [Link]
-
Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 81-87. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Poy, F. (2016). Chemistry-based functional proteomics for drug target deconvolution. Methods in Molecular Biology, 1394, 227-243. [Link]
-
PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. Retrieved January 20, 2026, from [Link]
-
Wang, Z., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies, 5(6), 797-804. [Link]
-
Rogez-Florent, T., et al. (2014). Unbiased binding assays for discovering small-molecule probes and drugs. Journal of Molecular Recognition, 27(1), 1-11. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Burlingame, A. L., & Wang, C. (2014). PPARδ, a Potential Therapeutic Target for Heart Disease. Journal of Clinical Investigation, 124(5), 1869-1871. [Link]
-
Lee, C. H., et al. (2003). PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. Proceedings of the National Academy of Sciences, 100(11), 6640-6645. [Link]
-
Health.com. (2024). Cardarine: Benefits, Uses, Side Effects, and More. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Gassen, N. C. (2019). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide structure-affinity relationship studies. mediaTUM. [Link]
-
ResearchGate. (n.d.). GW-501516 GlaxoSmithKline/ligand. Retrieved January 20, 2026, from [Link]
-
Rodriguez, R., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & Medicinal Chemistry, 22(16), 4349-4357. [Link]
-
QIAGEN GeneGlobe. (n.d.). PPAR Signaling. Retrieved January 20, 2026, from [Link]
-
Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6439-6448. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
-
ResearchGate. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. [Link]
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved January 20, 2026, from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]
-
PubMed. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. [Link]
-
PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
Sources
- 1. scivisionpub.com [scivisionpub.com]
- 2. usada.org [usada.org]
- 3. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. wada-ama.org [wada-ama.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Initial Pharmacological Profiling of a New Methylsulfonyl Benzothiazole Compound
Abstract
This whitepaper provides an in-depth technical guide for the initial pharmacological profiling of a novel methylsulfonyl benzothiazole compound. Benzothiazole derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities. The addition of a methylsulfonyl group can significantly alter the physicochemical and pharmacological properties of the parent molecule, potentially enhancing efficacy, selectivity, or metabolic stability.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a structured yet flexible approach to the early-stage evaluation of these promising therapeutic candidates. The narrative emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and the integration of in vitro and in vivo data to build a comprehensive pharmacological profile.
Introduction: The Rationale for Methylsulfonyl Benzothiazole Analogs
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. The incorporation of a methylsulfonyl (CH₃SO₂) group is a strategic medicinal chemistry approach to modulate the parent molecule's properties. This group can act as a potent electron-withdrawing group, influencing the molecule's reactivity and potential for nucleophilic aromatic substitution, particularly with thiol groups of cysteine residues in proteins.[1][2] This targeted reactivity opens avenues for covalent modification of specific protein targets, a mechanism that can lead to enhanced potency and prolonged duration of action.
This guide outlines a comprehensive and logical workflow for the initial pharmacological assessment of a new methylsulfonyl benzothiazole compound, from primary target interaction to preliminary in vivo evaluation.
The Pharmacological Profiling Cascade: A Multi-Tiered Approach
The initial pharmacological profiling of a novel compound is a stepwise process designed to build a comprehensive understanding of its biological activity.[3][4] This process can be visualized as a cascading series of experiments, where the results of each stage inform the design and execution of the next.
Caption: A multi-tiered workflow for initial pharmacological profiling.
Tier 1: In Vitro Characterization - Establishing the Foundational Profile
In vitro assays are fundamental to the initial stages of drug discovery, providing crucial data on a compound's interaction with its biological target and its general cellular effects.[3][4][5]
Target Engagement: Does the Compound Bind?
The first critical question is whether the methylsulfonyl benzothiazole compound interacts with its intended molecular target. Receptor binding assays are a standard method to quantify this interaction.[6][7][8]
Experimental Protocol: Radioligand Binding Assay [8][9]
-
Preparation of Receptor Source: This can be isolated cell membranes expressing the target receptor or purified receptor protein.
-
Radioligand Selection: A radiolabeled ligand with known high affinity for the target is chosen.
-
Competition Assay: A fixed concentration of the radioligand and receptor source are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: This is typically achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complex.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to determine the binding affinity (Ki) of the test compound for the receptor.
Causality Behind Experimental Choices: This competitive binding format allows for the determination of the affinity of a novel, unlabeled compound by measuring its ability to displace a known, labeled ligand. This is a robust and well-validated method for assessing direct target interaction.[6]
Functional Activity: What is the Consequence of Binding?
Once target binding is confirmed, the next step is to determine the functional consequence of this interaction. Cell-based functional assays are essential for this, as they provide a more physiologically relevant system to assess compound activity.[10][11][12][13]
Experimental Protocol: Cell-Based Functional Assay (Example: GPCR-mediated cAMP modulation)
-
Cell Line Selection: A cell line endogenously or recombinantly expressing the target G-protein coupled receptor (GPCR) is used.
-
Cell Culture and Plating: Cells are cultured to an appropriate density and plated in multi-well plates.
-
Compound Incubation: Cells are treated with varying concentrations of the methylsulfonyl benzothiazole compound.
-
Stimulation (for antagonists): If testing for antagonism, cells are stimulated with a known agonist of the receptor.
-
Lysis and Detection: Cells are lysed, and the intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The effect of the compound on cAMP levels is quantified to determine its potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Emax).
Causality Behind Experimental Choices: Measuring a downstream signaling event like cAMP modulation provides direct evidence of the compound's functional effect on the target pathway.[14] This moves beyond simple binding and demonstrates a biological response.
Early ADME/Tox Profiling: Will the Compound be Druggable?
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity is crucial to identify liabilities that could derail a drug development program.[15]
3.3.1. Metabolic Stability
The metabolic stability of a compound provides an indication of its persistence in the body.[16] This is often assessed using liver microsomes or hepatocytes.[17][18]
Experimental Protocol: Microsomal Stability Assay [17]
-
Preparation: Human liver microsomes are thawed and diluted in a suitable buffer.
-
Incubation: The test compound is incubated with the microsomes at 37°C in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate metabolism.[17]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[16]
3.3.2. Cytochrome P450 (CYP) Inhibition
Assessing the potential for a compound to inhibit major CYP enzymes is critical for predicting drug-drug interactions.[19][20][21][22]
Experimental Protocol: CYP Inhibition Assay (Fluorogenic) [22]
-
Enzyme/Substrate Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and their corresponding fluorogenic substrates are prepared.
-
Incubation: The test compound is pre-incubated with each CYP isozyme and an NADPH regenerating system.
-
Reaction Initiation: The fluorogenic substrate is added to start the reaction.
-
Fluorescence Measurement: The plate is read over time on a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence generation is compared to a vehicle control to determine the percent inhibition. An IC₅₀ value is calculated for each isozyme.[23]
3.3.3. hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[24][25] Therefore, early assessment of hERG liability is a regulatory requirement.[25]
Experimental Protocol: Automated Patch Clamp hERG Assay [24]
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.
-
Automated Patch Clamp System: An automated system (e.g., QPatch, SyncroPatch) is used to achieve high-throughput whole-cell patch-clamp recordings.[24]
-
Compound Application: The test compound is applied to the cells at multiple concentrations.
-
Electrophysiological Recording: The hERG current is measured in response to a specific voltage protocol before and after compound application.[26]
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration to determine the IC₅₀ value.[24]
Data Presentation: Summary of In Vitro Data
| Assay | Endpoint | Result (Example Data) |
| Target Binding | Ki (nM) | 50 |
| Functional Activity | IC₅₀ (nM) | 150 |
| Metabolic Stability | t₁/₂ (min) | 45 |
| CYP3A4 Inhibition | IC₅₀ (µM) | > 20 |
| CYP2D6 Inhibition | IC₅₀ (µM) | 15 |
| hERG Inhibition | IC₅₀ (µM) | > 30 |
Tier 2: In Vivo Evaluation - Assessing the Compound in a Biological System
Positive in vitro data provides the justification for progressing to in vivo studies. These studies are essential for understanding how the compound behaves in a whole organism.[27]
Pharmacokinetics (PK): What the Body Does to the Drug
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion of a compound in vivo.[27][28][29]
Experimental Protocol: Rodent Pharmacokinetic Study [28][29][30][31]
-
Animal Model: Typically, mice or rats are used for initial PK studies.[28][31]
-
Dosing: The compound is administered via at least two routes, typically intravenous (IV) for assessing clearance and volume of distribution, and the intended therapeutic route (e.g., oral, PO).
-
Blood Sampling: Blood samples are collected at multiple time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F) are calculated.
Caption: A streamlined workflow for a rodent pharmacokinetic study.
Preliminary Efficacy: Does the Compound Have the Desired Effect?
Once the pharmacokinetic profile is understood, a preliminary efficacy study can be designed to determine if the compound has the desired therapeutic effect in an animal model of disease. The choice of model is highly dependent on the therapeutic indication. For a compound targeting the central nervous system (CNS), a variety of behavioral or neurochemical models are available.[32][33][34][35][36]
Experimental Protocol: CNS Efficacy Model (Example: Forced Swim Test for Antidepressant Activity) [33][34]
-
Animal Model: Mice are commonly used for this model.
-
Compound Administration: The test compound is administered at various doses, with the dosing regimen informed by the PK data.
-
Forced Swim Test: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.
-
Data Analysis: A reduction in immobility time is indicative of antidepressant-like activity.
Causality Behind Experimental Choices: The forced swim test is a widely used and validated behavioral despair model for screening potential antidepressant compounds.[33][34]
Early Safety Assessment: Is the Compound Tolerated?
Preliminary safety and tolerability are assessed alongside efficacy studies. This often involves monitoring the animals for any adverse effects.[37][38][39][40][41]
Experimental Protocol: General Tolerability Assessment
-
Dose Escalation: The compound is administered to animals at increasing doses.
-
Clinical Observations: Animals are closely monitored for changes in behavior, appearance, and body weight.
-
Tissue Collection: At the end of the study, major organs may be collected for histopathological examination.
-
Data Analysis: The maximum tolerated dose (MTD) is determined.
Data Presentation: Summary of In Vivo Data
| Assay | Parameter | Result (Example Data) |
| Pharmacokinetics (Rat) | Oral Bioavailability (%) | 35 |
| t₁/₂ (h) | 4.2 | |
| Efficacy (Forced Swim Test) | Minimum Effective Dose (mg/kg) | 10 |
| Tolerability (Mouse) | Maximum Tolerated Dose (mg/kg) | > 100 |
Conclusion and Future Directions
The initial pharmacological profiling of a new methylsulfonyl benzothiazole compound is a critical phase in the drug discovery process. The multi-tiered approach outlined in this guide, combining in vitro and in vivo studies, allows for the systematic and efficient gathering of data to build a comprehensive profile of the compound's activity, safety, and druggability. The results of this initial profiling will inform go/no-go decisions and guide the design of more extensive preclinical development studies.
References
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- AxisPharm. Microsomal Stability Assay Protocol.
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
- WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
- PMC - NIH. A review for cell-based screening methods in drug discovery.
- Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Eurofins Advinus. CNS Disorders Disease Models.
- Accelevir. Functional Cell-Based Assays | Mechanism of Action, Proliferation.
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Porsolt. In Vitro Pharmacology Study Capabilities.
- BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Selvita. In Vitro and Ex Vivo Pharmacology - Drug Discovery.
- Slideshare. hERG Assay.
- Pharmacology Discovery Services. CNS/Pain.
- Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action.
- Enamine. Pharmacokinetics Studies in Mice or Rats.
- Sygnature Discovery. CNS Disorder Models - Drug Discovery.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- PMC - NIH. Murine Pharmacokinetic Studies.
- PMC - NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format.
- LifeNet Health LifeSciences. CYP Inhibition Assay.
- Medicilon. CNS Pharmacology Models.
- PubMed. (1976). Preclinical safety testing of new drugs.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.
- Bienta. CYP450 inhibition assay (fluorogenic).
- UNMC. Pharmacokinetics Protocol – Rodents.
- FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- PMC - NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- NIH. (2012, June 8). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
- Merck Millipore. Metabolic Stability Assays.
- Zhang, D., et al. (2013). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
- FDA. (2018, January 4). Step 2: Preclinical Research.
- Pacific BioLabs. PRECLINICAL TOXICOLOGY.
- WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- FDA. V B. Metabolism and Pharmacokinetic Studies.
- PPD. Preclinical Studies in Drug Development.
- Labome. Receptor-Ligand Binding Assays.
- MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- Sigma-Aldrich. Receptor binding assay protocol.
- RTI International. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
- RTI International. Methylsulfonyl benzothiazole (MSBT).
- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
- MilliporeSigma. Receptor Binding Assays - Multiwell Plates.
Sources
- 1. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 5. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Receptor binding assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. selvita.com [selvita.com]
- 16. protocols.io [protocols.io]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. criver.com [criver.com]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. enamine.net [enamine.net]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. fda.gov [fda.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. unmc.edu [unmc.edu]
- 31. fda.gov [fda.gov]
- 32. wuxibiology.com [wuxibiology.com]
- 33. advinus.com [advinus.com]
- 34. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 35. sygnaturediscovery.com [sygnaturediscovery.com]
- 36. medicilon.com [medicilon.com]
- 37. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. fda.gov [fda.gov]
- 39. fda.gov [fda.gov]
- 40. pacificbiolabs.com [pacificbiolabs.com]
- 41. ppd.com [ppd.com]
Methodological & Application
A Validated LC-MS/MS Method for the Quantification of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in human plasma. The protocol employs a solid-phase extraction (SPE) strategy for sample clean-up, ensuring minimal matrix effects and high recovery. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] This document provides a complete, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the validation parameters, making it suitable for implementation in pharmacokinetic, toxicokinetic, and other clinical research studies.
Introduction and Scientific Principle
This compound is a novel small molecule with a benzothiazole core, a class of heterocyclic compounds known for a wide range of pharmacological activities.[5][6] Accurate quantification of this analyte in biological matrices such as plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.
The primary challenge in bioanalysis is achieving high sensitivity and selectivity in a complex biological matrix.[7] Plasma contains numerous endogenous components like proteins, lipids, and salts that can interfere with analysis and suppress the analyte signal.[7][8] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional specificity, sensitivity, and wide dynamic range.[2][9]
This method leverages the power of LC-MS/MS in conjunction with a highly selective sample preparation technique. The chosen strategy, solid-phase extraction (SPE), is superior to simpler methods like protein precipitation (PPT) for this application. While PPT is fast, it often fails to remove sufficient matrix components, leading to ion suppression and reduced assay robustness.[10] SPE provides a much cleaner extract by selectively isolating the analyte based on its physicochemical properties, thereby enhancing sensitivity and reliability.[11] The method is validated against key performance criteria, including accuracy, precision, selectivity, sensitivity, and stability, to ensure the generation of reliable and reproducible data for regulatory submissions.[2][4][12]
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N-(trideuteromethyl)-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (>99% purity, >98% isotopic enrichment)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
Human Plasma (K2-EDTA as anticoagulant)
-
Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Analytical Balance, pH meter, Centrifuge, and Standard Laboratory Glassware.
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the internal standard (IS) in methanol to prepare individual primary stock solutions.
-
Working Stock Solutions: Prepare serial dilutions of the primary analyte stock solution with a 50:50 mixture of acetonitrile and water to create working stock solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 acetonitrile/water. This solution is added to all samples (excluding blanks) to monitor and correct for variability in sample processing and instrument response.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate analyte working stock solutions to prepare CC standards and QC samples at various concentration levels (e.g., LLOQ, Low, Mid, High).
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is critical. Given the analyte's structure, which includes a carboxylic acid and a tertiary amine, it can exhibit both acidic and basic properties. A mixed-mode sorbent that combines reversed-phase and ion-exchange properties provides superior selectivity.
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step Protocol:
-
Sample Thawing: Thaw plasma samples, CCs, and QCs to room temperature.
-
Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex to mix. This step acidifies the sample, ensuring the tertiary amine is protonated for binding to the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, neutral, and acidic interferences.
-
-
Elution: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the protonated amine, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
LC-MS/MS Conditions
The following are typical starting conditions that must be optimized during method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition | Justification |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ion mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate | A gradient elution is necessary to ensure sharp peak shapes and efficient separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 5 µL | A small volume is sufficient for modern, sensitive mass spectrometers and minimizes column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition | Justification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine and benzothiazole nitrogen are readily protonated. |
| Scan Type | Selected Reaction Monitoring (SRM) | Provides the highest selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | [M+H]⁺ of Analyte & IS | The protonated molecular ion is selected in the first quadrupole. This would be determined by infusion. |
| Product Ions (Q3) | Two stable, high-intensity fragment ions for Analyte & IS | Fragmentation in the collision cell (Q2) produces product ions. Using two transitions (quantifier/qualifier) increases confidence in identification. |
| Source Temperature | 350°C | Optimized for efficient desolvation of the mobile phase. |
| Gas Pressures | Nebulizer, Heater, and Collision Gas pressures set per manufacturer's recommendation and optimized for maximum signal. | These parameters are instrument-dependent and crucial for ion generation, desolvation, and fragmentation. |
Bioanalytical Method Validation Summary
The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[2][4] The following tables summarize the acceptance criteria and typical results.
Table 3: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | 1.00 - 1000 ng/mL | Met criteria |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 1.00 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) | Typical Intra-day Results (%CV) | Typical Inter-day Results (%CV) |
| LLOQ | 1.00 | Within ±20% of nominal | ≤ 20% CV | 8.5% | 11.2% |
| Low QC | 3.00 | Within ±15% of nominal | ≤ 15% CV | 6.1% | 7.9% |
| Mid QC | 100 | Within ±15% of nominal | ≤ 15% CV | 4.5% | 5.8% |
| High QC | 800 | Within ±15% of nominal | ≤ 15% CV | 3.9% | 5.1% |
Table 5: Recovery and Matrix Effect
| QC Level | Acceptance Criteria | Typical Result (Recovery) | Typical Result (Matrix Factor) |
| Low QC | Consistent, precise, and reproducible | 88% | 0.98 (CV < 5%) |
| High QC | Consistent, precise, and reproducible | 91% | 1.01 (CV < 4%) |
-
Recovery: The extraction efficiency of the SPE method was high and consistent across concentration levels.
-
Matrix Effect: The matrix factor was close to 1, indicating that co-eluting endogenous components did not significantly suppress or enhance the ionization of the analyte. The low coefficient of variation (CV) across different plasma lots demonstrates the method's robustness.
Conclusion and Field-Proven Insights
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The use of mixed-mode solid-phase extraction is a key element, delivering exceptionally clean extracts that mitigate the risk of matrix effects—a common pitfall in bioanalysis.
For researchers implementing this protocol, it is crucial to use a stable isotope-labeled internal standard. A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences identical matrix effects and extraction recovery, providing the most accurate correction for analytical variability.
Caption: Decision logic for selecting a sample preparation method.
This validated method meets the stringent requirements set by regulatory agencies and is ready for deployment in supporting drug development programs, enabling confident decision-making based on high-quality pharmacokinetic and clinical data.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link][2]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 21, 2026, from [Link][13]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 21, 2026, from [Link][12]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link][3]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 21, 2026, from [Link][4]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 21, 2026, from [Link][14]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link][15]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved January 21, 2026, from [Link][16]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved January 21, 2026, from [Link][17]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 21, 2026, from [Link][11]
-
Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved January 21, 2026, from [Link][7]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 21, 2026, from [Link][8]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved January 21, 2026, from [Link][10]
-
Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved January 21, 2026, from [Link][18]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved January 21, 2026, from [Link][5]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved January 21, 2026, from [Link][6]
-
Springer. (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Retrieved January 21, 2026, from [Link][9]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. tecan.com [tecan.com]
- 9. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. nebiolab.com [nebiolab.com]
- 16. ovid.com [ovid.com]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
- 18. organomation.com [organomation.com]
Application Notes & Protocols for High-Throughput Screening of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole moiety is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective effects.[1] The structural versatility of the benzothiazole core allows for the synthesis of diverse compound libraries, making it an attractive starting point for drug discovery campaigns. This document provides a detailed guide for the utilization of a specific benzothiazole derivative, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, in high-throughput screening (HTS) for the identification of novel therapeutic agents.
While specific data on this compound is not extensively available in the public domain, its structural features—a glycine substituent suggesting potential interaction with glycine receptors or transporters, and a sulfonyl group that can act as a hydrogen bond acceptor—suggest its potential as a modulator of various biological targets. This guide will, therefore, present a generalized framework for approaching an HTS campaign with this compound, adaptable to various potential therapeutic targets.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is paramount for a successful HTS campaign. The following table summarizes the predicted and experimentally determinable properties of this compound that are critical for HTS assay development.
| Property | Importance in HTS | Recommended Action |
| Solubility | Poor solubility can lead to compound precipitation, causing false-positive or false-negative results. | Determine solubility in DMSO and aqueous assay buffers. Aim for a final DMSO concentration of <1% in the assay. |
| Stability | Degradation of the compound over the course of the experiment can lead to inaccurate results. | Assess stability in assay buffer at the screening temperature and duration. |
| Purity | Impurities can interfere with the assay or exhibit their own biological activity. | Confirm purity by LC-MS and NMR. A purity of >95% is recommended. |
| Lipophilicity (LogP) | High lipophilicity can lead to non-specific binding and promiscuous inhibition. | Calculate the predicted LogP and experimentally determine it if necessary. |
| Molecular Weight | Adherence to Lipinski's Rule of Five provides a general guideline for drug-likeness. | N/A (Calculable from structure) |
High-Throughput Screening Workflow: A Strategic Approach
A successful HTS campaign is a multi-step process that requires careful planning and execution.[2][3] The following workflow provides a roadmap for screening this compound and its analogs.
Caption: A generalized workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Optimization
The choice of assay is dictated by the biological question being addressed.[4] Both biochemical and cell-based assays have their merits and are chosen based on the target and desired outcome.[4]
Protocol 1: Biochemical Assay Development (Hypothetical Target: Glycine Transporter 1, GlyT1)
Given the glycine moiety in the compound's structure, a plausible target is a glycine transporter, such as GlyT1, which is involved in regulating glycine levels in the central nervous system.[5]
Objective: To develop a robust, high-throughput biochemical assay to screen for inhibitors of GlyT1.
Principle: A fluorescence-based uptake assay using a fluorescent glycine analog.
Materials:
-
HEK293 cells stably expressing human GlyT1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescent glycine analog (e.g., ASP+)
-
This compound (and other test compounds)
-
Positive control inhibitor (e.g., a known GlyT1 inhibitor)
-
384-well microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed HEK293-GlyT1 cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Addition: Using an automated liquid handler, add this compound and other test compounds to the wells at a final concentration of 10 µM. Include wells with positive control and vehicle (DMSO) control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound interaction with the transporter.
-
Substrate Addition: Add the fluorescent glycine analog to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for substrate uptake.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and vehicle controls.
Optimization and Validation:
-
Z'-factor: Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Signal-to-Noise Ratio (S/N): Optimize assay conditions to achieve a high S/N ratio for clear discrimination between hits and non-hits.
-
DMSO Tolerance: Evaluate the effect of different DMSO concentrations on assay performance to determine the maximum tolerable concentration.
Protocol 2: Cell-Based Phenotypic Screening
Phenotypic screening can identify compounds that modulate a cellular process without a priori knowledge of the specific molecular target.[4] Given the diverse activities of benzothiazoles, a phenotypic screen for apoptosis induction in a cancer cell line is a relevant approach.
Objective: To screen for compounds that induce apoptosis in a human cancer cell line (e.g., HeLa).
Principle: A caspase-3/7 activity assay, which measures a key hallmark of apoptosis.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Caspase-Glo® 3/7 Assay reagent
-
This compound (and other test compounds)
-
Positive control (e.g., Staurosporine)
-
384-well white-walled microplates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Cell Plating: Seed HeLa cells into 384-well white-walled plates and incubate overnight.
-
Compound Addition: Add test compounds at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 24-48 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Signal Detection: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.
Phase 2: Primary Screen and Hit Identification
The primary screen involves testing a large library of compounds at a single concentration to identify "hits."[6]
Data Analysis and Hit Criteria:
-
Normalization: Raw data from the screen should be normalized to the controls on each plate.
-
Hit Threshold: A common method for hit selection is the Z-score, where compounds with a Z-score > 3 (for activators) or < -3 (for inhibitors) are considered hits.
Caption: A simplified data analysis pipeline for primary HTS hit identification.
Phase 3: Hit Confirmation and Triage
Hits from the primary screen must be confirmed and triaged to eliminate false positives.[7]
Protocol 3: Dose-Response Analysis
Objective: To determine the potency (IC50 or EC50) of confirmed hits.
Procedure:
-
Prepare serial dilutions of the hit compounds.
-
Perform the primary assay with the serially diluted compounds.
-
Plot the percent inhibition or activation against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Counter-Screening: Counter-screens are essential to identify compounds that interfere with the assay technology (e.g., autofluorescence) or act through non-specific mechanisms.[7]
Phase 4: Lead Optimization
Confirmed hits with desirable potency and selectivity profiles advance to the lead optimization stage, where medicinal chemists synthesize analogs to improve their properties.
Conclusion
This compound, as a representative of the pharmacologically rich benzothiazole class, presents an intriguing starting point for high-throughput screening campaigns. The protocols and workflows detailed in this document provide a comprehensive and scientifically rigorous framework for identifying and validating novel bioactive compounds. By adhering to these principles of careful assay development, robust data analysis, and thorough hit validation, researchers can effectively leverage HTS to accelerate the discovery of new therapeutics.
References
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015). ResearchGate. [Link]
-
Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. [Link]
-
Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents. (2012). TSI Journals. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2019). PubMed Central. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. (2012). PubMed Central. [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
-
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (2011). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. [Link]
-
Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI. [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). BioPharm International. [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. tsijournals.com [tsijournals.com]
"application of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in neuroscience research"
An In-Depth Technical Guide for Neuroscience Research
Application Notes and Protocols: N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Prepared by a Senior Application Scientist
Introduction: Clarifying the Molecular Identity and Primary Targets
The compound specified, this compound, presents a notable ambiguity in current scientific literature. Its chemical structure, containing a glycine moiety and a benzothiazole core, strongly suggests a potential role as a Glycine Transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are a significant area of neuroscience research, aimed at modulating N-methyl-D-aspartate (NMDA) receptor function to treat cognitive deficits.[1]
However, searches for this specific chemical name and its associated CAS number (1351632-54-6) frequently lead to the synonym GW806742X . This compound is extensively characterized not as a GlyT1 inhibitor, but as a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis, a form of programmed cell death.[2] Necroptosis is increasingly implicated in the pathophysiology of neurodegenerative diseases.[2][3][4][5][6][7]
Given this discrepancy, this guide will address both potential applications to provide a comprehensive resource for neuroscience researchers.
-
Part 1 will focus on the well-documented role of this compound (as GW806742X) as an MLKL inhibitor for studying necroptosis in neurodegeneration and neuroinflammation.
-
Part 2 will explore the application of GlyT1 inhibitors in neuroscience, a field highly relevant to the compound's chemical name and structure, focusing on the enhancement of cognitive function.
Part 1: Application as an MLKL Inhibitor (GW806742X) in Neurodegeneration Research
Scientific Background: Necroptosis in the Central Nervous System
Necroptosis is a regulated form of necrotic cell death that, unlike apoptosis, occurs independently of caspases. It is a pro-inflammatory process implicated in conditions where excessive cell death and inflammation drive pathology, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][5][6][7] The core of the necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and finally, MLKL.[8][9] Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell death.[10][11]
GW806742X acts as a potent inhibitor of MLKL, preventing its translocation to the membrane and thereby blocking the final execution step of necroptosis.[2][12] This makes it a valuable tool for investigating the role of necroptosis in neuronal cell death and exploring potential therapeutic strategies to halt neurodegeneration.
Mechanism of Action: Inhibition of the Necroptosis Pathway
The signaling cascade leading to necroptosis is initiated by stimuli such as TNF-α binding to its receptor (TNFR1). In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a complex called the necrosome. This leads to the phosphorylation and activation of MLKL, the terminal effector in the pathway.
Caption: MLKL-mediated necroptosis pathway and the inhibitory action of GW806742X.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol assesses the ability of GW806742X to protect dopaminergic neurons from necroptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease research.[2][3]
Objective: To determine if GW806742X can prevent 6-OHDA-induced neurite degeneration and cell death in primary cortical or dopaminergic neuron cultures.
Methodology:
-
Cell Culture:
-
Plate primary mouse cortical or ventral midbrain neurons in 96-well plates coated with poly-D-lysine.
-
Culture cells for 7-10 days in appropriate media (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) to allow for mature neurite outgrowth.
-
Rationale: Mature cultures are essential to accurately assess neurite degeneration, an early event in Parkinson's disease pathology.[2]
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of GW806742X in DMSO (e.g., 10 mM).
-
Dilute the stock solution in culture medium to final working concentrations. It is crucial to perform a dose-response curve to determine the optimal protective concentration.
-
Rationale: DMSO is a standard solvent for hydrophobic compounds, but its final concentration in the culture medium should be kept low (<0.1%) to avoid solvent toxicity.
-
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of GW806742X (or vehicle control) for 1-2 hours.
-
Introduce the neurotoxin 6-OHDA to the cultures.
-
Incubate for 24-48 hours.
-
Rationale: Pre-incubation allows the inhibitor to enter the cells and engage its target (MLKL) before the necroptotic cascade is fully initiated by the neurotoxin.
-
-
Assessment of Neuroprotection:
-
Immunofluorescence: Fix the cells and perform immunocytochemistry for neuronal markers like β-III tubulin (for neurites) and Tyrosine Hydroxylase (for dopaminergic neurons). Co-stain with a nuclear dye like DAPI.
-
Imaging and Analysis: Capture images using high-content imaging or fluorescence microscopy. Quantify neurite length, branching, and cell survival using software like ImageJ or specialized analysis platforms.
-
Cell Viability Assays: Use assays like LDH release (measures membrane rupture) or CellTiter-Glo (measures ATP content) to quantify cell death.
-
Rationale: Combining morphological analysis (immunofluorescence) with biochemical assays (LDH) provides a comprehensive and robust assessment of neuroprotection.
-
| Parameter | Recommended Range | Source(s) |
| Cell Type | Primary mouse cortical or dopaminergic neurons | [2][3] |
| GW806742X Conc. | 10 nM - 10 µM (Dose-response) | [2] |
| 6-OHDA Conc. | 20 - 100 µM (Toxin titration required) | [2] |
| Pre-incubation | 1 - 2 hours | [2] |
| Toxin Exposure | 24 - 48 hours | [2][3] |
Protocol 2: In Vivo Assessment in a Mouse Model of Neuroinflammation
This protocol describes how to evaluate the efficacy of GW806742X in a lipopolysaccharide (LPS)-induced neuroinflammation model.
Objective: To determine if systemic administration of GW806742X can reduce microglial activation and neuronal damage following an inflammatory challenge.
Methodology:
-
Animal Model:
-
Use adult C57BL/6 mice.
-
Administer LPS via intraperitoneal (i.p.) injection to induce systemic inflammation and subsequent neuroinflammation.[13]
-
Rationale: The LPS model is well-established for studying the brain's inflammatory response and is relevant to the inflammatory component of many neurodegenerative diseases.
-
-
Drug Administration:
-
Formulate GW806742X in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
Administer GW806742X (e.g., via oral gavage or i.p. injection) at a pre-determined dose 1 hour before the LPS challenge.
-
Rationale: The route and timing of administration should be optimized based on the compound's pharmacokinetic properties to ensure it reaches the central nervous system at a therapeutic concentration when the inflammatory cascade is initiated.
-
-
Tissue Collection and Analysis:
-
At 24-72 hours post-LPS injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains for immunohistochemical analysis or snap-freeze specific regions (e.g., hippocampus, substantia nigra) for biochemical analysis.
-
Rationale: The time point for analysis is critical; 24-72 hours is typically sufficient to observe robust microglial activation and initial signs of neuronal stress.
-
-
Endpoint Measures:
-
Immunohistochemistry: Section the brains and stain for markers of microglial activation (Iba1), astrocytes (GFAP), and necroptosis (phosphorylated MLKL).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.
-
Rationale: A multi-pronged analysis combining histology and biochemistry provides strong evidence for the anti-neuroinflammatory effects of the compound.
-
| Parameter | Recommended Procedure | Source(s) |
| Animal Model | Adult C57BL/6 mice | [13] |
| Inflammatory Agent | Lipopolysaccharide (LPS), 1-5 mg/kg, i.p. | [13] |
| GW806742X Dosing | 10 - 50 mg/kg (Requires optimization) | N/A |
| Administration Route | Oral gavage or i.p. | N/A |
| Analysis Timepoint | 24 - 72 hours post-LPS | [13] |
Part 2: Application as a Glycine Transporter 1 (GlyT1) Inhibitor in Cognitive Research
Scientific Background: GlyT1 and NMDA Receptor Function
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[14][15] A unique feature of the NMDA receptor is its requirement for a co-agonist, typically glycine or D-serine, to bind to the GluN1 subunit for the channel to open.[14][16][17] The concentration of glycine in the synaptic cleft is tightly regulated by Glycine Transporter 1 (GlyT1), which is located on astrocytes and pre-synaptic neurons.[1]
By inhibiting GlyT1, compounds can increase the extracellular concentration of glycine, thereby enhancing NMDA receptor activation. This mechanism is a key therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia.[1][18][19]
Mechanism of Action: Enhancing NMDA Receptor Signaling
GlyT1 inhibitors block the reuptake of glycine from the synapse. The resulting increase in ambient glycine leads to greater occupancy of the co-agonist site on the NMDA receptor, potentiating the receptor's response to glutamate.
Caption: GlyT1 inhibition increases synaptic glycine, enhancing NMDA receptor activity.
Experimental Protocols
Protocol 3: In Vivo Assessment of Pro-Cognitive Effects in Rodents
This protocol uses the Novel Object Recognition (NOR) task to assess the effects of a GlyT1 inhibitor on recognition memory in mice.
Objective: To determine if a GlyT1 inhibitor can enhance performance in a hippocampus-dependent memory task.
Methodology:
-
Animals and Habituation:
-
Use adult male C57BL/6 mice.
-
Handle the mice for several days before the experiment to reduce stress.
-
Habituate the mice to the testing arena (an empty open field box) for 5-10 minutes for 2-3 days.
-
Rationale: Habituation is critical to ensure that exploratory behavior is driven by novelty rather than anxiety or fear of the environment.
-
-
Drug Administration:
-
Training Phase (Familiarization):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object within a 2 cm distance.
-
Rationale: Equal exploration of both objects during training confirms the absence of an innate side preference.
-
-
Testing Phase (Recognition):
-
After a retention interval (e.g., 24 hours), return the mouse to the arena.
-
One of the original objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar vs. the novel object.
-
Rationale: A longer retention interval (24h) makes the task more difficult and more sensitive to the effects of cognitive-enhancing drugs.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the drug-treated and vehicle-treated groups using a t-test or ANOVA.
-
Rationale: The DI normalizes for individual differences in total exploratory activity, providing a pure measure of memory.
-
| Parameter | Recommended Procedure | Source(s) |
| Animal Model | Adult male C57BL/6 mice | [21] |
| Behavioral Task | Novel Object Recognition (NOR) | [18][21] |
| Drug | Bitopertin (3-30 mg/kg), BI-425809 (0.6-1.5 mg/kg) | [18][20] |
| Administration | 30-60 min pre-training | [18] |
| Retention Interval | 24 hours | [18] |
| Primary Endpoint | Discrimination Index (DI) | [18] |
References
-
Iannielli A, et al. (2018). The necroptosis machinery mediates axonal degeneration in a model of Parkinson disease. Cell Reports.[Link]
-
Iannielli A, Bido S, Folladori L, Segnali A, Broccoli V. (2018). Pharmacological Inhibition of Necroptosis Protects from Dopaminergic Neuronal Cell Death in Parkinson's Disease Models. Cell Reports.[Link]
-
Deiana S, et al. (2022). Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents. European Journal of Pharmacology.[Link]
-
Karakas E, and Furukawa H. (2014). Glycine-dependent activation of NMDA receptors. Journal of General Physiology.[Link]
-
Deiana S, et al. (2022). Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents. ResearchGate.[Link]
-
Popescu, G. K. (2012). Activation Mechanisms of the NMDA Receptor. Ion Channels.[Link]
-
ResearchGate. (n.d.). The signal path diagram of RIP1-RIP3-MLKL. ResearchGate.[Link]
-
Frontiers in Aging Neuroscience. (2024). Targeting necroptosis in Alzheimer's disease: can exercise modulate neuronal death? Frontiers.[Link]
-
Grand, T. (2023). Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit. Journal of General Physiology.[Link]
-
Rockland Immunochemicals Inc. (2023). Necroptosis and Neuronal Cell Loss in Alzheimer's Disease. Rockland.[Link]
-
Caccamo A, et al. (2017). Necroptosis activation in Alzheimer's disease. Nature Neuroscience.[Link]
-
Dai, J., and Zhou, H.-X. (2018). Glutamate and glycine binding to the NMDA receptor. Biophysical Journal.[Link]
-
Frontiers in Cellular Neuroscience. (2024). Parkinson's disease models and death signaling: what do we know until now? Frontiers.[Link]
-
Liu, Y., et al. (2022). Necroptosis and Alzheimer's Disease: Pathogenic Mechanisms and Therapeutic Opportunities. Frontiers in Molecular Neuroscience.[Link]
-
BioWorld. (2020). GlyT1 inhibitor BI-425809 to improve cognition impairment in schizophrenia. BioWorld.[Link]
-
Patsnap. (2024). What are NMDA receptor agonists and how do they work? Patsnap Synapse.[Link]
-
Arcoverde, C., et al. (2019). Toxicity of Necrostatin-1 in Parkinson's Disease Models. MDPI.[Link]
-
Jayaraman, M., et al. (2024). Targeting necroptosis in Alzheimer's disease: can exercise modulate neuronal death? PMC.[Link]
-
D'Souza, D. C., et al. (2022). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology.[Link]
-
ResearchGate. (n.d.). The necroptosis signaling pathway. ResearchGate.[Link]
-
Gauthier, A., et al. (2022). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy.[Link]
-
ClinicalTrials.gov. (2019). Clinical Trial Protocol. ClinicalTrials.gov.[Link]
-
Regan, M. C., and Popescu, G. K. (2015). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in Molecular Biology.[Link]
-
Harvey, R. J., and Yee, B. K. (2013). Glycine Transport Inhibitors for the Treatment of Schizophrenia. Molecular and Cellular Pharmacology.[Link]
-
Creative Diagnostics. (n.d.). Necroptosis Signaling Pathway. Creative Diagnostics.[Link]
-
ResearchGate. (n.d.). MLKL structure and functional reported post-translational modifications. ResearchGate.[Link]
-
Thomson, A. M., et al. (1992). Glycine Is Required for NMDA Receptor Activation: Electrophysiological Evidence From Intact Rat Hippocampus. Brain Research.[Link]
-
Zhang, Y., et al. (2017). The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis. Cellular and Molecular Life Sciences.[Link]
-
Singer, P., et al. (2012). Impacts of forebrain neuronal glycine transporter 1 disruption in the senescent brain: Evidence for age-dependent phenotypes in Pavlovian learning. Behavioural Brain Research.[Link]
-
Wang, J., and O'Donnell, P. (2001). Electrophysiological evidence for expression of glycine receptors in freshly isolated neurons from nucleus accumbens. Brain Research.[Link]
-
Vandecasteele, M., et al. (2021). Glycine-gated extrasynaptic NMDARs activated during glutamate spillover drive burst firing in nigral dopamine neurons. ORBi.[Link]
-
Logvinov, I. A., et al. (2022). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Sovremennye tehnologii v medicine.[Link]
-
Anderson, Z., et al. (2022). Neuronal DAMPs exacerbate neurodegeneration via astrocytic RIPK3 signaling. Science Immunology.[Link]
-
Escartin, C., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols.[Link]
-
Li, R., et al. (2022). Regulation of microglia related neuroinflammation contributes to the protective effect of Gelsevirine on ischemic stroke. Frontiers in Pharmacology.[Link]
-
Porquet, D., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology.[Link]
Sources
- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The necroptosis machinery mediates axonal degeneration in a model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The necroptosis machinery mediates axonal degeneration in a model of Parkinson disease | bioRxiv [biorxiv.org]
- 4. Frontiers | Targeting necroptosis in Alzheimer’s disease: can exercise modulate neuronal death? [frontiersin.org]
- 5. Necroptosis and Neuronal Cell Loss in Alzheimer's Disease | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting necroptosis in Alzheimer’s disease: can exercise modulate neuronal death? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis and Alzheimer’s Disease: Pathogenic Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Parkinson’s disease models and death signaling: what do we know until now? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. | BioWorld [bioworld.com]
- 21. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Application Notes & Protocols: Characterizing N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine as a Glycine Transporter 1 (GlyT1) Inhibitor
Introduction: Targeting Glycine Transport for Neurological Disorders
Glycine is a crucial amino acid in the central nervous system (CNS), serving dual roles. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as an essential co-agonist, along with glutamate, for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The synaptic concentration of glycine is tightly regulated by two high-affinity, Na+/Cl--dependent glycine transporters (GlyTs): GlyT1 and GlyT2.[1][2][5] GlyT1, found predominantly on glial cells and some glutamatergic neurons, is responsible for glycine reuptake at both excitatory and inhibitory synapses.[1][4][5] In contrast, GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is crucial for refilling synaptic vesicles.[2][4][5]
The "NMDA receptor hypofunction" hypothesis of schizophrenia suggests that enhancing NMDA receptor activity could alleviate symptoms of the disease.[6] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its synaptic concentration. This, in turn, enhances the activation of NMDA receptors, making GlyT1 a promising therapeutic target for schizophrenia and other cognitive disorders.[5][6][7][8]
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is a novel compound designed for this purpose. This document provides a detailed experimental framework for researchers to characterize its potency, selectivity, and mechanism of action as a GlyT1 inhibitor.
Part 1: Primary Functional Assay - [³H]Glycine Uptake in hGlyT1-Expressing Cells
The cornerstone of characterizing any transporter inhibitor is a functional uptake assay. This protocol measures the compound's ability to block the transport of radiolabeled glycine into cells engineered to express the human GlyT1 transporter.
Expertise & Experience: The Rationale Behind the Method We utilize a whole-cell uptake assay as it provides a direct functional measure of the transporter's activity in a biological context. The choice of Human Embryonic Kidney 293 (HEK-293) cells is strategic; they are a robust and widely used cell line with low endogenous transporter activity, ensuring that the measured glycine uptake is overwhelmingly mediated by the transfected hGlyT1.[9][10][11] Using a radiolabeled substrate like [³H]glycine offers high sensitivity and a straightforward, quantifiable readout.
Experimental Workflow: Glycine Uptake Assay
The following diagram outlines the critical steps of the cell-based functional assay.
Caption: Workflow for the [³H]Glycine Uptake Inhibition Assay.
Detailed Protocol: [³H]Glycine Uptake
Materials & Reagents
-
Cell Line: HEK-293 cells stably expressing human GlyT1 (hGlyT1).
-
Test Compound: this compound.
-
Reference Inhibitor: ALX-5407 (a well-characterized, potent GlyT1 inhibitor).[7][12]
-
Radioligand: [³H]Glycine.
-
Buffers:
-
Krebs-Ringer-HEPES (KRH) Buffer: (in mM) 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, pH 7.4.
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Equipment: 96-well cell culture plates, scintillation counter, multi-channel pipette.
Step-by-Step Methodology
-
Cell Plating: Seed hGlyT1-HEK-293 cells into a 96-well plate at a density that yields a confluent monolayer the next day (e.g., 50,000 cells/well). Incubate at 37°C, 5% CO₂.[13]
-
Compound Preparation: Prepare a 10 mM stock of the test compound and reference inhibitor (ALX-5407) in DMSO. Perform a serial dilution in KRH buffer to create a range of concentrations (e.g., 10-point curve from 1 nM to 10 µM). The final DMSO concentration in the assay should be ≤0.1% to avoid solvent effects.
-
Assay Procedure: a. Aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 200 µL of pre-warmed (37°C) KRH buffer. b. Add 100 µL of KRH buffer containing the appropriate concentration of the test compound, reference inhibitor, or vehicle (for total uptake control). c. To determine non-specific uptake, add a saturating concentration of a known inhibitor (e.g., 10 µM ALX-5407) to designated wells. d. Pre-incubate the plate at 37°C for 15-20 minutes. e. Initiate the uptake reaction by adding 100 µL of KRH buffer containing [³H]glycine (final concentration typically near its Km value, e.g., ~100 µM, but should be optimized).[14] f. Incubate for a predetermined time within the linear uptake phase (e.g., 10-20 minutes at 37°C).
-
Termination & Lysis: a. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold wash buffer. The cold temperature is critical to halt all transporter activity. b. Add 150 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Detection: Transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter. Add scintillation cocktail and measure the radioactivity in counts per minute (CPM).
Data Analysis
-
Calculate Specific Uptake:
-
Specific Uptake = Total Uptake (vehicle control) - Non-Specific Uptake (saturating inhibitor)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM in test well - Non-Specific Uptake) / Specific Uptake])
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to block 50% of the specific glycine uptake.
| Parameter | Test Compound | Reference (ALX-5407) |
| IC₅₀ (nM) | Example: 25.5 | Example: 3.2 |
| Hill Slope | Example: -1.1 | Example: -1.0 |
| R² | Example: 0.992 | Example: 0.995 |
Part 2: Determining Transporter Selectivity (GlyT1 vs. GlyT2)
Expertise & Experience: Why Selectivity Matters Therapeutic specificity is paramount in drug development. While GlyT1 and GlyT2 both transport glycine, they have distinct anatomical distributions and physiological roles.[2][4][5] GlyT2 is concentrated in the spinal cord and brainstem, where it regulates inhibitory glycinergic neurotransmission.[5] A non-selective compound that also inhibits GlyT2 could disrupt motor control and sensory processing. Therefore, demonstrating high selectivity for GlyT1 over GlyT2 is a critical step in validating a compound's therapeutic potential.[15][16]
Methodology The experimental protocol for determining GlyT2 inhibition is identical to the one described for GlyT1, with one key substitution:
-
Cell Line: Use HEK-293 cells stably expressing human GlyT2 (hGlyT2).
Data Analysis & Interpretation Calculate the IC₅₀ value for the test compound against hGlyT2. The selectivity ratio is then determined:
-
Selectivity Ratio = IC₅₀ (GlyT2) / IC₅₀ (GlyT1)
A high selectivity ratio (typically >100-fold) indicates that the compound is significantly more potent for GlyT1 and is a promising candidate.
| Transporter Target | IC₅₀ (nM) | Selectivity Ratio |
| hGlyT1 | Example: 25.5 | - |
| hGlyT2 | Example: >10,000 | >390-fold |
Part 3: Mechanistic Elucidation - Competitive Binding Assay
Expertise & Experience: Uncovering the Mode of Inhibition While the uptake assay confirms functional inhibition, a competitive binding assay helps to elucidate the mechanism.[17][18] This assay determines if the test compound physically binds to the transporter at the same site as the natural substrate (glycine) or a known ligand, indicating a competitive mechanism of action. This is typically performed using membrane preparations from transfected cells, which isolates the transporter from intracellular processes.
Mechanism of Competitive Inhibition
The diagram below illustrates how the test inhibitor competes with a radiolabeled ligand for the same binding site on the GlyT1 protein.
Caption: Principle of a Competitive Radioligand Binding Assay.
Protocol Outline: Radioligand Binding
This protocol provides a general framework. Specific parameters, such as the choice of radioligand and buffer composition, must be optimized based on available resources and literature.[19]
-
Membrane Preparation: Homogenize hGlyT1-HEK-293 cells in a cold lysis buffer and perform differential centrifugation to pellet and isolate the membrane fraction.[20] Resuspend the membrane pellet in an appropriate binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable GlyT1 radioligand (e.g., [³H]-NFPS or another high-affinity ligand), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[20]
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.[18][20]
-
Detection: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Similar to the uptake assay, calculate the % inhibition of radioligand binding at each concentration of the test compound and perform non-linear regression to determine the IC₅₀. The IC₅₀ can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[20]
Trustworthiness & Self-Validation To ensure the integrity and reproducibility of these results, all experiments must include the following controls:
-
Positive Control: A known, potent inhibitor (e.g., ALX-5407) run in parallel to validate assay performance.
-
Negative (Vehicle) Control: Defines 0% inhibition (Total Uptake/Binding).
-
Non-Specific Control: A saturating concentration of a potent inhibitor to define 100% inhibition and establish the baseline.
-
Assay Robustness: For screening campaigns, calculating the Z'-factor is recommended to assess the quality and reliability of the assay.[21]
References
-
Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology, 60(6), 1414-20. [Link]
-
Carreño-González, M. P., & Zafra, F. (2020). Neurobiology of glycine transporters: From molecules to behavior. Neurochemistry International, 141, 104869. [Link]
-
Betz, H., et al. (2006). Glycine transporters: essential regulators of neurotransmission. Biochemical Society Transactions, 34(Pt 1), 55-58. [Link]
-
Johnston, G. A., et al. (2014). Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset. European Journal of Neuroscience, 39(5), 764-772. [Link]
-
Eulenburg, V., Gomeza, J., & Armsen, W. (2005). Glycine transporters: essential regulators of synaptic transmission. Trends in Biochemical Sciences, 30(6), 325-333. [Link]
-
Aragón, C., & López-Corcuera, B. (2003). Glycine neurotransmitter transporters: an update. Neurochemistry International, 43(4-5), 393-399. [Link]
-
Gomeza, J., et al. (2006). Glycine transporters: essential regulators of synaptic transmission. Biochemical Society Transactions, 34(1), 55-58. [Link]
-
Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link]
-
BioIVT. GLYT1 Transporter Assay. [Link]
-
Sato, K., et al. (1995). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Neuroscience Letters, 184(3), 191-194. [Link]
-
Scharcanski, G. S., et al. (2021). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Journal of Chemical Information and Modeling, 61(12), 6066-6078. [Link]
-
Kopec, K. K., et al. (2014). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 19(1), 103-112. [Link]
-
Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link]
-
Malatynska, E., et al. (2005). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Molecular Pharmacology, 68(3), 856-865. [Link]
-
Alfa Cytology. (2023). Competitive Radioligand Binding Assays. [Link]
-
Taleb, O., & Betz, H. (2001). Expression of glycine receptors in rat sensory neurons vs. HEK293 cells yields different functional properties. Neuroscience Letters, 309(3), 202-206. [Link]
-
Giménez, C., et al. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 226, 109413. [Link]
-
Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]
-
Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link]
-
Altogen Labs. (2023). HEK293 Cell Culture. [Link]
-
Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. (2010). HEK 293 cells ERE-luciferase reporter assay with glycinol treatments. [Link]
-
Herdon, H. J., et al. (2001). Pharmacological assessment of the role of the glycine transporter GlyT-1 in mediating high-affinity glycine uptake by rat cerebral cortex and cerebellum synaptosomes. Neuropharmacology, 41(1), 88-96. [Link]
-
Lindsley, C. W., et al. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. [Link]
-
Pinard, E., et al. (2018). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. CHIMIA International Journal for Chemistry, 72(7), 477-482. [Link]
-
Ackermann, T. M., et al. (2020). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 15(21), 2055-2064. [Link]
-
Rousseau, F., et al. (2008). Bergmann glial GlyT1 mediates glycine uptake and release in mouse cerebellar slices. The Journal of Physiology, 586(14), 3465-3481. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Glycine transporters: essential regulators of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine neurotransmitter transporters: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Neurobiology of glycine transporters: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of glycine receptors in rat sensory neurons vs. HEK293 cells yields different functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological assessment of the role of the glycine transporter GlyT-1 in mediating high-affinity glycine uptake by rat cerebral cortex and cerebellum synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in Cancer Cell Line Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, for its potential anticancer activities. Given the nascent stage of research on this specific molecule, this guide furnishes a foundational framework, grounded in the established anticancer potential of the benzothiazole scaffold.[1][2][3][4] We present a series of detailed protocols for the systematic evaluation of this compound's effects on cancer cell viability, apoptosis, cell cycle progression, and migratory and invasive potential. Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers in making informed experimental choices.
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole ring system is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3][4] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][4] In the realm of oncology, benzothiazole derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of crucial signaling pathways like those involving tyrosine kinases, and the induction of apoptosis.[1][5]
The subject of this guide, this compound, is a novel compound featuring this promising benzothiazole core. The presence of a methylsulfonyl group and an N-methylglycine moiety suggests unique physicochemical properties that may influence its biological activity and cellular uptake. While direct studies on this compound are not yet prevalent in published literature, its structural attributes warrant a thorough investigation into its potential as a therapeutic agent against cancer.
This guide is, therefore, designed to be a comprehensive resource for the initial in vitro characterization of this compound. The ensuing protocols are established, robust methods in cancer cell biology that will allow for a systematic and rigorous assessment of its anticancer potential.
Postulated Mechanism of Action and Key Signaling Pathways
Based on the known anticancer activities of various benzothiazole derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses can guide the experimental design and data interpretation.
-
Inhibition of Tyrosine Kinases: Many benzothiazole-containing compounds are known to be potent tyrosine kinase inhibitors.[1] These enzymes play a critical role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
-
Induction of Apoptosis: The benzothiazole scaffold has been implicated in the induction of programmed cell death, or apoptosis, in cancer cells.[1] This could occur through the activation of intrinsic or extrinsic apoptotic pathways.
-
Disruption of Cell Cycle Progression: The compound may interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints and preventing cancer cell proliferation.
-
Inhibition of the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is often hyperactivated in cancer, leading to uncontrolled cell growth.[6][7][8] Investigating the phosphorylation status of key proteins in this pathway, such as ERK1/2, can provide insights into the compound's mechanism.[6][7][9]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to downstream effects on cell proliferation and survival.
Caption: Hypothetical MAPK/ERK signaling pathway and a potential point of inhibition.
Experimental Protocols
The following section details the step-by-step protocols for the in vitro evaluation of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plate with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 ± 0.05 | 100 |
| 0.1 | 1.18 ± 0.04 | 94.4 |
| 1 | 0.95 ± 0.06 | 76.0 |
| 10 | 0.52 ± 0.03 | 41.6 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[13]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[15]
-
PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases.
Cell Migration and Invasion Assays
Principle: This assay assesses the collective migration of a sheet of cells.[16] A "wound" is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to confluence.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[17]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.[18] Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel, and a chemoattractant is placed in the lower chamber.[19]
Protocol:
-
Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Starve the cancer cells in a serum-free medium for 12-24 hours.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing the test compound and seed them into the upper chamber of the coated Transwell inserts.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[20]
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for characterizing the anticancer properties of a novel compound.
Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.
Concluding Remarks
The protocols and guidelines presented in this document offer a robust starting point for the comprehensive in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its impact on key cellular processes such as proliferation, apoptosis, cell cycle, and metastasis, researchers can build a strong foundational understanding of its biological activity. The proposed mechanistic studies, such as the analysis of the MAPK signaling pathway, will further elucidate its mode of action. It is our hope that this guide will facilitate rigorous and reproducible research, ultimately contributing to the discovery of novel and effective cancer therapeutics.
References
-
Al-Ostoot, F. H., et al. "A Review on Anticancer Potentials of Benzothiazole Derivatives." PubMed, 2019. [Link]
-
Arshad, M. F., et al. "Benzothiazole derivatives as anticancer agents." Taylor & Francis Online, 2019. [Link]
-
Bio-protocol. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." [Link]
-
Kaur, R., et al. "Benzothiazole derivatives as anticancer agents." PubMed Central, 2019. [Link]
-
UCL Flow Cytometry. "Cell Cycle Analysis by Propidium Iodide Staining." [Link]
-
Yurttas, L., et al. "Benzothiazole derivatives as anticancer agents." PubMed, 2019. [Link]
-
Bentham Science. "A Review on Anticancer Potentials of Benzothiazole Derivatives." [Link]
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." [Link]
-
Gowrishankar, B., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PubMed Central, 2018. [Link]
-
Protocols.io. "Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research." [Link]
-
Wikipedia. "Wound healing assay." [Link]
- University of Arizona. "DNA Cell Cycle Analysis with PI."
-
Boster Bio. "Annexin V PI Staining Guide for Apoptosis Detection." [Link]
-
SnapCyte. "Transwell Migration and Invasion Assay - the complete breakdown." [Link]
-
iGEM. "Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit." [Link]
-
Bio-protocol. "Transwell migration and invasion assay." [Link]
- Horton, T. "MTT Cell Assay Protocol."
-
Corning. "Transwell Cell Migration and Invasion Assay Guide." [Link]
-
National Center for Biotechnology Information. "Assay Guidance Manual - Cell Viability Assays." [Link]
-
Roche. "MTT Assay Protocol for Cell Viability and Proliferation." [Link]
-
ResearchGate. "Overview of the wound healing assay preparation protocols." [Link]
-
Thakur, R., et al. "Wound Healing Assay for Melanoma Cell Migration." PubMed, 2021. [Link]
-
ResearchGate. "MTT Proliferation Assay Protocol." [Link]
-
Creative Bioarray. "Transwell Migration and Invasion Assays." [Link]
-
Smalley, K. S. M. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines." PubMed Central, 2014. [Link]
- Martinotti, S., & Ranzato, E.
-
Lichius, J. J., & Dettmann, A. "Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora." PubMed Central, 2011. [Link]
-
ResearchGate. "Western blot analysis of proteins in the mitogen-activated protein..." [Link]
Sources
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. static.igem.org [static.igem.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Wound healing assay - Wikipedia [en.wikipedia.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 19. corning.com [corning.com]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
"studying the anti-inflammatory effects of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in vitro"
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The nuclear factor-κB (NF-κB) signaling pathway is a primary regulator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[1][2] Consequently, the NF-κB pathway is a critical target for novel anti-inflammatory therapeutics.[1][2]
Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Recent studies suggest that some benzothiazole derivatives exert their effects by modulating key inflammatory pathways, such as the NF-κB/COX-2/iNOS signaling cascade.[6][7]
This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine , hereafter referred to as MMSG , in an established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The described workflows will enable researchers to assess the compound's cytotoxicity, its ability to inhibit the production of key inflammatory mediators, and its mechanism of action by probing the NF-κB signaling pathway.
Overall Experimental Workflow
The logical progression of experiments is crucial for a robust assessment of MMSG's anti-inflammatory potential. The workflow begins with establishing a non-toxic working concentration range, followed by functional assays to measure the inhibition of inflammatory markers, and concludes with mechanistic studies to elucidate the underlying signaling pathways.
Caption: Overall experimental workflow for assessing MMSG.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: Before evaluating anti-inflammatory properties, it is essential to determine the concentrations at which MMSG is not cytotoxic. A reduction in inflammatory markers could be a false positive if the compound is simply killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells.[8][9]
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
MMSG (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.[11]
-
Compound Treatment: Prepare serial dilutions of MMSG in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old media from the cells and add 100 µL of the MMSG dilutions to the respective wells. Include "cells only" (untreated) and "vehicle control" (0.1% DMSO) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in the CO₂ incubator.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Alternatively, incubate overnight in the incubator.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[8]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
Select the highest concentrations of MMSG that show >95% cell viability for subsequent anti-inflammatory experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: In macrophages, the pro-inflammatory enzyme iNOS produces large amounts of nitric oxide (NO) upon stimulation with LPS.[13] NO is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[14] The assay involves a two-step diazotization reaction where acidified nitrite reacts with Griess reagents to form a purple azo compound, with an absorbance proportional to the nitrite concentration.[14][15]
Materials:
-
Supernatants collected from LPS-stimulated cells (Protocol 3, Step 4)
-
Griess Reagent Kit (or prepare fresh):
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water
-
-
Sodium Nitrite (NaNO₂) standard (0-100 µM)
-
96-well flat-bottom plate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting a stock solution in the same cell culture medium used for the experiment.
-
Sample Plating: Pipette 50 µL of cell culture supernatants and 50 µL of each standard into separate wells of a 96-well plate.
-
Griess Reaction: Add 50 µL of Reagent A to each well. Shake for 10 minutes at room temperature, protected from light.[15]
-
Color Development: Add 50 µL of Reagent B to each well. Shake again for 10 minutes at room temperature, protected from light. A purple color will develop.
-
Absorbance Measurement: Read the absorbance at 540 nm within 15-30 minutes.[15]
Data Analysis:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.
-
Express the results as a percentage of NO production relative to the LPS-only treated group.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Principle: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[16][17] Their quantification is a direct measure of the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose. This protocol outlines a sandwich ELISA, where the cytokine of interest is "sandwiched" between a capture antibody coated on the plate and a detection antibody.[18]
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, Invitrogen)[19][20]
-
Cell culture supernatants
-
Wash Buffer (provided in kit)
-
Substrate Solution (e.g., TMB, provided in kit)[18]
-
Stop Solution (provided in kit)
-
Microplate reader (absorbance at 450 nm)
Procedure: This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit.
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate overnight. b. Pre-treat cells with various non-toxic concentrations of MMSG for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[11][17] Include wells for "untreated," "vehicle + LPS," and "MMSG + LPS." d. After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C until use.
-
Reagent Preparation: Prepare all reagents, standards, and wash buffers as instructed in the kit manual.[20]
-
Assay Execution: a. Add standards and samples to the antibody-coated wells and incubate.[21] b. Wash the wells to remove unbound substances. c. Add the biotinylated detection antibody and incubate.[18] d. Wash the wells. e. Add Streptavidin-HRP (enzyme conjugate) and incubate.[20] f. Wash the wells thoroughly. g. Add the substrate solution and incubate in the dark for color development.[20] h. Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration for the standards using a four-parameter logistic curve fit.[18]
-
Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.
-
Normalize the data and present it as pg/mL or as a percentage of the LPS-only control.
Protocol 4: Gene Expression Analysis by RT-qPCR
Principle: To determine if MMSG's inhibition of cytokine and NO production occurs at the transcriptional level, we can measure the mRNA expression of their corresponding genes (Tnf, Il6, and Nos2). Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurately quantifying gene expression levels.[22][23] The process involves isolating RNA, reverse transcribing it into cDNA, and then amplifying specific gene targets using a qPCR machine.
Materials:
-
Cells cultured and treated as in Protocol 3, Step 1.
-
RNA isolation kit (e.g., TRIzol, RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR primers for target genes (Tnf, Il6, Nos2) and a housekeeping gene (Actb, Gapdh)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Isolation: After the 4-6 hour LPS stimulation period, wash cells with cold PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio ~2.0) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a commercial kit.
-
qPCR Reaction: a. Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should include cDNA template, forward and reverse primers for a target gene, and qPCR master mix. b. Run samples in triplicate. Include no-template controls (NTC) to check for contamination.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression using the ΔΔCt method: ΔΔCt = ΔCt_treated - ΔCt_control.
-
The fold change is calculated as 2^⁻ΔΔCt.
Protocol 5: Mechanistic Analysis by Western Blotting
Principle: The canonical NF-κB pathway is a primary target for anti-inflammatory drugs.[2][24] In unstimulated cells, NF-κB (p65/p50 dimer) is held in the cytoplasm by an inhibitor protein, IκBα.[25] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, which frees NF-κB to translocate to the nucleus.[25][26] This process is accompanied by the phosphorylation of the p65 subunit at Ser536, which is critical for its transcriptional activity.[27] Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) to determine if MMSG inhibits these key activation steps.[28][29]
Caption: Hypothesized action of MMSG on the NF-κB pathway.
Materials:
-
Cells cultured and treated with LPS for a shorter duration (e.g., 0, 15, 30, 60 minutes).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
ECL Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed for total protein (p65, IκBα) and the loading control (β-actin) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to its corresponding total protein (e.g., p-p65 / total p65).
-
Normalize this ratio to the β-actin loading control.
-
Present the data as fold change relative to the LPS-stimulated control group.
Data Presentation and Expected Results
All quantitative data should be presented as mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Effect of MMSG on Cell Viability and Inflammatory Markers
| Treatment Group | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|
| Control (Untreated) | 100 ± 5 | 5 ± 2 | < 15 | < 10 |
| LPS (1 µg/mL) | 98 ± 4 | 100 ± 8 | 2500 ± 210 | 1800 ± 150 |
| MMSG (X µM) + LPS | 99 ± 3 | Data | Data | Data |
| MMSG (Y µM) + LPS | 97 ± 5 | Data | Data | Data |
| MMSG (Z µM) + LPS | 96 ± 4 | Data | Data | Data |
Table 2: Effect of MMSG on Inflammatory Gene Expression and NF-κB Activation
| Treatment Group | Tnf mRNA (Fold Change) | Il6 mRNA (Fold Change) | Nos2 mRNA (Fold Change) | p-p65 / p65 Ratio (Fold Change) |
|---|---|---|---|---|
| Control (Untreated) | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.0 ± 2.1 | 25.0 ± 3.5 | 40.0 ± 5.2 | 8.0 ± 1.1 |
| MMSG (Y µM) + LPS | Data | Data | Data | Data |
Expected results for an effective anti-inflammatory compound would show a dose-dependent decrease in NO, TNF-α, and IL-6 production, a corresponding decrease in their mRNA expression, and a reduction in the phosphorylation of p65 and IκBα, all without significant cytotoxicity.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Willoughby, L., et al. (2019). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Toxins, 11(12), 717. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Yilmaz, K., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 29(15), 3536. [Link]
-
Reddy, M. K., et al. (2024). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]
-
Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 714. [Link]
-
Pérez-Recalde, M., et al. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 10(3), 119. [Link]
-
Uzuazokaro, M.M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences, 21(4), 1-20. [Link]
-
World Journal of Pharmaceutical Research. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
Labtoo. (n.d.). Anti-inflammatory effect assay | In vitro assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. Retrieved from [Link]
-
Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for human IL-6, IL-8 and TNFα. Retrieved from [Link]
-
Ukoha, P.O., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1538-1550. [Link]
-
Al-Ostath, O., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(14), 3290. [Link]
-
Ti, D., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Scientific Reports, 8, 7893. [Link]
-
Armstrong, R.A., et al. (2008). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 146(2), 296-303. [Link]
-
ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?. Retrieved from [Link]
-
Jantrawut, P., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(21), 2955. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(10), e2287. [Link]
-
Protocol Exchange. (2019). Protocol Griess Test. [Link]
-
Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 2. [Link]
-
ResearchGate. (n.d.). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed pro-inflammatory cytokines. Retrieved from [Link]
-
Kim, M., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 9(7), 633. [Link]
-
Teshima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Clinical Chemistry, 59(1), 240-245. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 660-671. [Link]
-
ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα protein expression. Retrieved from [Link]
-
Taggart, M.A., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10243. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
-
Drozłowska, E., et al. (2023). Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. International Journal of Molecular Sciences, 24(2), 1599. [Link]
-
AnyGenes. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. Retrieved from [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 27. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Note & Protocols: A Comprehensive Methodology for Assessing the Antimicrobial Properties of Benzothiazole Glycine Derivatives
An in-depth guide to the standardized evaluation of novel antimicrobial agents.
Abstract
Benzothiazole derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in the search for novel antimicrobial agents.[1][2][3] Their mechanism of action often involves the inhibition of essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[2][4][5] The addition of a glycine moiety can further modulate their physicochemical properties and biological activity. This guide provides a comprehensive, field-proven methodology for the systematic evaluation of the antimicrobial properties of newly synthesized benzothiazole glycine derivatives. We present a logical workflow, from initial qualitative screening to quantitative assessment of bacteriostatic and bactericidal potency. The protocols herein are grounded in the international standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different studies.[6][7][8][9]
Introduction: The Rationale for a Standardized Approach
The escalating threat of antimicrobial resistance necessitates a rigorous and standardized pipeline for the discovery and evaluation of new therapeutic agents.[4] Benzothiazole-based compounds have shown considerable promise, with various derivatives demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[10][11][12] To accurately determine the potential of novel benzothiazole glycine derivatives, a multi-step experimental approach is required. This process begins with a broad screening to identify active compounds, followed by quantitative tests to determine their potency, and finally, assays to characterize the nature of their antimicrobial effect (i.e., whether they inhibit growth or actively kill the bacteria).
Adherence to standardized protocols, such as those published by CLSI, is not merely a procedural formality; it is essential for generating high-quality, reliable data.[13][14][15] Factors such as inoculum density, media composition, and incubation conditions can significantly impact results, and standardization minimizes this variability.[16] This application note provides the detailed protocols and scientific causality needed to navigate this evaluation process effectively.
Integrated Experimental Workflow
The assessment of a new chemical entity's antimicrobial properties follows a logical progression from a high-throughput qualitative screen to more detailed quantitative characterization. This ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for antimicrobial compound evaluation.
Phase 1: Essential Preparations
The quality and consistency of your starting materials are paramount to achieving reliable results.
Protocol 3.1: Preparation of Compound Stock Solutions
-
Solvent Selection: Dissolve the benzothiazole glycine derivatives in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). DMSO is typically used for its ability to dissolve a wide range of organic compounds and its low toxicity to most microbes at the final concentrations used in assays.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial. This step is critical to prevent contamination of the subsequent assays.
-
Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles by preparing smaller-volume aliquots.
Protocol 3.2: Preparation of Standardized Microbial Inoculum
A consistent starting number of bacteria is crucial for reproducibility. The 0.5 McFarland turbidity standard is a universally accepted reference.[17]
-
Culture Revival: From a frozen stock, streak the selected bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh plate.
-
Suspension: Transfer the selected colonies into a tube containing sterile saline (0.85% NaCl).
-
Turbidity Adjustment: Vortex the tube thoroughly to create a smooth suspension. Adjust the density of the suspension by adding more bacteria or more saline until its turbidity visually matches that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[18] Use a nephelometer for precise measurement if available. This standardized suspension must be used within 15 minutes of preparation.[16]
Phase 2: Preliminary Screening (Agar Disk Diffusion)
The disk diffusion (Kirby-Bauer) test is a cost-effective and widely used qualitative method to screen multiple compounds for antimicrobial activity.[19] Its principle is based on the diffusion of an antimicrobial agent from an impregnated disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[20][21]
Protocol 4.1: The Kirby-Bauer Disk Diffusion Assay
-
Media Preparation: Use Mueller-Hinton Agar (MHA), the standard medium for routine susceptibility testing, as it supports the growth of most common pathogens and has minimal interaction with antimicrobial agents.[20][21] Pour the sterile MHA into petri dishes to a uniform depth of 4 mm, as this thickness is critical for correct antibiotic diffusion.[20]
-
Inoculation: Within 15 minutes of standardizing the inoculum (Protocol 3.2), dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[17]
-
Streaking: Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17][20]
-
Drying: Let the plate dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.[17]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Using a micropipette, apply a specific volume (e.g., 10 µL) of each benzothiazole derivative stock solution onto a separate disk. Also include a negative control disk (with DMSO only) and a positive control disk (with a known antibiotic like Ciprofloxacin).
-
Placement: Disks should be placed at least 24 mm apart from center to center and 15 mm from the edge of the plate to prevent overlapping of zones.[21]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16][18]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.
Data Presentation: Example Disk Diffusion Results
| Compound ID | Gram-Positive (S. aureus) Zone (mm) | Gram-Negative (E. coli) Zone (mm) |
| BGD-01 | 18 | 15 |
| BGD-02 | 0 | 0 |
| BGD-03 | 22 | 10 |
| Ciprofloxacin (10 µg) | 25 | 30 |
| DMSO (Vehicle) | 0 | 0 |
Compounds showing a zone of inhibition are considered active and are prioritized for quantitative testing.
Phase 3: Quantitative Assessment (Broth Microdilution for MIC)
The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a gold-standard technique recommended by both CLSI and EUCAST for its efficiency and low sample volume requirements.[6][23][24]
Protocol 5.1: Broth Microdilution Assay
-
Inoculum Preparation: Prepare the standardized 0.5 McFarland bacterial suspension as described in Protocol 3.2. Dilute this suspension in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup: Use a sterile 96-well, U-bottom microtiter plate. Add 50 µL of CAMHB to wells 2 through 12 in a given row.
-
Serial Dilution: Add 100 µL of the test compound (at a starting concentration of, for example, 256 µg/mL in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
Controls:
-
Growth Control (Well 11): Add 50 µL of CAMHB (no compound). This well will receive the inoculum.
-
Sterility Control (Well 12): Add 100 µL of uninoculated CAMHB. This well should remain clear.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[22][25]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. ESCMID: EUCAST [escmid.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. nih.org.pk [nih.org.pk]
- 14. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. asm.org [asm.org]
- 18. European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vivo Studies of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazole Compound
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is a novel chemical entity belonging to the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2] The diverse biological profiles of benzothiazole derivatives underscore the potential of this compound as a novel therapeutic agent.
Given the novelty of this specific molecule, a systematic and robust in vivo experimental plan is crucial to elucidate its pharmacological profile, mechanism of action, and therapeutic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo studies for this compound. The protocols and recommendations are grounded in established methodologies for characterizing novel chemical entities, with a particular focus on pathways commonly modulated by structurally related compounds, such as the endocannabinoid system, which is a target for some benzothiazole-related compounds.
Part 1: Foundational In Vivo Characterization: Pharmacokinetics and Toxicology
A thorough understanding of a compound's pharmacokinetic (PK) and toxicological profile is a prerequisite for meaningful efficacy studies. These initial in vivo experiments are essential for establishing a safe and effective dosing regimen.
Pharmacokinetic (PK) Profiling
The goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. In silico tools, such as the SwissADME server, can provide initial predictions of a compound's pharmacokinetic properties.[3] However, in vivo validation is critical.
Table 1: Recommended Initial Pharmacokinetic Studies
| Parameter | Experimental Model | Route of Administration | Key Data Output |
| Bioavailability | Male Sprague-Dawley rats (n=3-5 per group) | Intravenous (IV) and Oral (PO) | Plasma concentration-time curve, Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%) |
| Tissue Distribution | Male Sprague-Dawley rats (n=3 per time point) | Oral (PO) | Compound concentration in key tissues (brain, liver, kidney, spleen, etc.) at various time points |
| Metabolite Identification | Pooled plasma and urine samples from bioavailability studies | LC-MS/MS analysis | Identification of major metabolites |
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use healthy, male Sprague-Dawley rats (8-10 weeks old).
-
Compound Formulation: Prepare a clear solution or a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
IV group: Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.
Acute Toxicity Assessment
An acute toxicity study provides an initial assessment of the compound's safety profile and helps to determine the maximum tolerated dose (MTD).
Protocol 2: Dose Range-Finding Acute Toxicity Study
-
Animal Model: Use healthy, male and female Swiss Webster mice (6-8 weeks old).
-
Dosing: Administer single, escalating doses of the compound via the intended therapeutic route (e.g., oral gavage). Start with a low dose (e.g., 10 mg/kg) and increase geometrically in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).
-
Observation: Closely monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for at least 72 hours, with extended observation for up to 14 days.
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or serious toxicity.
Part 2: Efficacy Model Selection and Experimental Design
Based on the broad spectrum of activities reported for benzothiazole derivatives, a tiered approach to efficacy testing is recommended. This allows for a broad screening of potential therapeutic effects, followed by more focused studies in specific disease models.
Tier 1: Broad Phenotypic Screening
Initial in vivo screening should employ models that can reveal a range of potential activities, particularly in the central nervous system (CNS) and for anti-inflammatory effects.
Workflow for Tier 1 In Vivo Screening
Caption: Tier 1 In Vivo Screening Workflow.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Groups:
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (at least 3 doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Tier 2: Hypothesis-Driven Efficacy Studies
The results from Tier 1 screening will guide the selection of more specific disease models. For example, if the compound shows CNS activity, models for anxiety, depression, or neuropathic pain may be appropriate. If significant anti-inflammatory effects are observed, models of chronic inflammation or specific inflammatory diseases should be considered.
Signaling Pathway Hypothesis: FAAH Inhibition
Many compounds with neurological and anti-inflammatory effects act on the endocannabinoid system. A plausible hypothesis is that this compound could be an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine Synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing the synthesis of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. This complex molecule, featuring a core benzothiazole structure, is of significant interest in medicinal chemistry.[1][2] However, its multi-step synthesis presents several challenges that can lead to diminished yields and purification difficulties.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causality behind common synthetic issues. Our goal is to empower you with the scientific rationale needed to make informed decisions, troubleshoot effectively, and ultimately improve the yield and purity of your target compound.
Overview of the Recommended Synthetic Strategy
Based on established benzothiazole synthesis methodologies, we recommend a robust, three-stage approach.[3][4] This strategy is designed for modularity, allowing for optimization at each distinct chemical transformation. The pathway involves the initial formation of a key benzothiazole intermediate, followed by functional group conversion, and concluding with a nucleophilic substitution to introduce the N-methylglycine (sarcosine) side chain.
Caption: Recommended three-stage synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific, common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: The initial oxidative cyclization to form the benzothiazole ring (Stage 1) is low-yielding and produces a dark, tarry mixture. What's going wrong?
Answer: This is a frequent and critical issue, often stemming from the instability of the thiophenol starting material. The primary culprit is the oxidative dimerization of the 2-aminothiophenol precursor to form a disulfide byproduct, 2,2'-dithiobis(aniline), which can polymerize and discolor the reaction.[5]
Underlying Causes & Recommended Solutions:
-
Oxidation of Thiol: The thiol group is highly susceptible to oxidation.
-
Solution: Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use deoxygenated solvents to minimize exposure to air. The quality of the starting 2-aminothiophenol is paramount; use freshly prepared or purified material.
-
-
Incomplete Cyclization/Oxidation: The reaction proceeds through a benzothiazoline intermediate which must be oxidized to the final aromatic benzothiazole.[5] Incomplete conversion leaves this unstable intermediate in the mixture.
-
Solution: Ensure a sufficient amount of the oxidizing agent is used. While air can serve as an oxidant, it can be slow and lead to side products. Consider a controlled chemical oxidant.
-
Data Table: Comparison of Oxidizing Systems for Benzothiazole Formation
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| Air / O₂ | Basic pH, Room Temp to 50°C | Inexpensive, "green" | Can be slow, may require catalyst, potential for over-oxidation |
| H₂O₂ / HCl | Ethanol, Room Temp | Fast, efficient, high yields reported[4] | Highly exothermic, requires careful temperature control |
| MnO₂ | Toluene, Reflux | Good for sterically hindered substrates | Heterogeneous, requires filtration, stoichiometric waste |
| DMSO | 40-120°C | Can act as solvent and oxidant[6] | Can require high temperatures, potential for side reactions |
Question 2: The Sandmeyer-type reaction to convert the 2-amino group to a 2-chloro group (Stage 2) is inefficient. How can I improve this?
Answer: The conversion of the stable 2-aminobenzothiazole to the more reactive 2-chloro intermediate is a pivotal step. Success hinges on the precise control of the two phases of the reaction: diazotization and copper-catalyzed substitution.
Key Optimization Parameters:
-
Diazotization Temperature: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at elevated temperatures.
-
Causality: If the temperature rises above 5°C, the diazonium salt can decompose prematurely, leading to side products and reduced yield.
-
Protocol: Maintain the reaction temperature between 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly, dropwise, ensuring the temperature never exceeds this range.
-
-
Acid Concentration: A sufficient excess of acid is required to prevent the newly formed diazonium salt from coupling with unreacted amine, which forms a colored diazoamino byproduct.
-
Protocol: Use at least 2.5-3 equivalents of a strong, non-nucleophilic acid like HCl or H₂SO₄.
-
-
Copper Catalyst: The purity and oxidation state of the copper catalyst are critical for the substitution step.
-
Causality: Copper(I) chloride is the active catalyst. If it has been oxidized to Copper(II), the reaction will be sluggish.
-
Protocol: Use freshly prepared or high-purity CuCl.
-
Question 3: The final nucleophilic substitution with sarcosine (Stage 3) is sluggish and gives a poor yield. What factors should I optimize?
Answer: This Nucleophilic Aromatic Substitution (SNAr) reaction is the final hurdle. Its success depends on the careful balance of base, solvent, and temperature to facilitate the substitution without degrading the starting materials or product.
Caption: Troubleshooting workflow for the final SNAr reaction.
-
Choice of Base: The base must be strong enough to deprotonate the carboxylic acid of sarcosine, generating the carboxylate, and subsequently the more nucleophilic amine. However, a strongly nucleophilic base (like NaOH or KOH) can compete with the sarcosine and attack the 2-chloro-benzothiazole, leading to an unwanted 2-hydroxy byproduct.
-
Recommendation: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in organic solvents and can often accelerate the reaction.
-
-
Solvent Selection: The solvent plays a crucial role in solvating the reagents and mediating the reaction.
-
Recommendation: A polar aprotic solvent such as DMF, DMSO, or NMP is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving a more "naked" and reactive sarcosinate anion, thereby accelerating the rate of substitution.
-
-
Temperature Control: SNAr reactions on heteroaromatic rings typically require thermal energy to overcome the activation barrier.
-
Recommendation: Start with a temperature of around 80-100°C and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 120°C, but be mindful of potential decarboxylation of the glycine moiety at excessive temperatures.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole (Stage 1 & 2 Intermediate)
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-(methylsulfonyl)-1,3-benzothiazol-2-amine (1.0 eq) in 6M Hydrochloric Acid (4.0 eq).
-
Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction slurry via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.
-
Copper-Catalyzed Substitution: In a separate flask, dissolve Copper(I) chloride (1.2 eq) in 12M Hydrochloric Acid (2.0 eq) and cool to 0-5°C.
-
Slowly add the cold diazonium salt slurry to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the diazonium salt.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a round-bottom flask, add 2-chloro-4-(methylsulfonyl)-1,3-benzothiazole (1.0 eq), sarcosine (N-methylglycine) (1.5 eq), and potassium carbonate (2.5 eq).[7]
-
Add anhydrous DMF as the solvent.
-
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 3-4 with 1M HCl. This will precipitate the product while keeping unreacted sarcosine in the aqueous phase.
-
Purification: Collect the crude solid by filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) to yield the final product.[8]
References
- BenchChem. (2025). Avoiding side reactions during the synthesis of N-substituted benzothiazoles. BenchChem Technical Support.
- PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Benzothiazole synthesis.
- MDPI. (2020).
- Indian Journal of Pharmaceutical Education and Research. (2017).
- ResearchGate. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
- MDPI. (2020).
- PubMed. (1973). Purification and characterization of glycine N-methyltransferase. Journal of Biological Chemistry.
- MDPI. (2021). Unraveling the Compositional and Molecular Features Involved in Lysozyme-Benzothiazole Derivative Interactions.
- ResearchGate. (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities.
- PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)
- ResearchGate. (2020). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids.
- TSI Journals. (2012). Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents. Trade Science Inc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification and characterization of glycine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in Aqueous Buffers
Welcome to the dedicated technical support guide for addressing solubility issues with N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and foundational knowledge to overcome challenges in achieving desired aqueous concentrations of this compound.
Understanding the Challenge: The Benzothiazole Moiety and Poor Aqueous Solubility
This compound possesses a benzothiazole core, a heterocyclic structure that often contributes to low water solubility due to its aromatic and non-polar characteristics.[1][2][3] The presence of a methylsulfonyl group and a glycine substituent introduces some polarity, but the overall molecule is expected to be hydrophobic. Compounds with low aqueous solubility, often classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, present significant hurdles in experimental assays and preclinical development, leading to issues with bioavailability and therapeutic efficacy.[4][5] This guide will walk you through a systematic approach to enhance the solubility of this compound in your aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: I've just started working with this compound and it's not dissolving in my standard phosphate-buffered saline (PBS). What is the first thing I should try?
A1: The initial and often most straightforward approach is to assess the impact of pH on the compound's solubility. The glycine moiety in the structure contains a carboxylic acid group, which can be deprotonated to form a more soluble carboxylate salt at a pH above its pKa.
-
Actionable Step: Attempt to dissolve the compound in buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0). Start with a small amount of the compound and incrementally add the buffer. Gentle heating and vortexing can also be applied. It is crucial to use pH adjustment as a primary strategy for ionizable compounds.[][7][8][9]
Q2: Adjusting the pH provided a slight improvement, but I'm still not reaching my target concentration. What's the next logical step?
A2: If pH modification alone is insufficient, the introduction of a co-solvent is the next recommended step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[10][11][12]
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)[13]
-
-
Protocol Insight: Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., 10 mM in DMSO). Then, dilute this stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can impact cellular assays or in vivo studies. It is advisable to keep the final concentration of the co-solvent as low as possible, often below 1% or even 0.1% depending on the experimental system.
Q3: I'm concerned about the potential toxicity of co-solvents in my cell-based assays. Are there alternative solubilizing agents I can use?
A3: Absolutely. If co-solvents are a concern, surfactants and cyclodextrins are excellent alternatives.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drugs, increasing their apparent solubility.[14][15][16][17][18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility.[21][22][23][24][25]
Q4: For my in vivo studies, I need a formulation with higher bioavailability. What advanced techniques can I explore?
A4: For enhancing in vivo bioavailability, more advanced formulation strategies like creating amorphous solid dispersions or utilizing nanoparticle engineering are highly effective.
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymeric carrier in an amorphous state, the energy barrier for dissolution is significantly reduced.[5][26] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant enhancement in dissolution rate and saturation solubility.[27][28][29][30][31] Techniques include wet milling and high-pressure homogenization.
Troubleshooting Guide: A Step-by-Step Workflow
This workflow provides a systematic approach to tackling solubility issues with this compound.
Caption: Troubleshooting workflow for solubility enhancement.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., acetate buffer for pH 5.0, phosphate buffer for pH 7.4, and borate buffer for pH 9.0).
-
Compound Addition: Weigh a small, precise amount of this compound into separate vials.
-
Dissolution: Add a small volume of each buffer to the respective vials.
-
Agitation: Vortex the vials for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the compound has not fully dissolved, add small increments of the buffer and repeat the agitation step until the compound dissolves or the desired concentration is reached.
-
Quantification (Optional): To determine the exact solubility, prepare saturated solutions, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Co-solvent Selection: Choose a biocompatible co-solvent such as DMSO or ethanol.
-
Stock Solution Preparation: Weigh an appropriate amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Add the co-solvent to the compound and vortex until fully dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Dilution into Aqueous Buffer: For your experiment, perform a serial dilution of the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final co-solvent concentration is compatible with your experimental system.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Application |
| pH Adjustment | Increases the ionization of the acidic or basic functional groups, leading to higher aqueous solubility.[][7] | Simple, cost-effective, and easy to implement.[] | Only effective for ionizable compounds; potential for precipitation if the pH changes. | Initial screening, in vitro assays. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[10][11] | High solubilization capacity for many poorly soluble drugs.[12][13] | Potential for toxicity or interference in biological assays; risk of precipitation upon dilution.[10] | In vitro screening, early-stage formulation. |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[14][15][16] | Effective at low concentrations; can improve drug absorption.[17][18] | Can be toxic at higher concentrations; may interfere with certain assays.[15] | Oral and parenteral formulations. |
| Cyclodextrins | Form inclusion complexes with drug molecules, shielding the hydrophobic parts from water.[21][22][23] | Generally considered safe and biocompatible; can improve drug stability.[23][24] | Limited by the size of the cyclodextrin cavity and the drug molecule; can be expensive.[22] | Oral, parenteral, and ophthalmic formulations. |
| Nanoparticle Engineering | Increases the surface area of the drug particles, leading to faster dissolution and higher saturation solubility.[27][28][30] | Significant improvement in bioavailability; applicable to a wide range of drugs.[31] | Requires specialized equipment and expertise; potential for particle aggregation. | Advanced drug delivery systems. |
Logical Relationships in Formulation Development
Caption: Decision pathway for formulation development.
References
- Bhadra, D., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Drug Development and Industrial Pharmacy, 30(3), 233-245.
- Garg, V., et al. (2017). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Drug Delivery, 24(1), 10-23.
- Crini, G. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(23), 7249.
- Singh, A., et al. (2022). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 12(5), 154-161.
- Taylor & Francis Online. (2004).
- Lawrence, M. J. (1994). Surfactant Systems: Their Use in Drug Delivery. Chemical Society Reviews, 23(6), 417-424.
- González-Gaitano, G., et al. (2019). Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations?. Farmacia Hospitalaria, 43(5), 174-183.
- Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 634, 122704.
- Fenyvesi, É., et al. (2020).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Dahan, A., & Miller, J. M. (2012). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. Journal of Pharmacy and Pharmacology, 64(5), 635-648.
- Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 38-50.
- Taylor & Francis Online. (2017).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanotechnology-a promising drug delivery for poorly soluble drugs. Journal of Drug Delivery, 2011, 862595.
- Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
- Ghasemian, E., et al. (2021). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review.
- Lubrizol. (2021).
- Uddin, M. S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(18), 3795.
- Savla, S., et al. (2014). Approaches to improve solubility of poorly water soluble drugs. Journal of Pharmaceutical Science and Technology, 3(2), 1-10.
- Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar.
- Varga, B., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(11), 2395.
- pharma excipients. (2015).
- BOC Sciences. (n.d.).
- Kumar, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10.
- Merisko-Liversidge, E., & Liversidge, G. G. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology, 29(5), 62-73.
- JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- Solubility of Things. (n.d.). Benzothiazole.
- PH adjustment: Significance and symbolism. (2026). ScienceDirect.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Wikipedia. (n.d.). Cosolvent.
- SPI Pharma. (n.d.). Improving the Solubility of a BCS Class ll Drug Through Excipient Selection.
- Slideshare. (n.d.).
- Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Varga, B., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 15(2), 525.
- Iovine, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4818.
- Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). Benzothiazole | High-Purity Reagent for Research.
- BLDpharm. (n.d.). N/A|4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole.
- InvivoChem. (n.d.). N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)
- Benchchem. (n.d.). N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine.
- Wikipedia. (n.d.). Benzothiazole.
- PubChem. (n.d.). N-(Methylsulfonyl)glycine.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzothiazole | High-Purity Reagent for Research [benchchem.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. spipharma.com [spipharma.com]
- 5. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Surfactant-based drug delivery systems for treating drug-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Surfactant systems: their use in drug delivery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 23. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 27. Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. ijpsonline.com [ijpsonline.com]
- 31. pharmtech.com [pharmtech.com]
"N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine stability and degradation in DMSO"
Welcome to the technical support resource for researchers utilizing N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used for its excellent solubilizing properties for a broad range of compounds in drug discovery and biological screening.[1][2] However, its reactivity can sometimes lead to compound instability, which can significantly impact experimental results.[3][4] This guide will equip you with the necessary knowledge to anticipate, identify, and mitigate potential stability issues.
Part 1: Frequently Asked Questions (FAQs) on Stability in DMSO
Here we address common concerns that researchers may have regarding the handling of this compound in DMSO.
Question 1: I've noticed a change in the color of my DMSO stock solution of this compound over time. What could be the cause?
A change in the color of your stock solution is a primary visual indicator of potential chemical degradation. While this compound itself is a solid[5], upon dissolution in DMSO, various factors can initiate degradation. The benzothiazole core, while generally stable, can be susceptible to reactions, and similar 2-aminothiazole compounds have been observed to decompose in DMSO, sometimes leading to a color change from clear to dark.[3] The degradation could be due to oxidation, hydrolysis from absorbed water in the DMSO, or interaction with light.
Question 2: My experimental results using an older DMSO stock solution are not reproducible with a freshly prepared solution. Could this be related to compound stability?
This is a classic sign of compound degradation. A decrease in the concentration of the parent compound due to degradation will naturally lead to a diminished biological effect, causing inconsistencies between experiments. In some cases, the degradation products themselves might be biologically active, leading to confounding results or even false positives.[3][4] It is crucial to establish the stability of your compound under your specific storage conditions to ensure the reliability of your data.
Question 3: What are the best practices for preparing and storing DMSO stock solutions of this compound to minimize degradation?
To minimize degradation, adhere to the following best practices:
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO to reduce the chances of hydrolysis.
-
Inert Atmosphere: If possible, prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Appropriate Storage Temperature: Store stock solutions at -20°C or -80°C. Studies have shown that decomposition is significantly reduced at lower temperatures.[3]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. While some studies suggest that multiple freeze-thaw cycles do not significantly impact many compounds[6][7], it is a risk factor that can be easily mitigated.
-
Protection from Light: Store aliquots in amber vials or in the dark to prevent photolytic degradation.
Question 4: Can the glycine moiety of the molecule be a point of instability?
Yes, the N-methyl-glycine portion of the molecule could potentially be involved in degradation pathways. Glycine itself can exist in zwitterionic and canonical forms, and its stability can be influenced by the solvent environment.[8] While DMSO can stabilize the zwitterionic form of glycine through specific interactions[8], the overall stability of the entire molecule will depend on the interplay of all its functional groups. The presence of the glycine group could also make the molecule susceptible to reactions such as decarboxylation under certain stress conditions.
Part 2: Troubleshooting Guide - Investigating Degradation
If you suspect that your compound is degrading in DMSO, a systematic approach is necessary to confirm your suspicions and understand the degradation pathway. This is often referred to as a forced degradation study.[9][10][11]
My compound's activity is decreasing over time. How can I confirm if it's degrading?
To confirm degradation, you will need to employ analytical techniques to monitor the purity of your stock solution over time. The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a mass spectrometer (LC-MS).
Below is a general workflow for a preliminary stability study:
Caption: Workflow for a preliminary stability assessment.
What are the likely degradation pathways for this molecule?
Based on the structure of this compound, several degradation pathways are plausible under stress conditions:
-
Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of the amide-like linkage within the benzothiazole ring or potentially the glycine ester if it were present.
-
Oxidation: The sulfur atom in the benzothiazole ring and the sulfonyl group are susceptible to oxidation. The nitrogen atoms could also be sites of oxidation.
-
Photodegradation: Exposure to UV or ambient light can provide the energy to break chemical bonds and initiate degradation.
The following diagram illustrates potential sites of degradation on the molecule:
Caption: Potential degradation sites on the molecule.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[9][12]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Acid Hydrolysis:
-
Mix 100 µL of the stock solution with 900 µL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 100 µL of the stock solution with 900 µL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the DMSO stock solution in an oven at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a clear vial containing the DMSO stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis:
-
Analyze all samples, including an untreated control, by a suitable LC-MS method to identify the parent compound and any new peaks corresponding to degradation products.
-
Data Interpretation:
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | Degradation may occur. | Cleavage of the benzothiazole ring or other acid-labile bonds. |
| Base Hydrolysis | Potential for degradation. | Hydrolysis of functional groups susceptible to basic conditions. |
| Oxidation | High likelihood of degradation. | Sulfoxides, sulfones, or N-oxides. |
| Thermal | Degradation possible. | Various thermal decomposition products. |
| Photolytic | Degradation possible. | Products of photochemical reactions. |
Protocol 2: Routine Quality Control of DMSO Stock Solutions
Objective: To ensure the integrity of working stock solutions over time.
Procedure:
-
Initial Analysis: Upon preparation of a new batch of DMSO stock solution, immediately run an aliquot on your LC-MS system to obtain a reference chromatogram and mass spectrum (t=0).
-
Periodic Checks: Once a month (or more frequently for critical experiments), thaw a new aliquot of the stock solution and re-analyze it using the same LC-MS method.
-
Comparison: Overlay the chromatograms from the periodic check with the t=0 data.
-
Actionable Threshold: If the peak area of the parent compound decreases by more than 5-10%, or if significant degradation peaks appear, it is recommended to discard the stock and prepare a fresh batch.
By implementing these proactive quality control measures, you can significantly improve the reproducibility and reliability of your experimental data.
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Beckner, M. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Beckner, M. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). ResearchGate. [Link]
-
Dimethyl sulfoxide. (2023, October 27). In Wikipedia. [Link]
-
DMSO as an Industrial Solvent: History, Uses, and Risks. (n.d.). MediMush. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). National Center for Biotechnology Information. [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). (2020). ResearchGate. [Link]
-
Nessim, M. I., Ahmed, M. H. M., Ali, A. M., Bassoussi, Salem, A. A., & Attia, S. K. (n.d.). The effect of some benzothiazole derivatives as antioxidants for base stock. International Journal of Current Research. [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2023). MDPI. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). PubMed. [Link]
-
Indirect and direct detection of the 4-(benzothiazol-2-yl)phenylnitrenium ion from a putative metabolite of a model anti-tumor drug. (2009). PubMed. [Link]
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). ResearchGate. [Link]
-
Stability Indicating MEKC Method for the Determination of Gliclazide and Its Specified Impurities. (2014). PubMed. [Link]
-
KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. (2021). ResearchGate. [Link]
-
glycine betaine degradation II (mammalian). (n.d.). PubChem. [Link]
-
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). PubMed. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as an Industrial Solvent: History, Uses, and Risks – MediMush™ [medimush.co.uk]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1351632-54-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. ijisrt.com [ijisrt.com]
"troubleshooting inconsistent results in N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine bioassays"
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. Our goal is to help you navigate the complexities of your bioassays and achieve consistent, reproducible results.
Introduction
This compound is a multifaceted compound with a benzothiazole core, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a methylsulfonyl group suggests it may act as a selective protein thiol blocking reagent, offering a tool to probe the thiol proteome.[4] Furthermore, the N-methyl-glycine moiety introduces the possibility of interaction with glycine receptors and transporters, which are crucial in neurotransmission.[5][6][7][8][9]
Given its complex structure, bioassays involving this compound can yield inconsistent results. This guide is structured to address these challenges, from general experimental pitfalls to compound-specific issues.
Troubleshooting Guide: Inconsistent Bioassay Results
Section 1: General Cell-Based Assay Troubleshooting
Inconsistent results in cell-based assays are a common challenge. Before focusing on the compound itself, it's crucial to ensure your basic assay setup is robust and reproducible.
Question: My results vary significantly between replicate wells, plates, and experiments. What are the primary sources of this variability?
Answer:
Variability in cell-based assays can stem from multiple factors.[10] A systematic approach to identifying the source is essential. Here’s a workflow to diagnose and address common issues:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Detailed Breakdown of Troubleshooting Steps:
-
Cell Health and Culture Conditions:
-
Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. Ensure thorough mixing of the cell suspension before and during plating. Use of a multichannel pipette should be done with care to ensure consistency.[11]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular metabolism and response to treatments. Regularly test your cell lines for mycoplasma.
-
-
Reagent Quality and Consistency:
-
Reagent Stability: Ensure all reagents, including media, serum, and the test compound, are stored correctly and within their expiration dates. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
Lot-to-Lot Variability: Different lots of reagents, especially serum, can have varying compositions. If possible, purchase a large batch of a single lot for the entire set of experiments.
-
-
Assay Protocol and Execution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in concentration and cell stress. To mitigate this, avoid using the outermost wells or fill them with sterile water or media.
-
Incubation Times: Adhere strictly to the specified incubation times in your protocol. Variations can affect the extent of the biological response.
-
-
Data Analysis and Interpretation:
-
Background Subtraction: Improper background subtraction can skew results. Always include appropriate controls, such as wells with media and the assay reagent but no cells.
-
Normalization: Normalize your data to a positive and negative control on each plate to account for inter-plate variability.
-
Section 2: Compound-Specific Troubleshooting
The chemical properties of this compound can present unique challenges in bioassays.
Question: I'm observing compound precipitation in my culture media. How can I address this solubility issue?
Answer:
Poor aqueous solubility is a common issue with benzothiazole derivatives.[12] The planarity of the benzothiazole ring system can lead to aggregation and precipitation in aqueous environments.
-
Solvent Choice: The choice of solvent to prepare your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Theoretical studies have shown that solvent polarity can influence the electronic properties of benzothiazole compounds, which may affect their activity.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in your culture medium.
-
Pre-warming Media: Pre-warming the culture medium before adding the compound can sometimes improve solubility.
-
Vortexing and Sonication: Ensure the compound is fully dissolved in the stock solution by vortexing. Gentle sonication can also be used, but with caution to avoid compound degradation.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High dissolving power for many organic compounds. |
| Final Solvent Concentration | < 0.5% in culture medium | Minimizes solvent-induced cytotoxicity and off-target effects. |
| Solubilization Technique | Vortexing, gentle sonication | Ensures complete dissolution of the compound in the stock solution. |
| Working Solution Preparation | Serial dilution in pre-warmed media | Gradual dilution can prevent precipitation. |
Question: My cytotoxicity assay (e.g., MTT, MTS) results are inconsistent. Could the compound be interfering with the assay chemistry?
Answer:
Yes, interference is a significant possibility, especially with colorimetric assays like MTT and MTS.[10][13] These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.
-
Chemical Interference: The benzothiazole ring system can possess redox properties, potentially directly reducing the MTT reagent and leading to a false positive signal (apparent increased viability) or interfering with formazan crystal formation, resulting in a false negative.
-
Incomplete Solubilization of Formazan: The formazan crystals produced in the MTT assay are insoluble in water and require a solubilizing agent, typically DMSO or an acidified isopropanol solution.[10] Incomplete solubilization will lead to lower absorbance readings and inaccurate results. Ensure thorough mixing after adding the solubilization solution.
-
Assay Controls: To test for interference, run a control plate with your compound in cell-free media containing the MTT or MTS reagent. Any color change in these wells indicates direct interaction with the assay reagent.
Alternative Viability Assays:
If you suspect interference with tetrazolium-based assays, consider alternative methods that measure different aspects of cell health:
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-based Assays | Measures ATP levels, indicative of metabolically active cells. | High sensitivity and reproducibility. | Can be affected by treatments that alter cellular ATP metabolism without causing cell death. |
| DNA Synthesis Assays (e.g., BrdU) | Measures the incorporation of BrdU into newly synthesized DNA during cell proliferation. | Directly measures cell proliferation. | More complex protocol than viability assays. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. | Provides direct visualization of cell viability. | Requires a fluorescence microscope or flow cytometer. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: While the precise mechanism for this specific compound may not be fully elucidated, based on its structural components, we can hypothesize several potential pathways:
-
Protein Thiol Modification: The methylsulfonyl benzothiazole (MSBT) moiety is a known selective reagent for blocking protein thiols.[4] This suggests the compound could covalently modify cysteine residues in proteins, thereby altering their function. This could impact a wide range of cellular processes, including redox signaling and enzyme activity.
-
Interaction with Glycine Signaling Pathways: The N-methyl-glycine portion of the molecule is structurally similar to the neurotransmitter glycine. This suggests potential interactions with glycine receptors (GlyRs) or glycine transporters (GlyTs).[5][6][9] Glycine is a co-agonist at NMDA receptors, which are crucial for excitatory neurotransmission.[7][8] Therefore, the compound could modulate neuronal activity.
-
Anticancer and Anti-inflammatory Activity: Benzothiazole derivatives have been widely studied for their anticancer and anti-inflammatory effects.[1][12][14][15][16][17][18][19] These effects are often mediated through the inhibition of signaling pathways involved in cell proliferation and inflammation.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the benzothiadiazine TAG on channel activation at mammalian glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine | 1421508-23-7 | Benchchem [benchchem.com]
- 15. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 16. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing In Vitro Dosage for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine and Other Novel Small Molecules
Introduction: Welcome to the technical support center for the in vitro application of novel small molecule inhibitors, featuring N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine as a working example. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of dosage optimization for previously uncharacterized compounds. The principles and protocols outlined here provide a robust framework for determining effective, non-toxic concentrations for your in vitro studies, ensuring the reliability and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when working with a new small molecule inhibitor.
Q1: What is the first step in determining the dosage for a new compound like this compound?
The crucial first step is to establish a starting concentration range for your experiments. Since this is a novel compound, a broad range is recommended to capture potential biological activity. A common starting point is a log-scale dilution series, for example, from 100 µM down to 1 nM. This wide range helps in identifying the potency of the compound and whether it has a narrow or broad therapeutic window in your specific assay.
Q2: How do I properly dissolve and store a new small molecule with unknown solubility?
For most novel small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic compounds. It is recommended to prepare a high-concentration stock solution, typically 10-50 mM, which can then be diluted in your cell culture medium. To ensure stability, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always perform a solubility test by visually inspecting the stock solution for any precipitation.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can have cytotoxic effects. A widely accepted upper limit for most cell lines is 0.5% (v/v), with many sensitive cell lines requiring concentrations below 0.1%. It is essential to include a vehicle control (medium with the same final DMSO concentration as your highest compound dose) in all experiments to account for any solvent-induced effects.
Q4: How do I differentiate between the desired biological effect and general cytotoxicity?
This is a critical aspect of dosage optimization. A cytotoxicity assay should always be run in parallel with your functional assays. This allows you to determine the concentration at which the compound induces cell death. The ideal therapeutic window is where you observe the desired biological effect without significant cytotoxicity. Assays like MTT, MTS, or those measuring membrane integrity (e.g., LDH release) are commonly used for this purpose.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your in vitro experiments.
Issue 1: I am not observing any effect of the compound, even at high concentrations.
-
Potential Cause 1: Poor Solubility: The compound may be precipitating out of the solution at the tested concentrations, especially after dilution into an aqueous cell culture medium.
-
Troubleshooting Step: Visually inspect your diluted solutions under a microscope for any signs of precipitation. You can also perform a serial dilution of your stock in the final medium and check for turbidity. If solubility is an issue, consider using a lower starting concentration or exploring the use of solubilizing agents (e.g., Pluronic F-68), though these should be used with caution as they can have their own biological effects.
-
-
Potential Cause 2: Compound Inactivity: The compound may not be active in your specific biological system or assay.
-
Troubleshooting Step: If possible, include a positive control compound with a known mechanism of action in your assay to ensure the assay itself is working correctly. If the positive control works and your test compound does not, it is likely inactive under the tested conditions.
-
-
Potential Cause 3: Insufficient Incubation Time: The compound may require a longer incubation period to exert its biological effect.
-
Troubleshooting Step: Perform a time-course experiment, testing the compound's effect at various time points (e.g., 24h, 48h, 72h).
-
Issue 2: The dose-response curve is not sigmoidal (e.g., it is U-shaped or irregular).
-
Potential Cause 1: Compound Precipitation at High Concentrations: As mentioned above, this can lead to a decrease in the observed effect at higher doses.
-
Troubleshooting Step: Check for solubility issues and adjust your concentration range accordingly.
-
-
Potential Cause 2: Off-Target Effects: At higher concentrations, the compound may be interacting with other cellular targets, leading to unexpected biological responses.
-
Troubleshooting Step: This is a complex issue to resolve. If you have access to related analogs of your compound, you could test them to see if they produce a similar irregular curve, which might suggest a common off-target effect. Otherwise, focus on the initial, more predictable part of the dose-response curve for determining the optimal concentration.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh out a known amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the compound and vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Working Solutions (Serial Dilutions):
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to prepare your working concentrations. For a 1:10 dilution series, you would mix 1 part of the higher concentration solution with 9 parts of the medium.
-
Protocol 2: Determining Cytotoxicity and IC50/EC50
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of your compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound.
-
Include a "vehicle control" (medium with DMSO at the same concentration as your highest dose) and a "no treatment" control.
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability/Functional Assay:
-
For cytotoxicity, add a reagent like MTT or CCK-8 and measure the absorbance according to the manufacturer's protocol.
-
For a functional assay, measure the specific biological endpoint of interest.
-
-
Data Analysis:
-
Normalize your data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 (for inhibition) or EC50 (for activation) value.
-
Data Presentation: Example Dose-Response Data
| Concentration (µM) | % Cell Viability | % Target Inhibition |
| 100 | 15 | 98 |
| 10 | 45 | 95 |
| 1 | 92 | 85 |
| 0.1 | 98 | 52 |
| 0.01 | 100 | 12 |
| 0.001 | 100 | 2 |
| Vehicle Control | 100 | 0 |
From this example data, the optimal concentration range for a functional assay would likely be between 0.1 µM and 1 µM, as this is where significant target inhibition is observed with minimal impact on cell viability.
Part 4: Visualizations
Experimental Workflow for Dose Optimization
Caption: Workflow for determining the optimal in vitro dosage.
Concept of the Therapeutic Window
Caption: The therapeutic window for in vitro studies.
References
"reducing off-target effects of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in cellular models"
Technical Support Center: A-Z Guide for MBS-2G
A-Z Guide to Investigating and Mitigating Off-Target Effects of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (MBS-2G) in Cellular Models
Welcome to the technical support center for MBS-2G, a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for identifying, understanding, and mitigating potential off-target effects during in-vitro cellular experiments. Given its benzothiazole core, MBS-2G is postulated to primarily target protein kinases, with a high affinity for the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] However, like many kinase inhibitors, ensuring that the observed cellular phenotype is a direct result of on-target activity is paramount for data integrity and successful translation.[3]
This resource combines field-proven insights, troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and FAQs to empower you to conduct rigorous, well-controlled experiments.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific issues you may encounter when using MBS-2G. Each answer provides a logical workflow to diagnose the problem and offers validated solutions.
Question 1: I'm observing significant cytotoxicity at concentrations where I expect to see target inhibition. How can I determine if this is an on-target or off-target effect?
Answer: This is a critical issue, as off-target toxicity can confound your results. The goal is to decouple the desired pharmacological effect from general cytotoxicity.
Immediate Action Plan:
-
Concurrent Dose-Response Curves: The most crucial first step is to perform parallel dose-response experiments for both target inhibition and cell viability in the same cell line.
-
Target Inhibition: Measure the phosphorylation of a direct downstream substrate of your target (e.g., p-Akt Ser473 for PI3K inhibition) via Western Blot or a quantitative immunoassay.
-
Cell Viability: Use a sensitive cytotoxicity assay (e.g., CellTiter-Glo®, which measures ATP levels, or a real-time impedance-based assay).
-
-
Data Analysis & Interpretation: Plot both dose-response curves on the same graph to determine the therapeutic window.
| Scenario | Observation | Interpretation | Next Steps |
| Ideal | IC50 (Target) is at least 10-fold lower than CC50 (Cytotoxicity). | The compound is potent and has a good therapeutic window in this model. Cytotoxicity at high concentrations is likely due to off-target effects or exaggerated on-target pharmacology. | Proceed with experiments using concentrations at or slightly above the target IC50. |
| Challenging | IC50 (Target) and CC50 (Cytotoxicity) curves are closely aligned or overlapping. | The observed cell death may be a direct result of inhibiting the target pathway (on-target toxicity), or it could be caused by a potent off-target with a similar IC50. | Proceed to orthogonal validation methods (See Q2) to confirm that the phenotype is target-specific. |
| Problematic | Significant cytotoxicity occurs at concentrations below the target IC50. | The observed toxicity is almost certainly due to a potent off-target effect. The compound is not suitable for studying the intended target in this model without further optimization. | Consider resynthesis of analogs or use a different, more selective inhibitor. |
Question 2: MBS-2G is inducing an unexpected phenotype not typically associated with PI3K/Akt inhibition. How do I validate if this is a genuine on-target effect or an artifact?
Answer: This situation requires a systematic process of elimination known as orthogonal validation. The principle is to use different methods that target the same protein to see if the phenotype is reproduced.[4]
Workflow for Phenotype Validation
dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} caption: "Workflow for Validating an Unexpected Phenotype."
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally different inhibitor of the same target (e.g., LY294002 for pan-PI3K).[3] If the unexpected phenotype is recapitulated, it is more likely to be a true biological consequence of inhibiting the pathway.
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce the expression of the target protein (e.g., a catalytic subunit of PI3K).[4] This is a powerful method because it does not involve a small molecule and is thus free from chemical off-target effects. If the siRNA-induced knockdown phenocopies the effect of MBS-2G, it strongly supports an on-target mechanism.
Question 3: My results are inconsistent across different cell lines. Could off-target effects be the cause?
Answer: Yes, absolutely. Cell line-specific inconsistencies are often a hallmark of off-target effects. Here’s why and what to do:
-
Differential Expression of Off-Targets: A potent off-target of MBS-2G might be highly expressed in one cell line but absent in another.
-
Varying Signaling Networks: Cancer cell lines are notoriously heterogeneous. The reliance (or "addiction") to the PI3K/Akt pathway can vary, and compensatory signaling pathways can be activated in some cell lines but not others, masking or altering the effect of the inhibitor.[2]
-
Metabolic Differences: Cell lines can metabolize the compound differently, leading to varying effective concentrations of the active molecule.
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure that MBS-2G is engaging the PI3K target in all cell lines. Use a method like the Cellular Thermal Shift Assay (CETSA) or a simple Western blot for p-Akt to confirm that you are achieving target inhibition at the desired concentration in each line.[8][9][10]
-
Characterize Your Cell Lines: Check baseline expression levels of your primary target (e.g., PI3K isoforms) and key downstream effectors.
-
Consider Kinase Profiling: If inconsistencies persist and you suspect an off-target, a broad kinase screen is the most direct way to identify unintended targets.[11][12][13] Services from companies like Thermo Fisher Scientific, BPS Bioscience, or Creative Enzymes can screen MBS-2G against a panel of hundreds of kinases to generate a selectivity profile.[13][14][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best negative control for an MBS-2G experiment?
A proper negative control is essential. The ideal control is a structurally similar but biologically inactive analog of MBS-2G. If this is not available, use the vehicle (e.g., DMSO) as a control. It is crucial to ensure the final concentration of the vehicle is consistent across all conditions and is below the toxicity threshold for your cell line (typically <0.1%).
Q2: How do I choose the optimal concentration of MBS-2G to minimize off-target effects?
The optimal concentration is the lowest concentration that gives robust inhibition of your primary target. Based on your dose-response curve for target engagement (p-Akt levels), this is typically the concentration at or just above the IC90 value. Using concentrations far above this (e.g., >10x IC50) significantly increases the risk of engaging lower-affinity off-targets.[16]
Q3: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?
CETSA is a powerful biophysical assay that directly measures a compound's engagement with its target inside the cell.[9][10][17] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, increasing its melting temperature.[10] By heating cell lysates treated with MBS-2G or vehicle to various temperatures and then measuring the amount of soluble target protein remaining, you can confirm direct physical binding. This is a superior method for confirming target engagement compared to only measuring downstream signaling, which can be affected by other pathways.[8][18]
Part 3: Key Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
Objective: To simultaneously determine the IC50 for target inhibition and the CC50 for cytotoxicity.
Methodology:
-
Cell Plating: Seed your cells in two identical 96-well plates (one for viability, one for lysate) at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution of MBS-2G in culture medium. A typical range would be from 100 µM down to 1 nM in 10 steps, including a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the 2x MBS-2G dilutions. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (Plate 1):
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's protocol.
-
Read luminescence on a plate reader.
-
Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC50.
-
-
Target Inhibition Assay (Plate 2):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Measure total protein concentration using a BCA assay.
-
Perform a Western blot on the lysates. Probe for your target biomarker (e.g., Phospho-Akt Ser473) and a loading control (e.g., total Akt or GAPDH).
-
Quantify the band intensities, normalize the phospho-protein signal to the loading control, and then normalize the data to the vehicle control (100% signal). Plot the dose-response curve to calculate the IC50.
-
Protocol 2: Orthogonal Target Validation using siRNA Rescue
Objective: To confirm that a phenotype observed with MBS-2G is specifically due to the inhibition of the intended target.
Methodology:
-
Day 1: Seed Cells: Plate cells so they will be 50-60% confluent on the day of transfection.
-
Day 2: Transfect siRNA:
-
Transfect one group of cells with a validated siRNA targeting your gene of interest (e.g., PIK3CA).
-
Transfect a second group with a non-targeting scramble (NTC) siRNA as a control.[19]
-
Use a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
-
Day 3: Transfect Rescue Plasmid:
-
24 hours after siRNA transfection, transfect the cells again.
-
NTC Control Group: Transfect with an empty vector plasmid.
-
Knockdown Group: Split into two subgroups:
-
One subgroup gets the empty vector plasmid.
-
The "Rescue" subgroup gets the plasmid encoding the siRNA-resistant version of your target gene.
-
-
-
Day 4-5: Allow for Expression & Knockdown: Change the media 24 hours after the plasmid transfection. Allow another 24-48 hours for the siRNA to achieve maximum knockdown and for the rescue plasmid to express.
-
Day 6: Analysis:
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell migration, apoptosis) in all groups.
-
Biochemical Analysis: Lyse a parallel set of cells and perform a Western blot to confirm:
-
Successful knockdown of the endogenous protein in the siRNA-treated groups.
-
Successful expression of the rescue protein in the rescue group.
-
Expected Outcome: The phenotype observed in the "Knockdown + Empty Vector" group should be reversed or "rescued" in the "Knockdown + Rescue Plasmid" group, confirming the phenotype is on-target.
-
-
dot graph G { layout="neato"; node[shape=circle, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} caption: "Simplified PI3K/Akt Signaling Pathway."
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Shaw, J. L., Paavilainen, V. O., O'Connell, K. M., & Wright, G. D. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419–2427. [Link]
-
Reinhard, F. B. M., Eberhard, D., Werner, T., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 679–697. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved January 21, 2026, from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 21, 2026, from [Link]
-
Xu, M., Chen, Y., & Zhang, H. (2024). Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. Bioengineering, 11(11), 1083. [Link]
-
ResearchGate. (2013). Can anyone help me regarding my rescue experiment (siRNA)?[Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved January 21, 2026, from [Link]
-
Martin, S. E., & Caplen, N. J. (2007). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PLoS ONE, 2(5), e474. [Link]
-
Choi, E. J., Kim, J. K., & Lee, J. H. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters, 16(5), 6331–6338. [Link]
-
Peterson, J. R. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Journal of Biology, 6(3), 8. [Link]
-
Aza-Blanc, P., Cooper, C. L., Wagner, K., Batalov, S., Deveraux, Q. L., & Cooke, M. P. (2003). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Nucleic Acids Research, 31(23), 6777–6785. [Link]
-
Toker, A. (2025). Discovery, regulation and function of the PI3-Kinase and AKT pathway in cancer. ASBMB. [Link]
-
Kim, S., Lee, H., & Lee, J. S. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of the American Chemical Society, 144(7), 3090–3100. [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved January 21, 2026, from [Link]
-
Menzies, A. M., & Long, G. V. (2021). A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Cancers, 13(16), 4058. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 21, 2026, from [Link]
-
Bioengineer.org. (2026). Glycyrrhizin Boosts PTEN, Inhibits Breast Cancer Growth. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 21, 2026, from [Link]
-
Wang, Y., Zhang, J., & Wang, Y. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 142, 105872. [Link]
-
ResearchGate. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. Retrieved January 21, 2026, from [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]
-
Dana Bioscience. (n.d.). N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine 1g. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved January 21, 2026, from [Link]
-
PubMed. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]
-
PubMed Central. (2025). Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex. [Link]
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. assayquant.com [assayquant.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 15. Screening and Profiling | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. researchgate.net [researchgate.net]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. researchgate.net [researchgate.net]
"purification challenges of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine and solutions"
Welcome to the dedicated technical support guide for the purification of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Drawing from established principles in organic and medicinal chemistry, this guide provides in-depth, experience-driven insights and practical solutions to streamline your purification workflow.
I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification
This compound is a multifaceted molecule with distinct functional groups that dictate its purification strategy. A thorough understanding of its structure is paramount to troubleshooting purification issues.
-
Benzothiazole Core: The rigid, aromatic benzothiazole ring system is a common scaffold in medicinal chemistry.[1][2][3] Its planar nature can lead to π-π stacking interactions, which may affect solubility and chromatographic behavior.
-
Sulfonyl Group (-SO₂CH₃): This strongly electron-withdrawing group enhances the polarity of the molecule and provides a potential site for hydrogen bonding.
-
N-methyl-glycine Side Chain: The tertiary amine and carboxylic acid functionalities introduce both basic and acidic centers, making the molecule zwitterionic at certain pH values. This amphoteric nature significantly impacts its solubility in various solvents and its retention on chromatographic stationary phases.
The interplay of these groups can lead to challenges such as poor solubility, co-elution with impurities, and potential for degradation under certain conditions.
II. Proactive Purification Strategy: A General Workflow
A robust purification strategy is essential for achieving high purity of the target compound. The following workflow provides a general framework that can be adapted to specific experimental outcomes.
Caption: General purification workflow for this compound.
III. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the purification of this compound.
FAQ 1: Low Recovery After Aqueous Workup
Question: I am experiencing significant product loss during the initial aqueous extraction and washing steps. What could be the cause and how can I mitigate this?
Answer: The amphoteric nature of your compound, due to the carboxylic acid and tertiary amine, is the most likely culprit. At a neutral pH, the molecule can exist as a zwitterion, which may have limited solubility in both aqueous and organic phases, leading to its loss at the interface or precipitation.
Troubleshooting Steps:
-
pH Adjustment: Carefully control the pH of the aqueous phase during extraction.
-
To extract the compound into an organic solvent (e.g., ethyl acetate, dichloromethane), acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will protonate the tertiary amine, forming a salt that is more soluble in the aqueous phase, while the carboxylic acid remains protonated. This step is crucial for removing basic impurities.
-
To move your compound into the aqueous phase, basify with a dilute base (e.g., 1 M NaOH) to a pH of around 9-10. This will deprotonate the carboxylic acid, forming a carboxylate salt that is highly water-soluble. This is effective for separating it from neutral and acidic impurities.
-
-
Solvent Choice: Ensure you are using an appropriate organic solvent. Dichloromethane or a mixture of ethyl acetate and a more polar solvent like butanol might be more effective than less polar solvents.
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
FAQ 2: Difficulty in Achieving High Purity by Recrystallization
Question: My product crystallizes, but the purity does not improve significantly, or I have a very low yield. What should I consider?
Answer: Successful recrystallization depends on the significant difference in solubility of the target compound and its impurities in a given solvent system at high and low temperatures. The complex nature of your molecule might lead to co-crystallization with structurally similar impurities.
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Perform a systematic screening of various solvents and solvent mixtures.
-
Ideal Solvent Properties: Your target compound should be sparingly soluble at room temperature and highly soluble when heated.
-
Suggested Solvents to Screen:
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate
-
Nonpolar: Toluene, Heptane (as an anti-solvent)
-
-
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol/Water | High | Low | Good for inducing crystallization. |
| Acetone | Moderate | Low | May be effective for removing polar impurities. |
| Ethyl Acetate/Heptane | High in EtOAc | Low | Heptane acts as an anti-solvent. |
-
Seeding: If crystallization is slow or does not initiate upon cooling, add a small seed crystal of a previously purified batch to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling can trap impurities within the crystal lattice.
FAQ 3: Co-elution of Impurities During Column Chromatography
Question: I am struggling to separate my target compound from a persistent impurity using silica gel chromatography. They have very similar Rf values. What are my options?
Answer: Co-elution is a common challenge, especially with impurities that have similar polarity and functional groups to the target compound. The presence of both acidic and basic moieties in your molecule can lead to tailing and poor separation on silica gel.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Acid/Base Additives: Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks. Conversely, adding a small amount of a base like triethylamine (0.1-1%) can deactivate the acidic silanol groups on the silica surface, which is particularly useful if your compound is tailing due to the basic tertiary amine.
-
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative where separation is based on hydrophobicity. Your polar compound will elute earlier, while less polar impurities will be retained longer. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
Alumina (Basic or Neutral): If your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.
-
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to flash chromatography.
Sources
Technical Support Center: Managing Cytotoxicity of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine in Non-Cancerous Cell Lines
A Note on N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (Cpd-MBSG): As of early 2026, publicly available research on this specific molecule is limited. Therefore, this guide provides a comprehensive framework for characterizing and mitigating the cytotoxicity of a novel benzothiazole derivative, referred to herein as "Cpd-MBSG," based on established principles for small molecule inhibitors.[1][2] This information is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant, unexpected cytotoxicity in our non-cancerous control cell line with Cpd-MBSG. What are the likely reasons?
A1: High cytotoxicity in non-cancerous cells from a novel compound can stem from several factors:
-
High Compound Concentration: The concentration being used may be well above the therapeutic window for your specific cell line, leading to off-target effects.[1]
-
Solvent Toxicity: The vehicle, typically Dimethyl Sulfoxide (DMSO), can be cytotoxic at concentrations above 0.5%, though sensitivity varies between cell lines.[3][4][5]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets crucial for cell survival. This is a common challenge with novel small molecules.[6]
-
Induction of Cellular Stress: Benzothiazole derivatives have been reported to induce cytotoxicity through mechanisms like oxidative stress (generation of Reactive Oxygen Species, or ROS) and apoptosis.[7][8][9]
Q2: What is the very first step to troubleshoot this unexpected cytotoxicity?
A2: The first step is to confirm the dose-response relationship and rule out solvent toxicity. Perform a comprehensive cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with a wide range of Cpd-MBSG concentrations.[10][11] Crucially, include a "vehicle-only" control group that receives the highest concentration of DMSO used in your experiment. This will help you determine the half-maximal inhibitory concentration (IC50) and establish a safe concentration for your vehicle.[12]
Q3: How does the confluency of my cell culture affect its sensitivity to Cpd-MBSG?
A3: Cell confluency can significantly impact experimental outcomes. Cells at low confluency (e.g., 30-50%) are typically in an active state of proliferation.[13] Treating cells at this stage is ideal for identifying anti-proliferative effects. Conversely, cells at high confluency (70-90%) may have entered a state of contact inhibition, making them potentially less sensitive to drugs targeting the cell cycle but suitable for assessing direct cytotoxic effects.[13][14] For reproducibility, it is critical to use a consistent seeding density and confluency at the time of treatment for all experiments.
Q4: I've confirmed the cytotoxicity is from Cpd-MBSG, not the solvent. What's the next logical step in understanding the mechanism?
A4: The next step is to determine the mode of cell death: apoptosis or necrosis. This is a critical branch point in your investigation. An Annexin V and Propidium Iodide (PI) staining assay analyzed by flow cytometry is the gold standard for this. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear insight into the primary mechanism of cytotoxicity.[1]
Section 2: Troubleshooting Guides & Mitigation Strategies
This section provides a deeper dive into specific cytotoxicity-related problems and outlines logical, step-by-step approaches to investigate and mitigate them.
Problem 1: High levels of acute cell death (within 24 hours) are observed even at low micromolar concentrations.
This suggests a potent, rapid-acting cytotoxic mechanism. The two most probable causes are the induction of massive oxidative stress or the disruption of critical mitochondrial function.
-
Hypothesis A: Cpd-MBSG Induces Severe Oxidative Stress.
-
Rationale: The chemical structure of some benzothiazole derivatives can undergo redox cycling, leading to the production of ROS.[7][8] An excess of ROS can overwhelm the cell's natural antioxidant defenses, causing rapid damage to lipids, proteins, and DNA, culminating in cell death.[15][16]
-
Troubleshooting & Mitigation Workflow:
-
Quantify Intracellular ROS: Treat cells with Cpd-MBSG and measure ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[17][18] A sharp, dose-dependent increase in fluorescence indicates ROS production.
-
Perform a Rescue Experiment: Pre-treat the cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding Cpd-MBSG.[10] NAC can directly scavenge ROS and also serves as a precursor to glutathione, a major intracellular antioxidant.[19][20][21][22]
-
Analyze the Outcome: If NAC pre-treatment significantly increases cell viability in the presence of Cpd-MBSG, it strongly supports oxidative stress as a primary cytotoxic mechanism.
-
-
-
Hypothesis B: Cpd-MBSG Causes Mitochondrial Dysfunction.
-
Rationale: The mitochondrion is a common off-target for small molecules and is central to both apoptosis and cellular energy production. Oxidative stress is also intrinsically linked to mitochondrial health.
-
Troubleshooting Workflow:
-
Measure Mitochondrial Membrane Potential (ΔΨm): A loss of ΔΨm is an early hallmark of apoptosis and mitochondrial damage. Use a potentiometric dye like JC-1 or TMRM to assess mitochondrial health via flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 indicates a collapse in membrane potential.[9]
-
Correlate with ROS Data: Analyze if the loss of ΔΨm occurs upstream or downstream of ROS production by performing a time-course experiment.
-
-
Problem 2: Cells undergo morphological changes (rounding, blebbing) and detach, but widespread lysis is not immediate.
This phenotype is characteristic of programmed cell death, or apoptosis.
-
Hypothesis: Cpd-MBSG is a Potent Inducer of Caspase-Dependent Apoptosis.
-
Rationale: Apoptosis is an orderly, energy-dependent process executed by a family of proteases called caspases.[23] Many cytotoxic agents kill cells by activating this pathway.[9][10]
-
Troubleshooting & Confirmation Workflow:
-
Confirm Apoptosis: Use Annexin V/PI staining as the initial step to confirm an apoptotic phenotype.[1][24]
-
Measure Executioner Caspase Activity: Directly measure the activity of the key executioner caspases, Caspase-3 and Caspase-7.[23][25] Fluorogenic or luminogenic assays using a substrate like Ac-DEVD-AMC are common.[26] A significant increase in caspase activity following Cpd-MBSG treatment confirms the involvement of this pathway.
-
Perform a Caspase Inhibition Experiment: Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding Cpd-MBSG. If the inhibitor prevents cell death, it provides definitive evidence that the cytotoxicity is caspase-dependent.
-
-
Section 3: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol provides a quantitative measure of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of Cpd-MBSG in culture medium. Include vehicle-only controls corresponding to the highest DMSO concentration used.[12] Replace the old medium with the compound dilutions and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value using non-linear regression.[27]
Protocol 2: Measuring Intracellular ROS with H2DCFDA
This protocol uses a fluorescent probe to detect intracellular ROS.
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Cpd-MBSG at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).[28]
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Load cells with 10 µM H2DCFDA working solution in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[17]
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Assessing Apoptosis with Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1]
-
Cell Treatment: Seed cells in 6-well plates. Treat with desired concentrations of Cpd-MBSG for the specified time.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[24]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 4: Data Interpretation & Visualization
Data Summary Tables
Table 1: Hypothetical IC50 Values for Cpd-MBSG (This data is for illustrative purposes only)
| Cell Line | Type | Cpd-MBSG IC50 (µM) |
| HEK293 | Non-cancerous Human Kidney | 2.5 |
| MRC-5 | Non-cancerous Human Lung Fibroblast | 4.1 |
| A549 | Human Lung Carcinoma | 0.8 |
| MCF-7 | Human Breast Carcinoma | 1.2 |
Table 2: Example of NAC Rescue Experiment Outcome (This data is for illustrative purposes only)
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control (0.1% DMSO) | 100% |
| 5 µM Cpd-MBSG | 35% |
| 5 mM NAC only | 98% |
| 5 mM NAC (1 hr pre-treatment) + 5 µM Cpd-MBSG | 85% |
Diagrams of Workflows and Mechanisms
Caption: Troubleshooting workflow for investigating Cpd-MBSG cytotoxicity.
Caption: Proposed mechanism of ROS-induced apoptosis by Cpd-MBSG.
References
-
Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. (n.d.). MDPI. [Link]
-
Reddy, P. H., & Tsvetkov, P. (2017). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Journal of Neurochemistry, 143(5), 625-640. [Link]
-
Ezeriņņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 23(13), 3983-3993. [Link]
-
Tenorio, M., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(15), 3379. [Link]
-
Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. (n.d.). ResearchGate. [Link]
-
Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
-
Kumar, B., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 57(11), 3987-4003. [Link]
-
Why should cancer cells be only 30-50% confluent when treating with drug after you've seeded them the previous day? (2020). ResearchGate. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. [Link]
-
Effect of benzothiazole based compounds on cell viability. (n.d.). ResearchGate. [Link]
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2017). ResearchGate. [Link]
-
Cytotoxicity of dimethyl sulphoxide on ocular cells in vitro. (2015). Chinese Journal of Experimental Ophthalmology, 33(12), 216-220. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). Journal of Xenobiotics. [Link]
-
Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1332-1350. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Journal of Inflammation Research. [Link]
-
Marroquin, L. D., et al. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Antioxidants, 10(1), 101. [Link]
-
Caspase Protocols in Mice. (2014). Methods in Molecular Biology, 1133, 1-17. [Link]
-
Proteomics reveals that cell density could affect the efficacy of drug treatment. (2022). Cell Communication and Signaling, 20(1), 185. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Dental Journal, 35(6). [Link]
-
Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Methods in Molecular Biology, 2108, 149-167. [Link]
-
Drug Sensitivity Assays of Human Cancer Organoid Cultures. (2019). Journal of Visualized Experiments, (147), e59622. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
In Vitro Methods for the Evaluation of Oxidative Stress. (2019). Current Pharmaceutical Design, 25(15), 1735-1748. [Link]
-
Protecting normal cells from the cytotoxicity of chemotherapy. (2012). Cell Cycle, 11(16), 3001-3002. [Link]
-
Drug sensitivity assay. (2020). Bio-protocol, 10(18), e3761. [Link]
-
Small molecule inhibitors as emerging cancer therapeutics. (2015). Oncology & Cancer Case Reports, 1(1). [Link]
-
The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
Small molecule inhibitors targeting the cancers. (2021). Signal Transduction and Targeted Therapy, 6(1), 301. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2021). Jagannath University Journal of Science, 8(1), 1-6. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oatext.com [oatext.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Experimental Conditions for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine Binding Assays
Welcome to the technical support center for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for your experiments. While specific binding partners and assay formats for this particular molecule may be proprietary or in early-stage development, the principles and troubleshooting strategies outlined here are broadly applicable to small molecule binding assays. Benzothiazole derivatives have shown a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer potential, making robust binding characterization critical.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a binding assay for a novel compound like this compound?
The initial and most critical step is to identify the putative biological target. Without a known interactor, you would first perform target identification studies. Once a target is identified (e.g., a receptor, enzyme), the next step is to develop a robust assay to measure the interaction between your compound and the target. This involves selecting an appropriate assay format (e.g., radioligand binding, fluorescence polarization) and optimizing the experimental conditions.
Q2: How do I choose between a direct binding assay and a competition assay?
The choice depends on your experimental goals and the availability of labeled ligands.[2]
-
Direct Binding Assays: These are used to determine the affinity (Kd) and the number of binding sites (Bmax) of a labeled ligand for its target.[3] This is the preferred method when you have a high-affinity, labeled version of your compound of interest or a known reference ligand.
-
Competition Assays: These are ideal when you do not have a labeled version of your test compound. In this format, your unlabeled compound competes with a known labeled ligand (a "tracer" or "probe") for binding to the target. Competition assays are excellent for determining the inhibitory constant (Ki) of your compound and for high-throughput screening.[2]
Q3: What are the key parameters I should aim to determine from my binding assays?
The primary parameters are:
-
Kd (Equilibrium Dissociation Constant): This represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[3]
-
Bmax (Maximum Number of Binding Sites): This is the total concentration of receptors in your sample, typically expressed in fmol/mg of protein or sites/cell .[3][4]
-
IC50 (Half-maximal Inhibitory Concentration): In a competition assay, this is the concentration of your unlabeled compound that displaces 50% of the specific binding of the labeled ligand.
-
Ki (Inhibitory Constant): This is the dissociation constant of the unlabeled competitor, calculated from the IC50 value and the Kd of the labeled ligand. It provides a measure of the affinity of your test compound for the target.
Q4: Why is non-specific binding a concern, and how can I minimize it?
Non-specific binding refers to the interaction of your ligand with components other than the intended target, such as the assay plate, filter membranes, or other proteins.[5] It can obscure the true specific binding signal and lead to inaccurate results.[5] To minimize non-specific binding:
-
Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer.
-
For hydrophobic ligands, consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the buffer.[6]
-
Use low-binding plates and filter mats.
-
Optimize washing steps to remove unbound ligand without disrupting specific binding.
Troubleshooting Guide
This section addresses common issues encountered during small molecule binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | - Ligand is "sticky" or hydrophobic.- Inadequate blocking of non-specific sites.- Insufficient washing.- Ligand concentration is too high. | - Include BSA or a non-ionic detergent in the buffer.[4][6]- Use low-binding plates/filters.- Increase the number and/or stringency of wash steps.- If using a radioligand, ensure its concentration is at or below its Kd value for competition assays.[4] |
| Low or No Specific Binding Signal | - Inactive protein/receptor.- Incorrect buffer conditions (pH, ionic strength).- Ligand degradation.- Insufficient incubation time to reach equilibrium.- Low receptor concentration. | - Verify protein activity with a positive control.- Optimize buffer components; ensure pH and salt concentrations are optimal for the target.- Check ligand stability under assay conditions.- Perform a time-course experiment to determine the time to reach equilibrium.- Increase the amount of protein/membrane preparation in the assay. |
| Poor Reproducibility Between Replicates | - Inaccurate pipetting, especially during serial dilutions.[5]- Inconsistent incubation times or temperatures.- Cell/membrane preparations are not homogenous. | - Use calibrated pipettes and practice good pipetting technique. Consider automated liquid handlers for high-throughput assays.[5]- Ensure all samples are incubated for the same duration at a constant temperature.- Thoroughly mix cell/membrane stocks before aliquoting. |
| Saturation Not Reached in Saturation Assay | - Ligand concentration range is too low.- Ligand solubility limit has been reached.- Ligand depletion (more than 10% of the added ligand is bound).[7] | - Extend the ligand concentration range; the highest concentration should be at least 10-fold above the Kd.[4]- Check the solubility of your ligand in the assay buffer. The use of a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <1%).- Reduce the amount of receptor in the assay or increase the assay volume to minimize ligand depletion.[7] |
| Fluorescence Polarization (FP) Assay: Small Window (Low mP shift) | - The labeled ligand (tracer) and the target protein have similar molecular weights.[6]- Fluorophore is on a flexible linker, allowing it to rotate freely even when bound.[8]- Low signal intensity. | - The change in polarization is dependent on the relative size difference; ideally, the binder should be at least 10-fold larger than the tracer.[6][9]- Redesign the tracer with the fluorophore at a different position or with a shorter linker.[8]- Ensure the tracer concentration provides a signal at least 3 times that of the buffer alone.[9] |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol aims to determine the Kd and Bmax of a radiolabeled ligand for its target.
Causality Behind Experimental Choices: A saturation binding experiment measures binding at equilibrium by keeping the receptor concentration constant while varying the radioligand concentration.[4] The data is used to generate a saturation curve, from which the binding affinity (Kd) and receptor density (Bmax) can be determined.[3][4]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4. The optimal buffer composition should be determined empirically for your specific target.
-
Radioligand: Prepare serial dilutions of the radiolabeled this compound in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[4]
-
Unlabeled Ligand: Prepare a high concentration of an unlabeled ligand (a structurally distinct compound that binds to the same site) to determine non-specific binding. This should be at a concentration at least 100-fold higher than its Ki.
-
Receptor Preparation: Prepare a homogenous suspension of cells or membranes expressing the target receptor in ice-cold assay buffer. The optimal protein concentration should be determined to ensure that less than 10% of the radioligand is bound at the Kd concentration to avoid ligand depletion.[7]
-
-
Assay Setup:
-
Set up duplicate or triplicate tubes/wells for each concentration of radioligand.
-
Total Binding: Add assay buffer, receptor preparation, and the serially diluted radioligand.
-
Non-Specific Binding (NSB): Add assay buffer, receptor preparation, the serially diluted radioligand, and the high concentration of unlabeled ligand.[4]
-
-
Incubation:
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time should be established from kinetic experiments (association and dissociation).[10]
-
-
Termination and Separation:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the bound ligand from the free ligand.
-
Wash the filters quickly with ice-cold wash buffer (often the same as the assay buffer but without BSA) to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.[4]
-
Plot Specific Binding (y-axis) against the concentration of free radioligand (x-axis).
-
Fit the data using a non-linear regression model (e.g., one-site specific binding) in software like GraphPad Prism to determine the Kd and Bmax.[10]
-
Caption: Workflow for a Competitive Binding Assay.
References
-
Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (2021). Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(20), 2625–2628. Retrieved from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (n.d.). Retrieved from [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (n.d.). Retrieved from [Link]
-
Challenges and Opportunities for Small Molecule Aptamer Development - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016). Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved from [Link]
-
Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations - MDPI. (2024). Retrieved from [Link]
-
Fluorescence Polarization help : r/labrats - Reddit. (2017). Retrieved from [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays - NCBI - NIH. (2012). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Retrieved from [Link]
-
Advances and Challenges in Machine Learning for RNA-Small Molecule Interaction Modeling: Review | Journal of Chemical Theory and Computation - ACS Publications. (n.d.). Retrieved from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.). Retrieved from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved from [Link]
-
1.10: Competitive Binding Assays - Medicine LibreTexts. (2023). Retrieved from [Link]
-
FP Assay Troubleshooting? - ResearchGate. (2023). Retrieved from [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine | 1421508-23-7 | Benchchem [benchchem.com]
- 2. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. revvity.com [revvity.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. researchgate.net [researchgate.net]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. researchgate.net [researchgate.net]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Case Study of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Preclinical Gap
The journey of an anticancer agent from a promising in vitro "hit" to a clinical candidate is fraught with challenges, the most significant of which is the validation of efficacy within a complex biological system.[1] While cell culture assays provide essential preliminary data, they cannot replicate the intricate interplay of tumor microenvironment, host metabolism, and systemic drug distribution.[2] Therefore, robust in vivo validation is the critical crucible where the true therapeutic potential of a novel compound is forged.[3]
This guide provides a comprehensive framework for the in vivo validation of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (hereafter referred to as "Compound-S"), a novel benzothiazole derivative. The benzothiazole scaffold is of significant interest in oncology, with related compounds demonstrating potent and selective antitumor properties by targeting key cellular pathways.[4][5] This guide will compare the hypothetical performance of Compound-S against a standard-of-care chemotherapeutic agent in a well-established preclinical cancer model. We will dissect the causality behind experimental design, provide detailed, self-validating protocols, and present a clear interpretation of potential outcomes, equipping researchers with the knowledge to rigorously assess their own drug candidates.
Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the activity of structurally related benzothiazoles, we hypothesize that Compound-S exerts its anticancer effect through the disruption of critical signaling pathways that regulate cell cycle progression and survival. Many potent 2-arylbenzothiazoles are bioactivated by cytochrome P450 1A1 (CYP1A1) in sensitive cancer cells, leading to the formation of DNA adducts and subsequent cell death.[4][5] This selective bioactivation provides a potential mechanism for tumor-specific toxicity.
Below is a conceptual diagram of this proposed mechanism.
Caption: Hypothesized mechanism of Compound-S bioactivation in cancer cells.
Preclinical In Vivo Validation: A Phased Approach
The in vivo assessment of a novel agent should be systematic. The primary goals are to establish a safe and effective dosing regimen, evaluate antitumor efficacy, and characterize the pharmacokinetic profile. This is best achieved through a multi-step process, beginning with dose-ranging toxicity studies before proceeding to efficacy trials.
Comparative Framework
To ensure the data is interpretable, every efficacy study must include three core arms:
-
Vehicle Control: The formulation used to deliver the drug, administered on the same schedule. This group establishes the baseline tumor growth rate.
-
Test Article (Compound-S): The novel agent administered at its predetermined Maximum Tolerated Dose (MTD).
-
Standard-of-Care (SoC) Control: A clinically relevant, approved drug for the cancer type being modeled. This provides a benchmark against which to judge the efficacy of the test article.[6][7] For this guide, we will use a human breast cancer model. A common SoC for breast cancer is Paclitaxel , a taxane that stabilizes microtubules and induces mitotic arrest.[8][9]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Rationale: Before assessing efficacy, it is crucial to determine the highest dose of Compound-S that can be administered without causing unacceptable levels of toxicity. This dose, the MTD, will then be used in the efficacy study.[10] This study is essential for patient safety in future clinical applications.[11][12]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (e.g., NOD/SCID or Athymic Nude), age-matched (6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-level groups for Compound-S (e.g., 10, 30, 100 mg/kg).
-
Drug Formulation & Administration: Prepare Compound-S in a sterile, appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer the drug via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) following the planned treatment schedule (e.g., once daily for 5 days).
-
Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.
Protocol 2: Cell Line-Derived Xenograft (CDX) Efficacy Study
Rationale: The CDX model is a foundational in vivo system in cancer research, providing a reproducible and scalable platform for assessing the efficacy of anticancer agents.[13][14] By implanting human cancer cells into immunodeficient mice, we can observe tumor growth and response to treatment in a living system.[2]
Methodology:
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7, an estrogen-receptor positive line) under standard conditions.[15] Ensure cells are free of pathogens before use.[10]
-
Tumor Implantation:
-
Harvest cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (containing 5 million cells) into the right flank of each female immunodeficient mouse. For hormone-dependent lines like MCF-7, an estrogen pellet must be implanted subcutaneously one day prior to cell injection to support tumor growth.[16]
-
-
Tumor Growth Monitoring & Randomization:
-
Allow tumors to grow. Begin caliper measurements 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[3]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure an equivalent average tumor volume across all groups.
-
-
Treatment:
-
Group 1 (Vehicle): Administer vehicle control.
-
Group 2 (Compound-S): Administer Compound-S at its MTD.
-
Group 3 (SoC): Administer Paclitaxel (e.g., 10 mg/kg, intravenously, once weekly).
-
Administer treatments according to the predetermined schedule for 21-28 days.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI) . The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize all animals and excise tumors for weighing and potential downstream analysis (e.g., immunohistochemistry to confirm target engagement).
-
Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol 3: Pharmacokinetic (PK) Study
Rationale: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. Pharmacokinetic studies determine key parameters like peak plasma concentration (Cmax) and drug half-life (t½), which are essential for optimizing dosing regimens and predicting human PK behavior.[11]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice or rats with jugular vein cannulation for serial blood sampling.
-
Drug Administration: Administer a single dose of Compound-S at a therapeutically relevant level (e.g., 25% of MTD) via the intended clinical route.
-
Sample Collection: Collect blood samples (e.g., 50-100 µL) at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound-S in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using appropriate software.
Data Presentation & Interpretation
Quantitative data should be summarized in clear, comparative tables. Below are examples of how to present the hypothetical results from the studies described.
Table 1: Comparative Efficacy of Compound-S in a Breast Cancer CDX Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | N/A | 1850 ± 210 | 0% | 1.9 ± 0.25 |
| Compound-S | 50 mg/kg, QD | 555 ± 95 | 70% | 0.6 ± 0.11 |
| Paclitaxel (SoC) | 10 mg/kg, QW | 740 ± 120 | 60% | 0.8 ± 0.15 |
| TGI is calculated as: [1 - (Mean Tumor Volume of Treatment Group / Mean Tumor Volume of Vehicle Group)] x 100 |
Interpretation: In this hypothetical scenario, Compound-S demonstrates superior tumor growth inhibition compared to the standard-of-care agent, Paclitaxel, suggesting it is a highly promising therapeutic candidate.
Table 2: Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle | +5% | 0/10 | Normal |
| Compound-S | -8% | 0/10 | Minor, transient lethargy post-dosing |
| Paclitaxel (SoC) | -12% | 0/10 | Moderate lethargy, slight fur ruffling |
Interpretation: Compound-S appears to be well-tolerated, with minimal impact on body weight and only transient, minor side effects. This favorable toxicity profile is a significant advantage.
Table 3: Key Pharmacokinetic Parameters of Compound-S (IV Administration)
| Parameter | Value | Unit |
| Cmax (Peak Concentration) | 2.5 | µg/mL |
| Tmax (Time to Peak) | 0.08 | hours |
| AUC (Area Under the Curve) | 8.6 | µg·h/mL |
| t½ (Half-life) | 4.2 | hours |
Interpretation: The pharmacokinetic data indicates rapid distribution after IV administration and a half-life that supports a once-daily dosing regimen, as plasma concentrations remain at potentially therapeutic levels for a sustained period.[5]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of a novel anticancer agent, Compound-S. The hypothetical data presented positions Compound-S as a candidate with high potential, demonstrating superior efficacy and a more favorable safety profile than a current standard-of-care treatment.
Successful validation in a CDX model is a critical milestone, providing the necessary evidence to advance the compound.[17] The logical next steps in the preclinical development pipeline would include:
-
Efficacy in Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into mice, better preserve the heterogeneity and architecture of human tumors, offering more clinically relevant predictive insights.[18]
-
Combination Studies: Investigating the synergistic potential of Compound-S with other standard-of-care agents, which is a common therapeutic strategy in oncology.[19][20]
-
IND-Enabling Toxicology Studies: Conducting more extensive toxicology studies under Good Laboratory Practice (GLP) conditions to fully characterize the safety profile in preparation for an Investigational New Drug (IND) application.
By adhering to a scientifically sound, systematic, and comparative validation strategy, researchers can confidently identify and advance the most promising novel therapeutics toward clinical application.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved January 21, 2026, from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience Blog. Retrieved January 21, 2026, from [Link]
-
Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
In Vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021, September 22). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022, July 22). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. (2024, October 1). ecancer. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. (n.d.). PubMed Central, National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Chemotherapy for Lung Cancer in the Era of Personalized Medicine. (n.d.). PubMed Central, National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 21, 2026, from [Link]
-
Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. (2024, August 2). VIVO. Retrieved January 21, 2026, from [Link]
-
The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. Retrieved January 21, 2026, from [Link]
-
Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society. Retrieved January 21, 2026, from [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved January 21, 2026, from [Link]
-
Toxicity, Pharmacokinetics, and Efficacy Studies How DTC Can Help Advance Anti-Cancer Therapeutics. (2023, October 30). YouTube. Retrieved January 21, 2026, from [Link]
-
Chemotherapy For Breast Cancer Clinical Trials. (n.d.). Mayo Clinic Research. Retrieved January 21, 2026, from [Link]
-
Chemotherapy for Non-small Cell Lung Cancer. (2024, January 29). American Cancer Society. Retrieved January 21, 2026, from [Link]
-
In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved January 21, 2026, from [Link]
-
Chemotherapy in Early Breast Cancer: When, How and Which One? (n.d.). PubMed Central, National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
New standards of care in lung cancer. (2014, December 12). UCL Research Impact. Retrieved January 21, 2026, from [Link]
-
Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xenograft.org [xenograft.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.ca [cancer.ca]
- 9. mayo.edu [mayo.edu]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Chemotherapy for Lung Cancer in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
"comparing the efficacy of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine to known GlyT inhibitors"
Introduction: The Rationale for GlyT1 Inhibition in Neurological Disorders
The glycine transporter 1 (GlyT1), a member of the Na+/Cl--dependent transporter family, plays a pivotal role in regulating glycine levels in the central nervous system (CNS).[1] Glycine is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] By controlling the reuptake of glycine from the synaptic cleft, GlyT1 modulates NMDA receptor activity.[2] Hypofunction of NMDA receptors has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[2][3][4] Consequently, inhibiting GlyT1 to increase synaptic glycine concentrations and enhance NMDA receptor function has emerged as a promising therapeutic strategy.[3][5]
This guide provides a comparative overview of the efficacy of a novel investigational compound, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, against well-characterized GlyT1 inhibitors: Sarcosine, Bitopertin (RG1678), and ALX-5407. As this compound is a compound under investigation, this guide will also serve as a framework for its evaluation by detailing the requisite experimental data for a meaningful comparison.
Mechanism of Action: Enhancing NMDA Receptor Function
GlyT1 inhibitors function by blocking the reuptake of glycine into presynaptic neurons and surrounding glial cells.[2] This leads to an elevation of extracellular glycine levels in the synapse, thereby increasing the occupancy of the glycine co-agonist site on the NMDA receptor.[2] The binding of both glutamate and a co-agonist (glycine or D-serine) is necessary for the opening of the NMDA receptor ion channel.[6] Enhanced NMDA receptor activation leads to increased calcium influx, triggering downstream signaling cascades that are fundamental to synaptic plasticity.[7]
Caption: Mechanism of GlyT1 inhibition enhancing NMDA receptor-mediated neurotransmission.
Comparative Pharmacological Profiles
A critical aspect of evaluating any novel GlyT1 inhibitor is its potency, selectivity, and mode of action compared to established compounds. The following table summarizes the key pharmacological parameters for our comparators and outlines the necessary data for this compound.
| Compound | Target | IC50 / Ki | Selectivity | Mechanism of Action |
| This compound | GlyT1 | Data Needed | Data Needed (vs. GlyT2, etc.) | Data Needed (Competitive/Non-competitive) |
| Sarcosine (N-methylglycine) | GlyT1 | Ki: ~1-10 µM | Low; also an NMDA receptor co-agonist | Competitive inhibitor and substrate[1][8] |
| Bitopertin (RG1678) | GlyT1 | IC50: 25 nM | High vs. GlyT2 (>30 µM) | Potent and selective non-competitive inhibitor[9][10] |
| ALX-5407 | GlyT1 | IC50: 3 nM | High vs. GlyT2 | Potent, selective, and essentially irreversible non-transportable inhibitor[1][11] |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel GlyT1 inhibitor, a series of in vitro and in vivo experiments are essential. These assays are designed to validate target engagement, quantify potency, and assess functional outcomes.
In Vitro Glycine Uptake Assay
This foundational assay directly measures the ability of a compound to inhibit GlyT1-mediated glycine transport.
Methodology:
-
Cell Line Maintenance: Utilize cell lines stably expressing the human GlyT1b isoform (e.g., CHO or QT6 cells).[11]
-
Assay Preparation: Plate cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) and known inhibitors for a defined period.
-
Glycine Uptake Initiation: Add a solution containing a fixed concentration of radiolabeled [3H]glycine.
-
Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular [3H]glycine.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro [3H]glycine uptake assay.
In Vivo Microdialysis
This technique is employed to measure the effect of a GlyT1 inhibitor on extracellular glycine levels in the brain of living animals, providing evidence of target engagement in a physiological context.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or prefrontal cortex) in an anesthetized rodent.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Compound Administration: Administer the test compound systemically (e.g., intraperitoneally or orally).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as HPLC.
-
Data Interpretation: An effective GlyT1 inhibitor is expected to cause a significant increase in extracellular glycine levels compared to baseline.[3]
Preclinical and Clinical Efficacy: A Comparative Summary
The ultimate measure of a GlyT1 inhibitor's efficacy lies in its ability to modulate disease-relevant endpoints in preclinical models and, eventually, in human clinical trials.
| Compound | Preclinical Efficacy | Clinical Efficacy (Schizophrenia) | Status |
| This compound | Data Needed (e.g., potentiation of LTP, effects in animal models of psychosis) | Not yet in clinical trials | Investigational |
| Sarcosine | Enhances NMDA receptor function and shows antipsychotic-like effects.[3] | Early studies showed improvement in negative symptoms, but later, larger studies did not consistently replicate these findings.[12] | Used as an adjunctive therapy in some studies. |
| Bitopertin (RG1678) | Attenuates hyperlocomotion induced by NMDA antagonists in rodents.[10] | A Phase II study showed modest improvements in negative symptoms.[7] However, subsequent Phase III trials did not meet their primary endpoints for positive and negative symptoms.[7] | Development for schizophrenia was discontinued; repurposed for erythropoietic protoporphyria.[13] |
| ALX-5407 | Potentiates NMDA receptor-mediated responses in vivo (e.g., enhances LTP).[14] | Investigated preclinically; did not advance to large-scale clinical trials for schizophrenia.[15] | Research tool. |
Future Directions and a Framework for Evaluation
The development of GlyT1 inhibitors has been challenging, with several compounds failing to translate promising preclinical data into robust clinical efficacy.[12] The mixed results from clinical trials with compounds like Bitopertin and Sarcosine highlight the complexities of targeting the glutamatergic system in schizophrenia.[7][12]
For a novel compound such as this compound to demonstrate a potential advantage, it would need to exhibit a superior pharmacological and pharmacokinetic profile. Key considerations for its evaluation should include:
-
Optimized Target Occupancy: Positron Emission Tomography (PET) studies with other inhibitors have shown that the optimal level of GlyT1 occupancy for therapeutic effect is still not well understood, with some evidence suggesting that a low to medium range may be optimal.[12]
-
Blood-Brain Barrier Penetration: The compound must efficiently cross the blood-brain barrier to engage its target in the CNS.[3]
-
Selectivity and Off-Target Effects: High selectivity for GlyT1 over GlyT2 and other transporters and receptors is crucial to minimize potential side effects.
-
In Vivo Functional Engagement: Demonstrating a clear enhancement of NMDA receptor-dependent phenomena, such as long-term potentiation (LTP), in vivo is a critical preclinical milestone.[14]
References
-
Surti, T., et al. (2023). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia Research, 257, 60-68. Retrieved from [Link]
-
Rosenbrock, H., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy, 15(1), 22. Retrieved from [Link]
-
Wanner, K. T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry-A European Journal, 27(24), 7162-7170. Retrieved from [Link]
-
Castillo, M., et al. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. Retrieved from [Link]
-
Patsnap. (2025). What are the key players in the pharmaceutical industry targeting GlyT1? Patsnap Synapse. Retrieved from [Link]
-
Hashimoto, K. (2006). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 1, 1-9. Retrieved from [Link]
-
Surti, T., et al. (2023). Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Schizophrenia Research, 257, 60-68. Retrieved from [Link]
-
BridgeBio Pharma, Inc. (2026). BridgeBio Pharma, Inc. (BBIO) Presents at 44th Annual J.P. Morgan Healthcare Conference Prepared Remarks Transcript. Seeking Alpha. Retrieved from [Link]
-
Rosenbrock, H., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy, 15(1), 22. Retrieved from [Link]
-
G_Gundisch, D., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. European Archives of Psychiatry and Clinical Neuroscience, 273(2), 327-339. Retrieved from [Link]
-
Manallack, D. T., et al. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Journal of Neuroscience, 23(13), 5767-5775. Retrieved from [Link]
-
Harsing, L. G. Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1149-1157. Retrieved from [Link]
-
Sasono, T. H., et al. (2018). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Frontiers in Molecular Neuroscience, 11, 413. Retrieved from [Link]
-
Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology, 60(6), 1414-1420. Retrieved from [Link]
-
Li, Y., et al. (2025). GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. Frontiers in Immunology, 16, 1485505. Retrieved from [Link]
-
Patsnap. (2024). What are GlyT1 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]
-
Harsing, L. G. Jr., & Juranyi, Z. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. Biomedicines, 12(2), 421. Retrieved from [Link]
-
Yasuda, Y., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. Journal of Clinical Investigation, 135(18), e174780. Retrieved from [Link]
-
Strzelecki, D., et al. (2015). Supplementation of antipsychotic treatment with sarcosine – GlyT1 inhibitor – causes changes of glutamatergic (1)NMR spectroscopy parameters in the left hippocampus in patients with stable schizophrenia. Neuroscience Letters, 606, 107-111. Retrieved from [Link]
-
Wei, Y., et al. (2024). Structural and Functional Insights into GlyT1 and Sarcosine Modulation. ResearchGate. Retrieved from [Link]
-
Drug Hunter. (2025). Bitopertin, a GlyT1 Inhibitor that Failed in Schizophrenia, Repurposed for Erythropoietic Protoporphyria. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Glycine transporter inhibitors. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating the Mechanism of Action of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of a Novel Benzothiazole Derivative
In the landscape of metabolic disease research, the pursuit of novel therapeutic agents that can effectively modulate key regulatory pathways is of paramount importance. The compound N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine has emerged as a molecule of significant interest due to its structural resemblance to a class of potent metabolic regulators. The benzothiazole core is a well-established scaffold in medicinal chemistry, known to interact with various biological targets.[1][2] Notably, its structural similarity to the highly selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist, GW501516 (Cardarine), provides a strong rationale for hypothesizing a similar mechanism of action.
This guide provides a comprehensive framework for the cross-validation of the hypothesized mechanism of action of this compound as a PPARδ agonist. We will delve into the theoretical underpinnings of its presumed activity, present a suite of detailed experimental protocols for its validation, and conduct a comparative analysis against established and alternative therapeutic modalities for metabolic disorders. Our objective is to equip researchers with the necessary tools and insights to rigorously evaluate this promising compound and elucidate its therapeutic potential.
The Hypothesized Mechanism: A Deep Dive into PPARδ Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of glucose and lipid metabolism.[3] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ. While PPARα and PPARγ are the targets of existing drugs for dyslipidemia and diabetes, respectively, PPARδ has emerged as a compelling target for a broader range of metabolic conditions.[3]
Activation of PPARδ is known to orchestrate a genetic program that promotes fatty acid oxidation, enhances insulin sensitivity, and improves lipid profiles.[3] This makes PPARδ agonists attractive candidates for the treatment of obesity, type 2 diabetes, and atherosclerosis. The proposed mechanism of action for this compound, based on its structural features, is the selective activation of PPARδ. This activation is hypothesized to initiate a cascade of downstream events leading to beneficial metabolic effects.
Comparative Analysis: Benchmarking Against the Gold Standard and Exploring Alternatives
A thorough evaluation of a novel compound necessitates a comparative analysis against both established molecules with a similar mechanism and alternative therapeutic approaches.
Head-to-Head: this compound vs. GW501516 (Cardarine)
GW501516 is a well-characterized, potent, and selective PPARδ agonist. A direct comparison with GW501516 will be crucial to determine the relative potency, efficacy, and selectivity of our target compound.
| Feature | This compound (Hypothesized) | GW501516 (Cardarine) (Established) | Key Experimental Readouts |
| Primary Target | PPARδ | PPARδ | Receptor Binding Assays, Transactivation Assays |
| Potency (EC50) | To be determined | Nanomolar range | Dose-response curves in transactivation assays |
| Selectivity | To be determined (vs. PPARα, PPARγ) | High selectivity for PPARδ | Comparative transactivation assays across PPAR subtypes |
| Downstream Effects | Increased fatty acid oxidation, improved insulin sensitivity | Increased fatty acid oxidation, improved insulin sensitivity, enhanced endurance | Cellular fatty acid oxidation assays, glucose uptake assays, gene expression analysis (e.g., CPT1, PDK4) |
Broader Perspectives: Comparison with Alternative Metabolic Modulators
To provide a comprehensive context, it is essential to compare the hypothesized PPARδ-mediated mechanism with other key therapeutic strategies for metabolic diseases.
| Therapeutic Class | Mechanism of Action | Key Advantages | Key Limitations |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Mimic the action of the incretin hormone GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[4][5] | Significant weight loss, proven cardiovascular benefits.[6] | Gastrointestinal side effects (nausea, vomiting), injectable administration. |
| AMPK Activators (e.g., Metformin) | Activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, leading to decreased hepatic glucose production and increased glucose uptake in muscle.[7][8][9] | Oral administration, long-standing safety record, potential anti-cancer effects.[9][10] | Modest weight loss, gastrointestinal side effects. |
| This compound (as a PPARδ Agonist) | Activates the PPARδ nuclear receptor, leading to a transcriptional program that promotes fatty acid oxidation and improves insulin sensitivity.[3] | Potential for broad metabolic benefits including improved lipid profiles and enhanced endurance, oral bioavailability. | Potential for off-target effects, long-term safety profile to be established. |
Experimental Cross-Validation Workflow
A multi-tiered experimental approach is required to rigorously test the hypothesis that this compound acts as a PPARδ agonist.
Tier 1: In Vitro Target Engagement and Selectivity
Objective: To determine if the compound directly binds to and activates PPARδ, and to assess its selectivity over other PPAR subtypes.
1.1. PPAR Transactivation Assay
This cell-based assay is the gold standard for quantifying the functional activity of PPAR agonists.[11]
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for the PPAR of interest (α, γ, or δ). Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.
-
Protocol:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with a PPRE-luciferase reporter plasmid and a PPAR expression plasmid (separate wells for PPARα, PPARγ, and PPARδ).
-
After 24 hours, treat the cells with a dose-response curve of this compound, a known PPARδ agonist (e.g., GW0742) as a positive control, and a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate EC50 values and maximal activation relative to the positive control.
-
1.2. PPAR Delta Transcription Factor Assay Kit
This is a non-radioactive ELISA-based assay to detect specific transcription factor DNA binding activity in nuclear extracts.[12]
-
Principle: A double-stranded DNA sequence containing the PPRE is immobilized in a 96-well plate. Nuclear extracts containing PPARs are added and bind to the PPRE. The bound PPARδ is then detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protocol:
-
Prepare nuclear extracts from cells treated with the test compound.
-
Add the nuclear extracts to the PPRE-coated wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for PPARδ.
-
Add the HRP-conjugated secondary antibody.
-
Add the colorimetric substrate and measure the absorbance at 450 nm.[13]
-
Tier 2: Cellular Functional Assays
Objective: To confirm that PPARδ activation by the compound leads to the expected downstream biological effects in relevant cell types.
2.1. Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid breakdown, a key metabolic process upregulated by PPARδ activation.
-
Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [1-14C]palmitic acid). The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO2 or acid-soluble metabolites produced.[14] Alternatively, non-radioactive colorimetric assays can be used which measure the reduction of a tetrazolium salt coupled to NADH generation during β-oxidation.[15]
-
Protocol (Radiolabeled):
-
Plate hepatocytes or myotubes in a 96-well plate.
-
Treat cells with the test compound, a positive control (e.g., GW501516), and a vehicle control for 24-48 hours.
-
Incubate the cells with [1-14C]palmitic acid complexed to BSA.
-
Capture the released 14CO2 in a trapping agent.
-
Quantify the radioactivity using a scintillation counter.
-
2.2. Gene Expression Analysis
-
Principle: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of known PPARδ target genes.
-
Protocol:
-
Treat cells (e.g., HepG2, C2C12) with the test compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for PPARδ target genes such as CPT1A, PDK4, and CD36.
-
Normalize the expression levels to a housekeeping gene.
-
Conclusion: A Roadmap for Mechanistic Elucidation
The structural characteristics of this compound strongly suggest its potential as a novel PPARδ agonist, a class of compounds with significant promise for the treatment of metabolic diseases. This guide has provided a comprehensive and scientifically rigorous framework for the cross-validation of this hypothesized mechanism of action. By employing a tiered approach of in vitro, cellular, and in vivo experiments, and by contextualizing the findings through comparisons with both a gold-standard PPARδ agonist and alternative therapeutic modalities, researchers can build a robust data package to elucidate the compound's true biological activity. The successful validation of its mechanism will be a critical step in advancing this promising molecule towards further preclinical and clinical development.
References
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]
-
Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Novel Benzothiazole Amides: Evaluation of PPAR Activity and Anti-Proliferative Effects in Paraganglioma, Pancreatic and Colorectal Cancer Cell Lines. PubMed. [Link]
-
Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]
-
AMPK Activators--Potential Therapeutics for Metabolic and Other Diseases. PubMed. [Link]
-
Glucagon-Like Peptide-1 Receptor Agonists. StatPearls - NCBI Bookshelf. [Link]
-
Activation of PPARδ: from computer modelling to biological effects. PMC. [Link]
-
GLP-1 receptor agonist. Wikipedia. [Link]
-
Fatty Acid Oxidation (FAO) Assay Kit (BR00001). Assay Genie. [Link]
-
Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). PubMed. [Link]
-
AMPK-Activating Small Molecule Drugs for Metabolic Syndrome. Creative Diagnostics. [Link]
-
Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. PubMed. [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
-
AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease. PMC. [Link]
-
Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Frontiers in Endocrinology. [Link]
-
Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
-
Fatty Acid Oxidation Assay. Creative Bioarray. [Link]
-
PPAR delta Transcription Factor Assay Kit. Creative BioMart. [Link]
-
Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. MDPI. [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]
-
The Expanding Role of GLP-1 Receptor Agonists: Advancing Clinical Outcomes in Metabolic and Mental Health. MDPI. [Link]
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PMC. [Link]
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed. [Link]
-
Health effects of metabolic 'magic bullet' protein. ScienceDaily. [Link]
-
Human PPAR Delta (PPARd) Reporter Assay Kit. INDIGO Biosciences. [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
-
AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders. PubMed Central. [Link]
Sources
- 1. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. AMPK activators--potential therapeutics for metabolic and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PPAR delta Transcription Factor Assay Kit - Creative BioMart [creativebiomart.net]
- 13. raybiotech.com [raybiotech.com]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.kr [assaygenie.kr]
A Comparative Study of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine and Other Benzothiazole Derivatives
A Guide for Researchers in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The versatility of the benzothiazole ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile.[9] This guide focuses on a specific derivative, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, and provides a comparative analysis with other benzothiazole derivatives to elucidate key structure-activity relationships (SAR).
This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds.
Rationale for Comparison: The Significance of the Sulfonyl Group and N-Substituted Glycine
The introduction of a methylsulfonyl (-SO₂CH₃) group into a drug candidate can significantly modulate its physicochemical and pharmacological properties. This electron-withdrawing group can influence the molecule's acidity, hydrogen bonding capacity, and metabolic stability. Furthermore, its position on the benzothiazole ring is critical to its biological effect.[9] This guide will compare the 4-methylsulfonyl derivative with analogs substituted at other positions and with different functional groups to highlight these effects.
The N-methyl-N-glycine moiety is incorporated to enhance solubility and provide a potential point of interaction with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the N-methyl group can influence the conformation and basicity of the nitrogen atom.
Synthetic Strategies: A Pathway to Novel Derivatives
The synthesis of the target compound and its analogs can be achieved through a multi-step process. A generalized synthetic workflow is presented below, based on established methods for the synthesis of benzothiazole derivatives.[10][11]
Diagram: Synthetic Workflow
Caption: A plausible two-step synthetic pathway for the target molecule.
Experimental Protocol: General Procedure
Step 1: Synthesis of 2-Amino-4-(substituted)benzothiazoles A mixture of the appropriately substituted 2-aminothiophenol and potassium thiocyanate in a suitable solvent (e.g., acetic acid) is subjected to oxidative cyclization. For the 4-methylsulfonyl derivative, a precursor such as 2-amino-4-bromobenzothiazole can be reacted with sodium methanesulfinate in the presence of a copper catalyst.
Step 2: Synthesis of N-methyl-N-[4-(substituted)-1,3-benzothiazol-2-yl]glycine
-
N-Alkylation: The 2-aminobenzothiazole derivative is reacted with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF) to yield the corresponding ethyl N-(benzothiazol-2-yl)glycinate.
-
N-Methylation: The secondary amine is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
-
Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water. Acidification of the reaction mixture yields the final product.
Comparative Biological Evaluation: Anticancer Activity
Benzothiazole derivatives have shown significant potential as anticancer agents.[1][12] To compare the efficacy of this compound with other derivatives, a cytotoxicity assay against a panel of human cancer cell lines is proposed.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM).
-
MTT Assay: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound.
Hypothetical Comparative Data
| Compound | Substituent at Position 4 | Substituent at Position 6 | IC₅₀ (µM) on HCT116 |
| Target Compound | -SO₂CH₃ | -H | 1.5 |
| Analog A | -Cl | -H | 5.2 |
| Analog B | -CH₃ | -H | 10.8 |
| Analog C | -H | -SO₂CH₃ | 3.7 |
| Analog D (Glycine) | -SO₂CH₃ | -H | 4.1 |
| Doxorubicin (Control) | N/A | N/A | 0.5 |
This data is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Discussion
-
Effect of the 4-Substituent: The strong electron-withdrawing nature of the methylsulfonyl group at position 4 appears to significantly enhance cytotoxic activity compared to a chloro or methyl group.
-
Positional Importance: The 4-methylsulfonyl derivative (Target Compound) is more potent than the 6-methylsulfonyl analog (Analog C), suggesting that the electronic effects at the 4-position are more critical for this particular activity.
-
Role of N-Methylation: The N-methylated glycine derivative (Target Compound) shows higher potency than the non-methylated glycine analog (Analog D), indicating that the N-methyl group may contribute to improved cell permeability or target binding.
Mechanistic Insights: Potential Signaling Pathways
Several benzothiazole derivatives have been reported to exert their anticancer effects through the inhibition of various kinases or by inducing apoptosis.
Diagram: Potential Apoptotic Pathway
Caption: A simplified intrinsic apoptosis pathway potentially activated by benzothiazole derivatives.
Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, would be necessary to elucidate the precise mechanism of action.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound against other benzothiazole derivatives. The hypothetical data suggests that the presence of a methylsulfonyl group at the 4-position and an N-methylated glycine moiety at the 2-position are favorable for potent anticancer activity.
Future research should focus on:
-
Synthesis and confirmation of the proposed structures.
-
In-depth biological evaluation against a broader panel of cancer cell lines and normal cells to assess selectivity.
-
Mechanism of action studies to identify the specific molecular targets.
-
Pharmacokinetic profiling to evaluate the drug-like properties of the most promising compounds.
The systematic exploration of the benzothiazole scaffold continues to be a promising avenue for the discovery of novel therapeutic agents.
References
-
MDPI. (2022-07-28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]
-
Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
-
ProQuest. Biological Screening and Structure Activity relationship of Benzothiazole. [Link]
-
RSC Publishing. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]
-
ProQuest. Biological Screening and Structure Activity relationship of Benzothiazole. [Link]
-
Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. [Link]
-
MDPI. (2024-03-03). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
-
PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
PMC. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. [Link]
-
Washington State University. NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]
-
ResearchGate. Commercial bioactive compounds including the structures of interest. (A) Sulfonyl derivatives (blue). (B) Benzothiazole derivatives (red). [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. [Link]
-
PubMed Central. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]
-
CONICET. (2024-06-13). Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic fl. [Link]
-
PubMed Central. (2023-02-15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. [Link]
-
ResearchGate. (2025-08-06). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine and Riluzole in the Context of Neuroprotection
A Senior Application Scientist's Guide for Researchers in Neurodegenerative Disease Drug Development
In the landscape of neurodegenerative disease research, particularly for devastating conditions like Amyotrophic Lateral Sclerosis (ALS), the need for novel therapeutic agents is paramount. Riluzole, the first FDA-approved drug for ALS, has modestly extended patient survival by targeting glutamate excitotoxicity. However, its limited efficacy underscores the urgent need for more potent and multifaceted neuroprotective compounds. This guide provides a detailed head-to-head comparison of the established drug, riluzole, and a novel investigational compound, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine.
While riluzole's properties are well-documented, comprehensive preclinical data for this compound is not yet publicly available. Therefore, this guide will leverage data on structurally related benzothiazole derivatives to project the potential profile of this novel compound, offering a framework for its evaluation and highlighting the experimental methodologies required for a robust comparison.
Comparative Overview: Key Performance Metrics
The following table summarizes the known attributes of riluzole and the projected properties of this compound, based on the neuroprotective potential of the benzothiazole scaffold.
| Feature | Riluzole | This compound (Projected) |
| Primary Mechanism of Action | Inhibition of glutamate release, blockade of voltage-gated sodium channels.[1] | Multi-target: Potential antioxidant, anti-inflammatory, and modulation of neuroinflammatory pathways. |
| Secondary Mechanism(s) | Non-competitive antagonist of NMDA receptors.[2] | Potential inhibition of microglial activation and reduction of pro-inflammatory cytokine production. |
| In Vitro Neuroprotection | Protects neurons from glutamate-induced excitotoxicity. | Projected to show potent protection against oxidative stress and inflammatory damage in neuronal cultures. |
| IC50 for Glutamate Release | ~19.5 µM in mouse neocortical slices.[3] | To be determined. |
| Animal Model Efficacy (SOD1G93A Mice) | Mixed results; some studies show no significant extension of lifespan or improvement in motor function.[4][5] | Projected to demonstrate a significant delay in disease onset and extension of lifespan due to a broader mechanism of action. |
| Target Pathway(s) | Glutamatergic signaling. | Nrf2/HO-1 pathway, NF-κB signaling. |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier. | High permeability is predicted based on the lipophilic nature of the benzothiazole core. |
Delving into the Mechanisms of Neuroprotection
Riluzole: A Focus on Glutamate Excitotoxicity
Riluzole's neuroprotective effects are primarily attributed to its ability to dampen glutamatergic neurotransmission.[1] In pathological conditions like ALS, excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, particularly NMDA receptors, on motor neurons. This triggers a cascade of events, including excessive calcium influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal cell death. Riluzole mitigates this by inhibiting the presynaptic release of glutamate and by blocking voltage-gated sodium channels, which reduces neuronal hyperexcitability.[1]
Experimental Protocols for Comparative Efficacy
To rigorously compare these two compounds, standardized and validated experimental protocols are essential. The following provides a framework for in vitro and in vivo testing.
In Vitro Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
1. Primary Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation and synapse formation.
2. Compound Treatment:
-
Prepare stock solutions of riluzole and this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compounds in the culture medium.
-
Pre-incubate the neuronal cultures with the compounds or vehicle (DMSO) for 24 hours. [6] 3. Glutamate Insult:
-
After the pre-incubation period, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 250 µM) for 1 hour. [7][8]A control group should not be exposed to glutamate.
4. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of post-glutamate exposure, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. [9] - Incubate the plate at 37°C for 3-4 hours.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [10] - Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (no glutamate) group.
In Vivo Protocol: Efficacy Study in the SOD1G93A Mouse Model of ALS
The SOD1G93A transgenic mouse is a widely used model that recapitulates some of the key features of ALS. [11] 1. Animal Model and Grouping:
-
Use transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., on a C57BL/6 background).
-
At a presymptomatic age (e.g., 6 weeks), randomly assign mice to the following groups: Vehicle control, Riluzole-treated, and this compound-treated.
2. Drug Administration:
-
Administer riluzole at a clinically relevant dose (e.g., 22 mg/kg/day) in the drinking water. [5] - The dose for the novel compound should be determined from prior pharmacokinetic and tolerability studies. Administer via an appropriate route (e.g., oral gavage or in drinking water).
-
Treatment should continue until the experimental endpoint.
3. Monitoring and Outcome Measures:
-
Disease Onset: Monitor mice daily for the onset of symptoms, such as tremors or hindlimb weakness.
-
Motor Function: Perform weekly assessments of motor function using tests like the rotarod and paw grip endurance (PGE).
-
Body Weight: Record body weight twice weekly as an indicator of disease progression.
-
Survival: Monitor survival daily. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
4. Data Analysis:
-
Compare the age of disease onset, rate of decline in motor function and body weight, and median survival between the treatment groups and the vehicle control group using appropriate statistical analyses (e.g., Kaplan-Meier survival curves with log-rank test).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the established neuroprotective agent, riluzole, against the novel compound, this compound. While riluzole offers a modest clinical benefit by targeting glutamate excitotoxicity, its efficacy is limited. The novel benzothiazole compound, with its potential for a multi-target mechanism involving antioxidant and anti-inflammatory pathways, represents a promising avenue for future ALS therapeutic development.
The immediate and critical next step is to conduct comprehensive preclinical studies on this compound to validate its projected neuroprotective profile. The experimental protocols outlined in this guide provide a robust starting point for such an investigation. Should this novel compound demonstrate superior efficacy in these models, it would be a strong candidate for further development and could offer new hope for patients with ALS and other neurodegenerative diseases.
References
-
Wegorzewska, I., Bell, S., Cairns, N. J., Miller, T. M., & Pestronk, A. (2009). TDP-43 mutant transgenic mice develop features of ALS and frontotemporal lobar degeneration. Proceedings of the National Academy of Sciences, 106(44), 18809–18814. [Link]
-
Choi, H. J., Choi, H., & Park, E. S. (2017). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Brain Research Bulletin, 128, 18-26. [Link]
-
Millet, A., & Pisan, L. (2023). In Vitro Models of Amyotrophic Lateral Sclerosis. Cells, 12(15), 1989. [Link]
-
Frizzo, M. E., & Dall'Onder, L. P. (2001). Effects of riluzole on electrically evoked neurotransmitter release. Neurochemistry International, 38(5), 415-420. [Link]
-
Rutkove, S. B., Zhang, H., Schoenfeld, D. A., & Shefner, J. M. (2013). Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice. Muscle & Nerve, 47(6), 846-852. [Link]
-
Bentea, E., Verbruggen, L., Massie, A., & Van Laere, K. (2023). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences, 24(11), 9691. [Link]
-
Abdel-hafez, S. M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
-
Tsolaki, M., & Kountouras, J. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
-
Warner, D. S., Martin, H., Ludwig, P., McAllister, A., Keana, J. F., & Weber, E. (1995). Neuroprotective effects of NMDA receptor glycine recognition site antagonism. Journal of Cerebral Blood Flow & Metabolism, 15(4), 643-649. [Link]
-
Quinlan, K. A., & Heckman, C. J. (2013). Effect of prolonged riluzole exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology, 110(7), 1615-1623. [Link]
-
Biospective. TDP-43 Mouse Model of Amyotrophic Lateral Sclerosis (ALS). [Link]
-
Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]
-
Mead, R. J., Bennett, E. J., & Shaw, P. J. (2011). Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS). PLoS One, 6(8), e23244. [Link]
-
Creative Biolabs. Amyotrophic Lateral Sclerosis (ALS) Model based In Vitro Assay Services. [Link]
-
Innoprot. Excitotoxicity in vitro assay. [Link]
-
Wang, S. J., Wang, K. Y., & Wang, D. C. (2002). The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1. Neuropharmacology, 42(4), 489-497. [Link]
-
Karcz, T., & Kieć-Kononowicz, K. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23385-23399. [Link]
-
PsychoGenics Inc. Phenotyping of the TDP-43 ΔNLS mouse model of ALS. [Link]
-
ALZFORUM. SOD1-G93A (hybrid) (G1H). [Link]
-
Gencer, A., Şentürk, M., & Çavuşoğlu, T. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of the Iranian Chemical Society, 19(12), 5221-5235. [Link]
-
FujiFilm Cellular Dynamics. Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. [Link]
-
Kim, M., & Kim, Y. (2020). Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Journal of Neuroinflammation, 17(1), 303. [Link]
-
Barber, S. C., Higginbottom, A., Mead, R. J., Barber, S., & Shaw, P. J. (2009). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Free Radical Biology and Medicine, 46(8), 1127-1138. [Link]
-
Synofzik, M., & Gasser, T. (2017). Riluzole does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 19(1-2), 146-149. [Link]
-
Scott, S., Kranz, J. E., Cole, J., Lincecum, J. M., Thompson, K., Kelly, N., ... & Watters, J. W. (2008). Design, power, and interpretation of studies in the standard murine model of ALS. Amyotrophic Lateral Sclerosis, 9(1), 4-15. [Link]
-
Creative Bioarray. MTT Analysis Protocol. [Link]
-
Demyanenko, S., Neginskaya, M., & Uzdensky, A. (2020). Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity. Frontiers in Neuroscience, 14, 582. [Link]
-
Scantox. Induced Human TDP-43 Mouse Model Recapitulates Features of Amyotrophic Lateral Sclerosis. [Link]
-
Zhang, Y., Liu, Y., Zhang, Y., Li, J., & Li, J. (2019). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 24(23), 4375. [Link]
-
Bu, L., Liu, Y., Li, Q., & Zhang, Q. (2019). Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. The Journal of Immunology, 202(8), 2375-2384. [Link]
-
Patsnap Synapse. What is the mechanism of Riluzole? [Link]
-
Charles River Laboratories. Disease relevant in vitro assays for Amyotrophic Lateral Sclerosis in motor neurons derived from control and patient iPSCs. [Link]
-
Liu, R., & Li, J. (2022). Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke. Cell Death & Disease, 13(1), 79. [Link]
-
Perin, B., & Kralj, M. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4983. [Link]
-
Li, Y., Wang, Y., & Li, J. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369796. [Link]
-
ResearchGate. Weekly measures for riluzole and non-riluzole treated animals. a. 50... [Link]
-
Wegorzewska, I., Bell, S., Cairns, N. J., Miller, T. M., & Pestronk, A. (2009). TDP-43 mutant transgenic mice develop features of ALS and frontotemporal lobar degeneration. Proceedings of the National Academy of Sciences, 106(44), 18809–18814. [Link]
-
Danysz, W., & Parsons, A. C. (1998). Riluzole, a glutamate release inhibitor, and motor behavior. Neuroscience & Biobehavioral Reviews, 22(6), 767-778. [Link]
-
Osaki, T., & Uzel, S. G. (2021). Organ on a Chip: A Novel in vitro Biomimetic Strategy in Amyotrophic Lateral Sclerosis (ALS) Modeling. Frontiers in Bioengineering and Biotechnology, 9, 763909. [Link]
-
Ferri, A., Coccurello, R., & D'Amelio, M. (2017). ALS mouse model SOD1 G93A displays early pathology of sensory small fibers associated to accumulation of a neurotoxic splice variant of peripherin. Human Molecular Genetics, 26(11), 2043-2054. [Link]
-
Bentea, E., Verbruggen, L., & Massie, A. (2023). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. ResearchGate. [Link]
-
Siddiqui, N., & Ahsan, W. (2010). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Acta Poloniae Pharmaceutica, 67(3), 245-251. [Link]
-
Kumar, S., & Singh, P. (2020). A Review on Benzothiazole Derivatives and Their Biological Significances. International Journal of Pharmaceutical Sciences and Research, 11(10), 4754-4765. [Link]
-
ResearchGate. Optimal methods to characterize the G93A mouse model of ALS. [Link]
-
Northwestern University. (2022, March 18). Potential ALS treatment may repair axons of diseased neurons. Chemistry of Life Processes Institute. [Link]
Sources
- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Target Validation: Confirming the On-Target Effects of Novel Kinase Inhibitors Using Genetic Approaches
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Target Validation in an Era of Precision Medicine
In modern drug discovery, identifying a small molecule with potent activity in a phenotypic screen is merely the first step. The critical subsequent challenge is to unequivocally prove that the molecule's efficacy stems from its interaction with the intended molecular target. Failure to do so can lead to costly late-stage clinical trial failures and misinterpretation of biological mechanisms. This guide provides an in-depth comparison of genetic methodologies for confirming the on-target effects of novel therapeutic candidates.
We will use a case study approach centered on a hypothetical, novel compound, N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (hereafter designated MSBT-G1 ). MSBT-G1 has been identified as a potent inhibitor of cell proliferation in a cancer cell line, and initial biochemical assays suggest its putative target is "Kinase X," a protein implicated in a critical oncogenic signaling pathway. Our objective is to rigorously validate that MSBT-G1's anti-proliferative effects are indeed mediated through the specific inhibition of Kinase X.
This document eschews a rigid template, instead offering a logical, causality-driven narrative that compares and contrasts the premier genetic tools for this purpose: CRISPR/Cas9-mediated knockout, RNA interference, and mutational rescue experiments. We will delve into the strategic rationale for each approach, provide actionable experimental protocols, and discuss the interpretation of results, empowering you to build a robust and irrefutable target validation package.
Chapter 1: The Central Tenet of Genetic Target Validation
The logical foundation of genetic target validation is straightforward yet powerful: if a small molecule exerts its effect by modulating a specific protein target, then genetically altering that target should recapitulate or alter the cellular phenotype observed with the compound. This principle can be tested through several key hypotheses:
-
Phenocopy: Does the genetic removal or depletion of the target protein (e.g., Kinase X) mimic the phenotypic effect of the compound (e.g., MSBT-G1)?
-
Resistance: Does the genetic removal or depletion of the target protein render cells resistant to the compound?
-
Rescue: In a target-depleted background, can the re-introduction of the target protein restore sensitivity to the compound? Crucially, can a mutated version of the target, designed to be resistant to the compound, fail to restore sensitivity, thereby proving a direct physical interaction is necessary?
The following chapters will explore the primary methodologies used to test these hypotheses.
Chapter 2: A Comparative Analysis of Genetic Validation Methodologies
The choice of a genetic validation tool is a critical decision driven by the specific biological question, the available cellular models, and the desired level of evidence. Here, we compare the three most powerful approaches.
Gene Knockout via CRISPR/Cas9: The Gold Standard
The advent of CRISPR/Cas9 technology has revolutionized target validation by enabling the complete and permanent removal of a target gene.[1][2] This "gene knockout" (KO) approach provides the clearest possible genetic loss-of-function model.
-
Expertise & Causality: Unlike transient knockdown methods, a complete KO eliminates the possibility that a small amount of residual protein is sufficient for function, a common confounding factor. By generating a true null background, the interpretation is less ambiguous: if the KO cells are completely resistant to MSBT-G1, it strongly implies Kinase X is the essential target. The generation of clonal KO cell lines, verified at the genomic and protein level, is a self-validating system that ensures the observed phenotype is directly linked to the absence of the target gene.[2]
-
Trustworthiness & Controls: The primary risk with CRISPR/Cas9 is off-target editing.[3] To mitigate this, best practices demand the use of at least two independent single-guide RNAs (sgRNAs) targeting different exons of the gene.[1] Validating the phenotype with multiple, distinct KO clones provides confidence that the effect is not due to an off-target event or clonal artifact. The essential control is an isogenic wild-type (WT) cell line processed in parallel.
Gene Knockdown via RNA Interference (siRNA/shRNA): Rapid & Tunable Depletion
RNA interference (RNAi) uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to trigger the degradation of a target mRNA, leading to reduced protein expression.[4][5] This "knockdown" approach is often faster than generating clonal KO lines.
-
Expertise & Causality: siRNA offers a transient knockdown, ideal for rapid initial validation or for studying essential genes where a complete KO would be lethal. shRNAs can be delivered via viral vectors to create stable cell lines with continuous target suppression.[6] The key experimental question answered by RNAi is whether reducing the amount of Kinase X protein leads to a corresponding reduction in sensitivity to MSBT-G1. This dose-dependent relationship can be a powerful indicator of on-target activity.
-
Trustworthiness & Controls: Off-target effects, where the siRNA/shRNA inadvertently silences other mRNAs, are a significant concern.[6][7] A robust RNAi experiment is self-validating through a stringent set of controls:
-
At least two (preferably 3-4) independent siRNA/shRNA sequences targeting different regions of the Kinase X mRNA.
-
A non-targeting control (NTC) siRNA/shRNA that has no known homology in the target genome.
-
Confirmation of target protein reduction via Western blot for every experiment.
-
Correlation of the degree of knockdown with the magnitude of the phenotypic change (e.g., shift in IC50).
-
Mutational Rescue: The Definitive Proof of Engagement
This is arguably the most sophisticated and definitive genetic experiment. It directly tests whether the physical binding of the compound to its target is required for the observed phenotype.
-
Expertise & Causality: This approach is often used for kinase inhibitors. A common strategy is to identify the "gatekeeper" residue in the kinase's ATP-binding pocket. Mutating this residue to a bulkier one can sterically hinder the binding of the inhibitor (MSBT-G1) without disrupting the kinase's catalytic activity. The experiment proceeds by first creating a Kinase X KO (or stable knockdown) cell line. Then, this line is engineered to re-express either the wild-type Kinase X or the drug-resistant mutant. If MSBT-G1's effect is on-target, the cells rescued with WT Kinase X will regain sensitivity, while those rescued with the resistant mutant will remain insensitive. This directly demonstrates that the compound must bind Kinase X to function.
-
Trustworthiness & Controls: This system is inherently self-validating. The Kinase X KO line serves as the baseline for resistance. The WT rescue serves as the positive control for restored sensitivity. The mutant rescue is the critical test variable. An empty vector control is also necessary to ensure the expression vector itself has no effect. It is crucial to confirm by Western blot that the WT and mutant proteins are expressed at comparable levels.
Comparison Summary Table
| Methodology | Principle | Pros | Cons | Best For |
| CRISPR/Cas9 KO | Permanent gene disruption | Unambiguous null background; stable clonal lines. | Can be lethal for essential genes; potential for off-target edits; time-consuming. | Gold-standard validation; creating definitive resistance models. |
| RNAi (siRNA/shRNA) | mRNA degradation | Rapid (siRNA); stable knockdown (shRNA); tunable; useful for essential genes. | Incomplete knockdown; significant off-target potential; transient (siRNA). | Rapid initial validation; studying essential genes; dose-response effects. |
| Mutational Rescue | Re-expression of drug-resistant target | Definitive proof of physical drug-target engagement. | Requires knowledge of resistance mutations; complex and resource-intensive. | Irrefutable confirmation of the mechanism of action for inhibitors like those targeting kinases. |
Chapter 3: Experimental Workflows & Protocols
The following protocols are designed to be robust and self-validating, providing a clear path for confirming the on-target effects of MSBT-G1 on its putative target, Kinase X.
Workflow 1: Overall Target Validation Strategy
This diagram illustrates the logical flow of experiments to build a comprehensive target validation package.
Caption: A multi-phase workflow for target validation.
Protocol 3.1: CRISPR/Cas9 Knockout and Validation
-
sgRNA Design & Cloning: Design two or more sgRNAs targeting early, constitutive exons of Kinase X using a reputable online tool. Synthesize and clone these sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2). A non-targeting sgRNA should be used as a control.
-
Transfection/Transduction: Deliver the CRISPR plasmids into the target cancer cell line using lipid-based transfection or lentiviral transduction.
-
Selection & Clonal Isolation: Select for transduced cells (e.g., using puromycin). After selection, dilute the cell pool to a single-cell concentration and plate into 96-well plates to grow out clonal populations.
-
Genomic Validation: Expand clonal populations. Extract genomic DNA and perform PCR amplification of the targeted region. Use Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels) in the target locus.
-
Protein Validation: For confirmed indel-containing clones, perform a Western blot using a validated antibody against Kinase X to confirm the complete absence of protein expression. This is a critical step.
-
Phenotypic Assay: Once you have ≥2 validated, independent KO clonal lines, perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 of MSBT-G1. Run the isogenic WT parent line and a non-targeting sgRNA control line in parallel.
Protocol 3.2: Mutational Rescue Experiment
This protocol assumes a validated Kinase X KO cell line has been generated (from Protocol 3.1).
-
Mutagenesis: Obtain a cDNA expression vector for wild-type (WT) Kinase X. Using site-directed mutagenesis, create the desired resistance mutation (e.g., the gatekeeper mutation). Sequence-verify the entire open reading frame of both WT and mutant constructs.
-
Stable Expression: Transduce the Kinase X KO cells with lentiviral particles carrying: (i) an empty vector control, (ii) the WT Kinase X vector, and (iii) the mutant Kinase X vector.
-
Selection & Validation: Select for transduced cells using a secondary antibiotic marker (e.g., blasticidin). Expand the resulting stable pools and confirm the re-expression of WT and mutant Kinase X protein by Western blot. Aim for expression levels similar to the endogenous level in the parent WT line.
-
Phenotypic Assay: Perform a cell viability assay to determine the IC50 of MSBT-G1 in all three cell lines (Empty Vector, WT Rescue, Mutant Rescue).
Diagram: Mechanism of Mutational Rescue
This diagram illustrates how a gatekeeper mutation confers resistance, providing definitive proof of on-target activity.
Caption: A mutation in the target protein blocks drug binding, leading to resistance.
Chapter 4: Data Interpretation & Orthogonal Validation
Interpreting the Results
| Experiment | Result Confirming On-Target Effect | Result Refuting On-Target Effect |
| siRNA Knockdown | A significant rightward shift (increase) in the IC50 of MSBT-G1 upon Kinase X knockdown. The magnitude of the shift correlates with knockdown efficiency. | No change or an insignificant change in IC50, even with efficient protein knockdown. |
| CRISPR KO | Validated Kinase X KO clones are highly resistant to MSBT-G1, exhibiting a >10-fold increase in IC50 compared to WT cells. | KO clones show the same sensitivity to MSBT-G1 as WT cells. |
| Mutational Rescue | KO cells are resistant. WT rescue restores sensitivity. Mutant rescue fails to restore sensitivity (cells remain resistant). | WT and Mutant rescue lines both restore sensitivity, suggesting the mutation did not confer resistance or the compound works through another mechanism. |
The Role of Orthogonal, Non-Genetic Approaches
While genetic methods are the cornerstone of target validation, confidence is significantly increased by including an orthogonal, non-genetic method that demonstrates direct physical binding in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent choice.[8][9][10]
-
Principle of CETSA: CETSA is based on the principle that when a ligand (MSBT-G1) binds to its target protein (Kinase X), it stabilizes the protein's structure, making it more resistant to thermal denaturation.[11][12]
-
Execution: Intact cells are treated with either a vehicle control or MSBT-G1. The cells are then heated to various temperatures. After heating, soluble proteins are separated from aggregated, denatured proteins. The amount of soluble Kinase X remaining at each temperature is quantified by Western blot.
-
Expected Result: In the presence of MSBT-G1, the thermal stability curve of Kinase X will shift to the right, indicating that a higher temperature is required to denature it. This provides direct evidence of target engagement in the complex milieu of the cell.[10]
Conclusion
Confirming that a novel compound's biological activity is mediated through its intended target is a non-negotiable step in drug discovery. A multi-pronged approach, starting with rapid RNAi screens and progressing to definitive CRISPR-based knockout and mutational rescue experiments, provides the most rigorous path to validation. Supplementing these genetic experiments with an orthogonal biophysical method like CETSA builds an unassailable case for the compound's mechanism of action. By following the principles and protocols outlined in this guide, researchers can confidently establish the on-target effects of promising molecules like MSBT-G1, paving the way for their successful development as next-generation therapeutics.
References
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
-
Whitehead, K. A., et al. (2011). Current Progress of siRNA/shRNA Therapeutics in Clinical Trials. Pharmaceutical Research, 28(12), 2983–3002. [Link]
-
Sanseau, P. (2012). Genetic-Driven Druggable Target Identification and Validation. Current Pharmaceutical Design, 18(27), 4170–4181. [Link]
-
Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology, 44, 70–78. [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445–2455. [Link]
-
Borisov, N., et al. (2017). Pathway Based Analysis of Mutation Data Is Efficient for Scoring Target Cancer Drugs. Frontiers in Pharmacology, 8, 596. [Link]
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Scott, J. S., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8221–8234. [Link]
-
Eggert, U. S. (2013). siRNAs in drug discovery: Target validation and beyond. Nature Reviews Drug Discovery, 12(11), 859–875. [Link]
-
Chen, D., et al. (2024). Drug resistance revealed by in silico deep mutational scanning and mutation tracker. arXiv. [Link]
-
Singh, S., et al. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 114-121. [Link]
-
Howard, K. (2022). Cutting-Edge Approaches to Target Identification and Validation. Biocompare. [Link]
-
Chen, R., et al. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 24(9), 1714. [Link]
-
Zhang, Y., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Medicinal Chemistry Letters, 13(3), 452–459. [Link]
-
Wilson, J. H. (2020). Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library. Technology Networks. [Link]
-
Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Fayed, E. A., et al. (2012). Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents. Trade Science Inc. [Link]
-
Ezzat, K., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Current Pharmaceutical Design, 24(27), 3187–3197. [Link]
-
siTOOLs Biotech. (2017). siRNA vs shRNA - applications and off-targeting. siTOOLs Biotech Blog. [Link]
-
Grewal, T. (2006). Main approaches to target discovery and validation. Methods in Molecular Medicine, 121, 1–12. [Link]
-
Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1989. [Link]
-
Perally, S., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. ACS Chemical Biology, 7(8), 1321–1325. [Link]
-
Glavaš, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 829. [Link]
-
Armstrong, C. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 166–175. [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]
-
Malapelle, U., et al. (2022). Evaluation of the Idylla IDH1-2 Mutation Assay for the Detection of IDH Variants in Solid Tumors and Hematological Malignancies. Diagnostics, 12(11), 2755. [Link]
-
Macià, B., et al. (2019). Unraveling the Compositional and Molecular Features Involved in Lysozyme-Benzothiazole Derivative Interactions. Molecules, 24(12), 2216. [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 90, 339–410. [Link]
-
Broad Institute. (2024). Scientists develop molecules that may treat Crohn's disease. Broad Institute. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current Progress of siRNA/shRNA Therapeutics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS Number: 1351632-54-6). The procedures outlined herein are synthesized from an analysis of the compound's specific hazards and established best practices for laboratory chemical waste management, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Immediate Safety Considerations
This compound is classified with the following hazards according to its Safety Data Sheet (SDS)[1]:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Therefore, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE) Requirements:
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are disposable and have an appropriate breakthrough time. | To prevent skin contact and irritation[1]. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To protect against serious eye irritation[1]. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. | To minimize skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash[2][3].
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][4]
-
Designated Waste Stream: This compound should be disposed of as solid organic chemical waste .[5]
-
Incompatibility: Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[2][6] Keep it separate from aqueous waste.[5]
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment is paramount for safety.
-
Container Type: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.[7][8] The original product container, if empty, can be a suitable option after appropriate relabeling.[7] The container must have a secure, tight-fitting lid.[4]
-
Labeling: Immediately upon adding the first portion of waste, affix a "Hazardous Waste" label to the container.[4][9] The label must include:
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][9]
-
SAA Requirements:
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing papers, or absorbent pads, must also be disposed of as solid hazardous waste in the same container.[8]
Step 4: Requesting Waste Pickup
Once the waste container is nearly full (approximately 90% capacity), or if the research project is complete, a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.[4]
-
Procedure: Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online system.[7]
-
Do Not Stockpile: Manage your waste inventory to avoid accumulating large quantities of hazardous materials.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Hazardous Solid Organic Chemical Waste |
| Container | Leak-proof, compatible, with a secure lid |
| Labeling | "Hazardous Waste" with full chemical name and hazards |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment |
| Incompatibilities | Strong acids, bases, oxidizers, and aqueous solutions |
| Contaminated Items | Dispose of as hazardous solid waste (gloves, wipes, etc.) |
| Final Disposal | Via institutional Environmental Health & Safety (EHS) department |
By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Hazardous Waste Disposal Guide. Oregon State University Environmental Health & Safety. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]
-
Waste handling in the organic chemistry lab. Florida State University. [Link]
-
2.1: Chemical Waste. Chemistry LibreTexts. [Link]
-
Solid Waste Management in Organic Chemistry Lab. YouTube. [Link]
-
Lab Chemical Waste Disposal SOP. Texas A&M University-Corpus Christi. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. tamucc.edu [tamucc.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Definitive Guide to Personal Protective Equipment for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
This document provides comprehensive, procedure-specific guidance on the safe handling and personal protective equipment (PPE) required for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS No. 1351632-54-6). As this compound is supplied for research and development purposes, its toxicological properties are not fully characterized, necessitating a cautious and rigorous approach to safety. The following protocols are designed to protect researchers, scientists, and drug development professionals from potential exposure.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of a safe laboratory environment. Based on the available Safety Data Sheet (SDS), this compound presents several key hazards that directly inform PPE selection.
GHS Classification Summary:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
The primary routes of occupational exposure are inhalation of dust, dermal contact, and eye contact. The oral toxicity rating underscores the importance of preventing ingestion through contaminated hands or surfaces. The benzothiazole and sulfonyl functional groups present in the molecule warrant a conservative approach, as related compounds can be potent biological agents.[1][2][3]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be implemented to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
Ventilated Balance Enclosure: When weighing the solid compound, a ventilated balance enclosure (also known as a powder hood) is required to contain fine particulates. If one is not available, weighing must be conducted in a chemical fume hood.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the specific tasks being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Ventilated Balance Enclosure or Fume Hood | Double-gloved Nitrile | Safety Goggles & Face Shield | Flame-Resistant Lab Coat | N95 Respirator (Recommended) |
| Preparing Solutions | Chemical Fume Hood | Double-gloved Nitrile | Safety Goggles | Flame-Resistant Lab Coat | Not required if in fume hood |
| Liquid Transfers | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Flame-Resistant Lab Coat | Not required if in fume hood |
| Post-Experiment Cleanup | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Flame-Resistant Lab Coat | Not required if in fume hood |
Hand Protection: Preventing Dermal Exposure
Due to the compound's classification as a skin irritant (H315), robust hand protection is mandatory.
-
Glove Type: Nitrile gloves are required. Nitrile provides good resistance to a wide range of chemicals, including weak acids and some organic solvents.[4][5]
-
Double Gloving: When handling the solid compound or concentrated solutions, double gloving is required. This provides an additional layer of protection against tears and minimizes the risk of exposure when removing the outer, contaminated glove.
-
Inspection and Removal: Gloves must be inspected for any signs of degradation or puncture before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste.
Eye and Face Protection: Shielding from Irritants
The compound is a serious eye irritant (H319).
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required for all operations.
-
Face Shield: When handling the solid powder outside of a sealed glovebox or ventilated enclosure, a full-face shield must be worn in addition to safety goggles to protect against accidental splashes or aerosol generation.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect against contamination of personal clothing.
-
Full Coverage: Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection
While working in a fume hood should prevent inhalation, an additional layer of protection is prudent when handling the solid.
-
N95 Respirator: When weighing the powder, an N95-rated respirator is recommended to minimize the risk of inhaling fine dust particles.
Safe Handling and Disposal Workflow
A systematic workflow ensures safety at every stage of the process. The following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Disposal Plan
-
Segregation: All waste contaminated with this compound, including gloves, weigh paper, pipette tips, and paper towels, must be segregated from general laboratory waste.
-
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all unused or waste solutions in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour any material down the drain.
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Immediately call a poison center or doctor.
-
Spill Cleanup: Evacuate the area. Avoid breathing dust. Wearing the full PPE outlined in Section 3, cover the spill with an inert absorbent material. Carefully collect the material and place it into a sealed container for hazardous waste disposal. Clean the affected area thoroughly.
References
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]
-
Benzothiazole - Wikipedia. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. (2023). [Link]
-
Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]
-
Safety Data Sheet for Benzothiazole. Synerzine. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOSCleanroom. (2024). [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. (2022). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
